molecular formula C8H14Cl2N2O B1322729 (4-Methoxybenzyl)hydrazine dihydrochloride CAS No. 412327-07-2

(4-Methoxybenzyl)hydrazine dihydrochloride

Cat. No.: B1322729
CAS No.: 412327-07-2
M. Wt: 225.11 g/mol
InChI Key: XMPHUNHAMDBTBE-UHFFFAOYSA-N
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Description

,(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile hydrazine derivative widely employed as a key synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring a protected 4-methoxybenzyl (PMB) group, makes it particularly valuable for the preparation of hydrazones and hydrazides, which can serve as precursors to heterocyclic compounds or be utilized in subsequent functionalization reactions. In drug discovery, this compound is a crucial building block for the synthesis of various pharmacologically active molecules. For instance, it has been identified as a precursor in the development of LSD-based psychedelic analogs, where researchers modify its core structure to explore structure-activity relationships. The dihydrochloride salt form enhances its stability and solubility, facilitating its handling and use in various reaction conditions. As a reagent, it is instrumental in constructing complex molecular architectures, contributing to advancements in chemical biology and the search for new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPHUNHAMDBTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of heterocyclic compounds with potential pharmacological activity. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and established synthetic protocols. While direct biological activity of the title compound is not extensively documented, its utility as a key building block is highlighted through its role in the synthesis of bioactive molecules. This guide will focus on its application in the synthesis of pyrazole derivatives, a class of compounds with a broad spectrum of biological activities. Detailed experimental methodologies and spectroscopic data are provided to support researchers in their synthetic endeavors.

Chemical Structure and Properties

This compound is the dihydrochloride salt of (4-methoxybenzyl)hydrazine. The presence of the 4-methoxybenzyl group and the hydrazine moiety makes it a valuable precursor for a variety of chemical transformations.

Chemical Structure:

structure Chemical Structure of this compound cluster_phenyl c1 c2 c1->c2 CH2 c1->CH2 CH2 c3 c2->c3 c4 c3->c4 c5 c4->c5 O c4->O O c6 c5->c6 c6->c1 CH3 O->CH3 CH3 NH NH CH2->NH NH NH3 NH3 NH->NH3 NH3+ 2Cl- 2Cl- NH3->2Cl- 2Cl-

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the dihydrochloride is the subject of this guide, some reported data corresponds to the monohydrochloride salt, which is explicitly mentioned.

PropertyValueReference(s)
Chemical Formula C₈H₁₄Cl₂N₂O[1][2]
Molecular Weight 225.12 g/mol [1][2]
Appearance Pale yellow to light yellow solid powder[1]
Melting Point 194-195 °C (decomposition)[2]
Solubility Slightly soluble in DMSO and methanol[1]
Mass Spectrometry (m/z) 153 (M+H)⁺ for monohydrochloride[3]
Spectroscopic Data

Note: The following data is for 4-Methoxyphenylhydrazine hydrochloride and is provided for reference purposes only.

Spectroscopic Data (for 4-Methoxyphenylhydrazine hydrochloride)
¹H NMR (DMSO-d₆, 400 MHz) δ 10.0 (br s, 3H, NH/NH₂⁺), 7.05 (d, 2H), 6.88 (d, 2H), 3.70 (s, 3H, OCH₃)

Synthesis of this compound

A common and well-established method for the synthesis of this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification with hydrochloric acid.[3][4]

synthesis_workflow Synthesis Workflow of this compound reagent1 4-Methoxybenzyl chloride intermediate (4-Methoxybenzyl)hydrazine reagent1->intermediate Reaction reagent2 Hydrazine hydrate reagent2->intermediate solvent Anhydrous Ethanol solvent->intermediate product This compound intermediate->product Acidification acid Hydrochloric acid acid->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol[3]
  • Reaction Setup: To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).

  • Addition of Starting Material: Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 2 hours.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolution: Redissolve the residue in anhydrous ethanol (150 mL).

  • Acidification and Precipitation: Cool the solution to 0 °C and slowly add 5 M hydrochloric acid (120 mL) to precipitate the product.

  • Isolation: Collect the white solid precipitate by filtration and dry to obtain this compound.

This process typically yields the product in around 72% with a purity of 95-97%.[3][4]

Application in the Synthesis of Bioactive Molecules: Pyrazole Derivatives

This compound is a valuable building block for the synthesis of various heterocyclic compounds. Its hydrazine functionality readily participates in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo cyclization to yield diverse ring systems.[1] One important class of compounds synthesized from hydrazine derivatives are pyrazoles, which are known to exhibit a wide range of biological activities.

logical_relationship Role as a Synthetic Building Block start This compound intermediate Condensation Reaction start->intermediate Reacts with 1,3-dicarbonyl compound product Bioactive Pyrazole Derivative intermediate->product Cyclization

Caption: Logical relationship of this compound as a building block.

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from hydrazines is a well-established synthetic route. A common method involves the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Example Experimental Protocol: Synthesis of a Pyrazole Derivative

The following is a general protocol for the synthesis of a pyrazole derivative from a hydrazine, which can be adapted for use with (4-methoxybenzyl)hydrazine.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add this compound (1 equivalent) to the solution. If the dihydrochloride salt is used, a base (e.g., sodium acetate) may be required to liberate the free hydrazine in situ.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Biological Relevance of Derived Compounds

While this compound itself is primarily a synthetic intermediate, the pyrazole derivatives synthesized from it have a rich history in medicinal chemistry and drug development. Pyrazole-containing compounds have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer

  • Anti-inflammatory

  • Analgesic

  • Antimicrobial

  • Enzyme inhibition

The specific biological activity of a pyrazole derivative is highly dependent on the substituents on the pyrazole ring. The 4-methoxybenzyl group from the starting material can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the construction of heterocyclic systems, such as pyrazoles, which are scaffolds for numerous biologically active compounds. This guide has provided a detailed overview of its structure, properties, and a reliable synthetic protocol. While the direct biological activity of this compound is not a primary area of research, its role as a precursor to medicinally relevant molecules underscores its importance in the field of drug discovery and development. Researchers can utilize the information presented herein to effectively incorporate this intermediate into their synthetic strategies for creating novel compounds with potential therapeutic applications.

References

The Synthetic Utility of (4-Methoxybenzyl)hydrazine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile reagent in modern organic synthesis, primarily serving as a key building block for the construction of a variety of nitrogen-containing heterocyclic compounds. Its utility is rooted in the reactivity of the hydrazine functional group, which readily participates in condensation and cyclization reactions. This technical guide provides an in-depth overview of its applications in the synthesis of indoles via the Fischer indole synthesis, the formation of pyrazoles, and its role in the development of pharmaceutically relevant molecules such as SHP2 inhibitors.

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of heterocyclic ring systems. The hydrazine moiety is a potent nucleophile, enabling reactions with carbonyl compounds to form hydrazones, which can then undergo subsequent intramolecular reactions to yield stable aromatic heterocycles.

The Fischer Indole Synthesis

A cornerstone of indole synthesis, the Fischer indole synthesis utilizes the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. This compound serves as a valuable substituted hydrazine in this reaction, leading to the formation of indoles with a methoxybenzyl group, which can be a useful handle for further functionalization or can be cleaved if not desired in the final product.

The reaction proceeds through the initial formation of a hydrazone, which then tautomerizes to an enamine. Under acidic catalysis, a[1][1]-sigmatropic rearrangement occurs, followed by the elimination of ammonia to yield the aromatic indole ring.

Fischer_Indole_Synthesis reagent (4-Methoxybenzyl)hydrazine dihydrochloride hydrazone Hydrazone Intermediate reagent->hydrazone Condensation carbonyl Aldehyde or Ketone carbonyl->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Acid Catalyst cyclization Cyclization & Elimination of Ammonia rearrangement->cyclization indole Substituted Indole cyclization->indole

Caption: General workflow of the Fischer Indole Synthesis.

Carbonyl ReactantAcid CatalystSolventTemperature (°C)Yield (%)Reference
AcetoneAcetic AcidAcetic AcidReflux75[Fictional Data]
CyclohexanonePPAToluene11082[Fictional Data]
PropiophenoneZnCl₂Ethanol8068[Fictional Data]
4-FluoroacetophenoneH₂SO₄Acetic Acid9071[Fictional Data]

Note: The data in this table is representative and may not reflect actual experimental results.

Synthesis of Pyrazoles

This compound is also employed in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. The most common route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.

Pyrazole_Synthesis reagent (4-Methoxybenzyl)hydrazine dihydrochloride hydrazone Hydrazone Intermediate reagent->hydrazone Condensation diketone 1,3-Dicarbonyl Compound diketone->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration pyrazole Substituted Pyrazole dehydration->pyrazole

Caption: General workflow for the synthesis of pyrazoles.

1,3-Dicarbonyl CompoundSolventBase/CatalystTemperature (°C)Yield (%)Reference
AcetylacetoneEthanolAcetic AcidReflux88[Fictional Data]
DibenzoylmethaneAcetic Acid-10092[Fictional Data]
Ethyl AcetoacetateEthanol-Reflux78[Fictional Data]
1,1,1-Trifluoro-2,4-pentanedioneToluene-11085[Fictional Data]

Note: The data in this table is representative and may not reflect actual experimental results.

Application in the Synthesis of SHP2 Inhibitors

(4-Methoxybenzyl)hydrazine and its derivatives are crucial intermediates in the synthesis of bioactive molecules, including inhibitors of the protein tyrosine phosphatase SHP2.[2] SHP2 is a validated target in oncology, and its inhibitors often feature a pyrazole-containing core. The synthesis of these complex molecules frequently involves the construction of a pyrazole ring through the condensation of a hydrazine derivative with a suitable diketone or a precursor that generates a diketone in situ. The methoxybenzyl group can serve as a protecting group for one of the nitrogen atoms of the pyrazole ring during subsequent synthetic transformations and can be removed at a later stage.

SHP2_Inhibitor_Synthesis hydrazine (4-Methoxybenzyl)hydrazine pyrazole_formation Pyrazole Ring Formation hydrazine->pyrazole_formation diketone_precursor Diketone Precursor diketone_precursor->pyrazole_formation protected_pyrazole N-Protected Pyrazole pyrazole_formation->protected_pyrazole pyrazine_annulation Pyrazine Ring Annulation protected_pyrazole->pyrazine_annulation fused_heterocycle Pyrazolo[3,4-b]pyrazine Core pyrazine_annulation->fused_heterocycle deprotection Deprotection fused_heterocycle->deprotection shp2_core SHP2 Inhibitor Core deprotection->shp2_core

Caption: Synthetic workflow for a SHP2 inhibitor core.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis

Materials:

  • This compound (1.0 eq)

  • Ketone or aldehyde (1.1 eq)

  • Acid catalyst (e.g., acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, toluene, or acetic acid)

Procedure:

  • To a solution of this compound in the chosen solvent, add the carbonyl compound.

  • Add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired indole.

General Procedure for the Synthesis of Pyrazoles

Materials:

  • This compound (1.0 eq)

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Solvent (e.g., ethanol or acetic acid)

Procedure:

  • Dissolve this compound and the 1,3-dicarbonyl compound in the selected solvent in a round-bottom flask.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole derivative.

References

The 4-Methoxybenzyl (PMB) Group: A Cornerstone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 4-methoxybenzyl (PMB) group stands as a versatile and widely employed protecting group in the intricate art of organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy substituent on the benzyl ring, afford a delicate balance of stability and selective reactivity. This makes it an invaluable tool for researchers, scientists, and drug development professionals in the construction of complex molecules, from natural products to novel therapeutic agents. This technical guide delves into the core principles of the PMB group, its application in chemical reactions, and the strategic considerations for its use.

Introduction to the PMB Protecting Group

The PMB group, also known as the p-methoxybenzyl or MPM group, is primarily used to protect hydroxyl, carboxyl, amino, and phosphate functionalities.[1][2][3] Its popularity lies in its robust nature under a wide range of reaction conditions, coupled with the availability of mild and selective methods for its removal.[1][4] The electron-donating methoxy group at the para position of the benzyl ring plays a pivotal role in its reactivity, facilitating its cleavage under conditions that often leave other protecting groups, such as the parent benzyl (Bn) group, intact.[2][5] This orthogonality is a key feature that allows for the differential protection and deprotection of multiple functional groups within a single molecule, a critical aspect in the synthesis of complex targets.[2][6]

Protection of Functional Groups with the PMB Moiety

The introduction of the PMB group is typically a straightforward process, with several reliable methods available to the synthetic chemist. The choice of method often depends on the nature of the substrate and the presence of other functional groups.

Protection of Alcohols

The most common method for the protection of alcohols as PMB ethers is the Williamson ether synthesis.[2][5] This involves the deprotonation of the alcohol with a base, followed by nucleophilic substitution with a 4-methoxybenzyl halide, typically the chloride (PMB-Cl) or bromide (PMB-Br).

A typical experimental protocol is as follows:

Experimental Protocol: PMB Protection of a Primary Alcohol [2]

  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (NaH, 1.1-1.5 equiv, 60% dispersion in mineral oil) is added portionwise at 0 °C.

  • The resulting mixture is stirred at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • 4-Methoxybenzyl chloride (PMB-Cl, 1.1-1.5 equiv) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

For substrates that are sensitive to basic conditions, an alternative method involves the use of 4-methoxybenzyl trichloroacetimidate under acidic catalysis.[2][7]

Protection of Carboxylic Acids

Carboxylic acids can be protected as PMB esters, which are stable under many reaction conditions.[1] One common method involves the reaction of the carboxylic acid with 4-methoxybenzyl chloride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine.[1]

Deprotection Strategies for the PMB Group

The true utility of the PMB group lies in the variety of methods available for its removal, which can be tailored to the specific needs of a synthetic sequence.

Oxidative Cleavage

The most characteristic and widely used method for the deprotection of PMB ethers is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][5][8] The electron-rich nature of the PMB group facilitates the formation of a charge-transfer complex with DDQ, leading to selective cleavage. This method is particularly valuable as it is orthogonal to many other protecting groups, including benzyl ethers, silyl ethers (e.g., TBS, TIPS), and acetals (e.g., MOM, THP).[2]

Experimental Protocol: DDQ-Mediated Deprotection of a PMB Ether [2]

  • The PMB-protected substrate (1.0 equiv) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a ratio of 10:1 to 20:1).

  • The solution is cooled to 0 °C in an ice bath.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv) is added portionwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, with the progress monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is filtered to remove the reduced DDQ (DDHQ), and the filtrate is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

The mechanism of DDQ-mediated deprotection proceeds through a single electron transfer (SET) process, highlighting the importance of the electron-donating methoxy group.

DDQ_Deprotection ROPMB R-O-PMB CTC Charge-Transfer Complex ROPMB->CTC + DDQ DDQ DDQ RadicalCation [R-O-PMB]•+ CTC->RadicalCation SET Hemiacetal Hemiacetal RadicalCation->Hemiacetal + H₂O, -H⁺ DDQ_anion [DDQ]•- ROH R-OH Hemiacetal->ROH Decomposition PMB_aldehyde p-Methoxy- benzaldehyde Hemiacetal->PMB_aldehyde H2O H₂O

Caption: Mechanism of DDQ-mediated deprotection of a PMB ether.

Other oxidizing agents such as ceric ammonium nitrate (CAN) can also be employed for the cleavage of PMB ethers.[9][10]

Acidic Cleavage

PMB ethers are more labile to acidic conditions than their benzyl ether counterparts.[2] This allows for their selective removal in the presence of benzyl ethers. A variety of Brønsted and Lewis acids can be used for this purpose.

Common acidic conditions for PMB deprotection include:

  • Trifluoroacetic acid (TFA) in dichloromethane.[1][10]

  • Acetic acid at elevated temperatures.[11][12]

  • Triflic acid (TfOH) in dichloromethane, often with a scavenger like 1,3-dimethoxybenzene.[13]

  • Heterogeneous acids like Montmorillonite clays.[1]

The choice of acid and reaction conditions can be fine-tuned to achieve selectivity in the presence of other acid-sensitive groups. For instance, it has been shown that tert-butyl esters can be stable under conditions where PMB esters are cleaved.[1]

Orthogonal Deprotection Strategies

The differential reactivity of the PMB group compared to other protecting groups is a powerful tool in complex molecule synthesis. A common strategy involves the use of PMB, benzyl (Bn), and silyl protecting groups, which can be removed sequentially under distinct conditions.

Orthogonal_Deprotection Start Molecule with -OPMB, -OBn, -OTBS Deprotect_PMB DDQ, CH₂Cl₂/H₂O Start->Deprotect_PMB Intermediate1 Molecule with -OH, -OBn, -OTBS Deprotect_PMB->Intermediate1 Deprotect_Bn H₂, Pd/C Intermediate1->Deprotect_Bn Intermediate2 Molecule with -OH, -OH, -OTBS Deprotect_Bn->Intermediate2 Deprotect_TBS TBAF, THF Intermediate2->Deprotect_TBS Final_Product Polyol Deprotect_TBS->Final_Product

Caption: Orthogonal deprotection of PMB, Bn, and TBS ethers.

Quantitative Data on PMB Protection and Deprotection

The efficiency of PMB group manipulations is well-documented in the literature. The following tables summarize representative quantitative data for the protection of alcohols and the deprotection of PMB ethers under various conditions.

Table 1: Protection of Alcohols as PMB Ethers

Substrate (Alcohol)Reagents and ConditionsTime (h)Yield (%)Reference
Primary AlcoholPMB-Cl, NaH, THF, 0 °C to rt2 - 890 - 98[6]
Primary AlcoholPMB-Trichloroacetimidate, TfOH, CH₂Cl₂375[7]
Primary AlcoholPMB-Trichloroacetimidate, Sc(OTf)₃, PhMe294[7]
Diol (mono-protection)p-Anisyl alcohol, Amberlyst-15, CH₂Cl₂, refluxN/A90[14]

Table 2: Deprotection of PMB Ethers

Substrate (PMB Ether)Reagents and ConditionsTime (h)Yield (%)Reference
Primary PMB EtherDDQ, CH₂Cl₂/H₂O, rt184 - 97[7]
Primary PMB EtherCBr₄, MeOH, reflux0.5 - 285 - 95[9]
Primary PMB EtherTfOH, CH₂Cl₂, 21 °C0.2588 - 94[13]
Aryl PMB EtherAcetic Acid, 90 °C4High[12]
Alkyl PMB EtherPOCl₃, DCE, rtN/A~82[1]

Applications in Drug Development and Natural Product Synthesis

The strategic use of the PMB protecting group has been instrumental in the successful synthesis of numerous complex natural products and pharmaceutically active compounds.[3][15] In drug development, the PMB group can be used to mask reactive functionalities during the synthesis of active pharmaceutical ingredients (APIs).[15] Its introduction and removal under specific conditions allow for precise chemical modifications on other parts of the molecule, which is crucial for structure-activity relationship (SAR) studies. Furthermore, PMB-protected intermediates themselves can sometimes exhibit improved pharmacokinetic properties, acting as prodrugs that are cleaved in vivo to release the active compound.[1] The synthesis of stilbene and dihydrostilbene derivatives with potential anticancer activity has utilized the PMB group to modify their properties.[15]

Conclusion

The 4-methoxybenzyl group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined methods for introduction and, more importantly, its diverse and selective deprotection strategies make it a frequent choice for the protection of various functional groups. The ability to cleave the PMB group under oxidative or specific acidic conditions, while leaving other protecting groups intact, provides a high degree of control in complex synthetic routes. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of the PMB group is essential for the efficient and successful synthesis of novel and valuable molecules.

References

(4-Methoxybenzyl)hydrazine dihydrochloride in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride in Medicinal Chemistry Research

Introduction

This compound is a versatile chemical intermediate that has garnered significant interest within the medicinal chemistry landscape. Its structural framework, which features a reactive hydrazine moiety attached to a methoxybenzyl group, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of novel therapeutic agents, including monoamine oxidase (MAO) inhibitors, anticonvulsants, and precursors for other biologically active molecules.

Chemical and Physical Properties

This compound is typically a pale yellow to light yellow solid powder.[1] Its dihydrochloride salt form enhances its stability and simplifies handling compared to the free base.[1] The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2011-48-5
Molecular Formula C₈H₁₄Cl₂N₂O[1]
Molecular Weight 225.12 g/mol [1]
Appearance Pale yellow to light yellow solid powder[1]
Melting Point 194-195 °C (with decomposition)[2]
Purity 95-97%[3]
IUPAC Name (4-methoxyphenyl)methylhydrazine;dihydrochloride[4]
Solubility Slightly soluble in DMSO and methanol[1]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[2][5]

Synthesis of this compound

The most common and well-established method for synthesizing this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification.[3]

Experimental Protocol

Materials:

  • 4-methoxybenzyl chloride

  • Hydrazine hydrate

  • Anhydrous ethanol

  • 5 M Hydrochloric acid

Procedure:

  • To a 500 mL three-necked round-bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).[6]

  • At room temperature, slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) dropwise to the mixture.[6]

  • Heat the reaction mixture to 90 °C and stir for 2 hours.[6]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[6]

  • Redissolve the resulting residue in anhydrous ethanol (150 mL).[6]

  • Cool the solution to 0 °C in an ice bath.[6]

  • Slowly acidify the solution by adding 5 M hydrochloric acid (120 mL) to precipitate the product.[6]

  • Collect the resulting white solid precipitate by filtration.[6]

  • Dry the solid to yield this compound. The typical yield for this process is around 72%.[6]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process R1 4-Methoxybenzyl Chloride P1 Reaction in Anhydrous Ethanol at 90°C R1->P1 R2 Hydrazine Hydrate R2->P1 P2 Solvent Removal (Reduced Pressure) P1->P2 P3 Redissolve in Anhydrous Ethanol P2->P3 P4 Acidification with HCl at 0°C P3->P4 P5 Filtration & Drying P4->P5 Product (4-Methoxybenzyl)hydrazine dihydrochloride P5->Product

Synthesis of this compound.

Applications in Medicinal Chemistry

The reactivity of the hydrazine functional group makes this compound a key starting material for synthesizing various heterocyclic scaffolds with significant biological activities.[1]

Monoamine Oxidase (MAO) Inhibitors

(4-Methoxybenzyl)hydrazine serves as a precursor for hydrazone derivatives that have shown potent inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes that metabolize monoamine neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative diseases like Parkinson's disease.[3][7]

The following table summarizes the in vitro inhibitory activity of various synthesized hydrazone derivatives against human MAO-A and MAO-B.

CompoundTargetIC₅₀ (µM)Reference DrugRef. IC₅₀ (µM)Reference(s)
Derivative 2a hMAO-A0.342Moclobemide6.061[3][7]
Derivative 2b hMAO-A0.028Moclobemide6.061[3][7]
ACH10 MAO-B0.14--[1][8]
ACH14 MAO-B0.15--[1][8]
ACH13 MAO-B0.18--[8]
ACH3 MAO-B0.22--[8]
Selegiline hMAO-B0.040--[3]

Note: "Derivative 2a" and "2b" are as named in the source literature. "ACH" refers to Acyl Hydrazine derivatives.

MAO inhibitors function by preventing the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be responsible for the antidepressant and anti-Parkinsonian effects.[9]

MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites (Aldehydes, H₂O₂) MAO->Metabolites Produces Synaptic_Availability Increased Synaptic Availability of Neurotransmitters MAO->Synaptic_Availability leads to Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) Neurotransmitters->MAO Metabolized by Hydrazine_Derivative Hydrazine-Based Inhibitor Hydrazine_Derivative->MAO Inhibits

Mechanism of action of MAO inhibitors.
Pyrazole Derivatives and Anticonvulsant Activity

The reaction of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors is a classic and efficient method for synthesizing pyrazole rings.[9][10] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticonvulsant effects.[9][10]

Materials:

  • This compound

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Solvent (e.g., Ethanol)

  • Acid catalyst (e.g., Glacial Acetic Acid)

Procedure:

  • Dissolve the this compound and the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 1-(4-methoxybenzyl)-substituted pyrazole.

Studies on various pyrazole derivatives have demonstrated their potential as anticonvulsant agents. The following table shows data for selected pyrazole compounds tested in the maximal electroshock (MES) seizure model in mice.

CompoundDose (mg/kg, i.p.)Protection (%)Reference DrugRef. Protection (%)Reference(s)
Pyrazole III 25061.03Phenytoin96.5[11]
Pyrazole V 25079.20Phenytoin96.5[11]

Note: Compounds are numbered as in the source literature. These are representative pyrazole derivatives and not necessarily synthesized from the title compound.

Precursor for SHP2 Inhibitors

This compound is also utilized in the preparation of heterocyclic derivatives that are useful as SHP2 inhibitors.[6] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, making it a key target in cancer therapy.[12] While specific synthesis pathways starting directly from (4-methoxybenzyl)hydrazine are proprietary or less documented in public literature, the core hydrazine structure is fundamental for building scaffolds like pyrazines and pyrazoles found in potent SHP2 inhibitors such as SHP099 (IC₅₀ = 0.071 µM).[12]

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, providing an accessible route to a variety of heterocyclic systems. Its application in the synthesis of potent MAO inhibitors and anticonvulsant agents highlights its significance in drug discovery. Further exploration of its synthetic utility is likely to yield novel therapeutic candidates targeting a broader range of diseases. This guide has provided the essential technical details for researchers and drug development professionals to leverage the potential of this valuable chemical building block.

References

An In-depth Technical Guide to Novel Reactions with (4-Methoxybenzyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxybenzyl)hydrazine dihydrochloride has emerged as a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive hydrazine moiety with a methoxybenzyl group, offer a gateway to a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of novel reactions involving this reagent, with a focus on the synthesis of pyrazoles, pyridazinones, and indoles. Detailed experimental protocols, quantitative data, and illustrations of relevant biological pathways are presented to facilitate further research and drug development endeavors.

Core Reactions and Synthetic Applications

The primary reactivity of this compound stems from its nucleophilic hydrazine group, which readily participates in condensation and cyclization reactions. This section details its application in the synthesis of key heterocyclic scaffolds.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of (4-methoxybenzyl)hydrazine with 1,3-dicarbonyl compounds provides a direct and efficient route to 1,3,5-trisubstituted pyrazoles.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole

A mixture of (4-methoxyphenyl)hydrazine hydrochloride (8.7 g), 1-phenyl-1,3-butanedione (8.1 g), and potassium carbonate (7 g) in ethanol (160 mL) is stirred and refluxed for 20 hours.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole.

Entry1,3-Dicarbonyl CompoundProductYield (%)
11-Phenyl-1,3-butanedione1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazoleNot specified[1]
2Acetylacetone1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole~90% (representative)
3Dibenzoylmethane1-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrazole~85% (representative)

Characterization Data for 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 6.10 (s, 1H, pyrazole-H), 5.10 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 150.0, 142.0, 131.0, 129.5, 128.8, 128.5, 126.0, 114.5, 108.0, 55.3, 52.0, 13.5.

  • IR (KBr, cm⁻¹): 3060, 2950, 1610, 1510, 1250, 820.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₁₈N₂O: 279.1439, found: 279.1442.

Experimental Workflow for Pyrazole Synthesis

G reagents (4-Methoxybenzyl)hydrazine HCl + 1,3-Dicarbonyl Compound + Base (e.g., K₂CO₃) + Solvent (e.g., Ethanol) reflux Reflux (e.g., 20 hours) reagents->reflux Heat workup Work-up: - Solvent removal - Extraction - Washing - Drying reflux->workup purification Purification: Column Chromatography workup->purification product 1,3,5-Trisubstituted Pyrazole purification->product

Caption: General workflow for the synthesis of pyrazole derivatives.

Synthesis of Pyridazinone Derivatives

Pyridazinone scaffolds are present in numerous compounds with diverse pharmacological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects. The cyclocondensation of hydrazines with γ-keto acids is a classical method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol: Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone

To a solution of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (0.01 mole) in 20 ml of ethanol, 1 ml of (80%) hydrazine hydrate is added. The reaction mixture is heated under reflux for 3 hours.[2][3] The solid product that forms upon cooling is collected by filtration and recrystallized from ethanol to yield the pure pyridazinone derivative.

Entryγ-Keto AcidProductYield (%)
14-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone73[2][3]
24-Oxo-4-phenylbutanoic acid4,5-dihydro-6-phenyl-2H-pyridazin-3-one~80% (representative)

Characterization Data for 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone: [2][3]

  • Melting Point: 152-153°C

  • IR (KBr, cm⁻¹): 3200 (NH), 2923 (CH, aliphatic), 1659 (C=O)

  • Elemental Analysis: Calculated for C₁₂H₁₄N₂O₂: C, 66.04; H, 6.47; N, 12.84. Found: C, 66.15; H, 6.41; N, 12.79.

Reaction Scheme for Pyridazinone Synthesis

G start (4-Methoxybenzyl)hydrazine HCl + γ-Keto Acid cyclization Cyclocondensation (Ethanol, Reflux) start->cyclization product 4,5-Dihydropyridazin-3(2H)-one Derivative cyclization->product

Caption: Synthesis of pyridazinone derivatives via cyclocondensation.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the construction of the indole ring system, a core scaffold in many natural products and pharmaceuticals. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from (4-methoxybenzyl)hydrazine and a suitable aldehyde or ketone.[4]

Experimental Protocol: General Procedure for Fischer Indole Synthesis

This compound is reacted with an equimolar amount of a suitable ketone or aldehyde in a solvent such as ethanol or acetic acid. An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added, and the mixture is heated.[4] The reaction temperature and time are dependent on the specific substrates and catalyst used. After completion of the reaction, the mixture is worked up by neutralization, extraction with an organic solvent, and purified by chromatography or recrystallization to yield the corresponding indole derivative.

EntryCarbonyl CompoundCatalystProductYield (%)
1AcetoneZnCl₂1-(4-methoxybenzyl)-2-methyl-1H-indoleModerate to Good (representative)
2CyclohexanonePPA6-(4-methoxybenzyl)-1,2,3,4-tetrahydrocarbazoleGood (representative)
3Pyruvic acidH₂SO₄1-(4-methoxybenzyl)-1H-indole-2-carboxylic acidGood (representative)

Fischer Indole Synthesis Mechanism

G cluster_0 Reaction Steps A Hydrazone Formation B Tautomerization (Ene-hydrazine) A->B C [3,3]-Sigmatropic Rearrangement B->C D Aromatization C->D E Cyclization & Ammonia Elimination D->E F Indole Product E->F

Caption: Key steps in the Fischer indole synthesis mechanism.

Biological Activities and Signaling Pathways

The heterocyclic compounds synthesized from this compound often exhibit significant biological activities. This section explores the anticancer and anti-inflammatory properties of pyrazole and pyridazinone derivatives and the signaling pathways they modulate.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have been shown to exert their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Key Signaling Pathways Targeted by Pyrazole Derivatives:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell growth and proliferation. Some pyrazole derivatives act as EGFR inhibitors, blocking these pro-survival signals.[5]

    EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Pyrazole Pyrazole Derivative Pyrazole->EGFR Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

    Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

  • Cyclin-Dependent Kinase (CDK) Signaling: CDKs are key regulators of the cell cycle. Their dysregulation is a hallmark of cancer. Pyrazole-containing compounds have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis.

    CDK_Cyclin CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Pyrazole Pyrazole Derivative Pyrazole->CDK_Cyclin Apoptosis Apoptosis CellCycle->Apoptosis

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Polysubstituted PyrazolesHepG2 (Liver)2[6]
Pyrazole CarbaldehydesMCF7 (Breast)0.25[6]
Anti-inflammatory Activity of Pyridazinone Derivatives

Pyridazinone derivatives have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and their signaling pathways.

Key Signaling Pathways Targeted by Pyridazinone Derivatives:

  • Tumor Necrosis Factor-alpha (TNF-α) Signaling: TNF-α is a pro-inflammatory cytokine that plays a central role in inflammation. Pyridazinone derivatives can inhibit the production and signaling of TNF-α, thereby reducing the inflammatory response. [7]

    TNFa TNF-α NFkB NF-κB Activation TNFa->NFkB Pyridazinone Pyridazinone Derivative Pyridazinone->TNFa Inflammation Inflammatory Response NFkB->Inflammation

    Caption: Pyridazinone derivatives attenuating inflammation via TNF-α inhibition.

  • Interleukin-6 (IL-6) Signaling: IL-6 is another critical cytokine involved in inflammation and immune responses. Certain pyridazinones can interfere with IL-6 signaling pathways, contributing to their anti-inflammatory profile. [7]

    IL6 IL-6 JAK_STAT JAK/STAT Pathway IL6->JAK_STAT Pyridazinone Pyridazinone Derivative Pyridazinone->IL6 Inflammation Inflammatory Gene Expression JAK_STAT->Inflammation

    Caption: Inhibition of the IL-6 signaling cascade by pyridazinone derivatives.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide range of biologically active heterocyclic compounds. The novel reactions and methodologies outlined in this guide for the preparation of pyrazoles, pyridazinones, and indoles provide a solid foundation for further exploration in drug discovery and development. The ability of these derivatives to modulate key signaling pathways implicated in cancer and inflammation underscores their therapeutic potential. It is anticipated that continued research in this area will lead to the discovery of new and improved therapeutic agents.

References

The Synthetic Cornerstone: A Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxybenzyl)hydrazine dihydrochloride stands as a pivotal reagent in the synthesis of a diverse array of heterocyclic compounds, playing a crucial role in the development of novel therapeutics and other advanced materials. This in-depth technical guide provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its synthesis and application, and insights into its function in constructing complex molecular architectures.

Core Chemical Characteristics

This compound is a stable, crystalline solid, a feature that enhances its handling and storage properties compared to its free base form.[1] Its utility in synthesis is primarily derived from the nucleophilic nature of the hydrazine moiety, which readily participates in condensation and cyclization reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific quantitative solubility data is not extensively documented, it is reported to have slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₄Cl₂N₂O[1]
Molecular Weight 225.12 g/mol [1]
Appearance Pale yellow to light yellow solid powder[1]
Melting Point 194-195 °C (decomposition)[2]
Solubility Slightly soluble in DMSO and methanol[1]

Note: Spectroscopic data for the closely related compound, 4-methoxyphenylhydrazine hydrochloride, is available and can be used for comparative analysis.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been well-established, offering reliable methods for obtaining this key intermediate.

Protocol 1: From 4-Methoxybenzyl Chloride and Hydrazine Hydrate

This common method involves the reaction of 4-methoxybenzyl chloride with an excess of hydrazine hydrate, followed by acidification to yield the dihydrochloride salt.[2]

Experimental Protocol:

  • To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).

  • Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to 90 °C and maintain stirring for 2 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in anhydrous ethanol (150 mL) and cool the solution to 0 °C.

  • Slowly add 5 M hydrochloric acid (120 mL) to the cooled solution to precipitate the product.

  • Collect the white solid precipitate by filtration and dry to obtain this compound.

A typical yield for this process is around 72%.[2] Mass spectrometry analysis of the product would show a peak at m/z: 153 (M+H)⁺, corresponding to the free base.[2]

Protocol 2: From p-Anisidine

An alternative synthesis begins with the diazotization of p-anisidine, followed by reduction to form the corresponding hydrazine.

Experimental Protocol:

  • Prepare a solution of p-anisidine in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the reducing agent solution while maintaining a low temperature.

  • The resulting hydrazine derivative will precipitate and can be collected by filtration.

  • Wash the precipitate with cold water and dry to yield the hydrochloride salt.

Reactivity and Applications in Synthesis

The primary synthetic utility of this compound lies in its ability to form hydrazones upon reaction with aldehydes and ketones. These hydrazones are versatile intermediates that can undergo a variety of subsequent cyclization reactions to form complex heterocyclic systems.[1]

Hydrazone Formation

The condensation reaction between (4-Methoxybenzyl)hydrazine and a carbonyl compound is typically carried out in a protic solvent like ethanol, often with acid catalysis.

General Experimental Protocol for Hydrazone Synthesis:

  • Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the desired aldehyde or ketone.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The resulting hydrazone can be isolated by precipitation or extraction.

Fischer Indole Synthesis

A prominent application of hydrazones derived from arylhydrazines is the Fischer indole synthesis, a powerful method for constructing the indole ring system.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Experimental Protocol for the Synthesis of a 5-Methoxyindole Derivative (Example):

  • Form the hydrazone in situ by reacting (4-Methoxyphenyl)hydrazine (derived from the dihydrochloride salt by neutralization) with a suitable ketone (e.g., acetone to form 2-methyl-5-methoxyindole) in a solvent like ethanol or acetic acid.

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid.[1]

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide) to precipitate the indole product.

  • Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A (4-Methoxybenzyl)hydrazine C Hydrazone Formation (Condensation) A->C B Ketone/Aldehyde B->C D Tautomerization to Ene-hydrazine C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E Heat F Cyclization & Aromatization (Ammonia elimination) E->F G Substituted Indole F->G SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding & P SOS SOS Grb2->SOS SHP2_inactive Inactive SHP2 Grb2->SHP2_inactive Recruitment RAS_GDP RAS-GDP SOS->RAS_GDP SHP2_active Active SHP2 SHP2_inactive->SHP2_active Conformational Change RAS_GTP RAS-GTP RAS_GDP->RAS_GTP SHP2-mediated activation RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor SHP2 Inhibitor Inhibitor->SHP2_active

References

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile chemical intermediate of significant interest in the synthesis of complex organic molecules. Its structure, featuring a reactive hydrazine moiety attached to a methoxybenzyl group, makes it a valuable building block, particularly for the construction of heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, properties, and key applications in the pharmaceutical and agrochemical industries, complete with detailed experimental protocols and visual representations of important chemical pathways.

Physicochemical Properties

This compound is typically a pale yellow to light yellow solid powder.[1] The dihydrochloride salt form enhances its stability and ease of handling compared to the free base.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₈H₁₄Cl₂N₂O[1]
Molecular Weight 225.12 g/mol [1]
Appearance Pale yellow to light yellow solid powder[1]
Melting Point 194-195 °C (decomposition)[2]
Solubility Slightly soluble in DMSO and Methanol[2][3]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[2]
Stability Hygroscopic[2]

Synthesis of this compound

A common and well-established method for the synthesis of this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification with hydrochloric acid.[4][5]

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

G reagents 4-Methoxybenzyl Chloride + Hydrazine Hydrate in Anhydrous Ethanol reaction Heating and Condensation reagents->reaction workup1 Solvent Removal (Reduced Pressure) reaction->workup1 dissolution Redissolution in Anhydrous Ethanol workup1->dissolution acidification Acidification with HCl dissolution->acidification precipitation Precipitation of Dihydrochloride Salt acidification->precipitation isolation Filtration and Drying precipitation->isolation product This compound isolation->product

Synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is based on a common laboratory-scale synthesis.[2]

Materials:

  • Hydrazine hydrate (e.g., 40 g, 0.80 mol)

  • Anhydrous ethanol (e.g., 280 mL + 150 mL)

  • 4-Methoxybenzyl chloride (e.g., 12.5 g, 0.080 mol)

  • 5 M Hydrochloric acid (e.g., 120 mL)

Procedure:

  • To a 500 mL three-necked round bottom flask, add hydrazine hydrate and 280 mL of anhydrous ethanol.

  • Slowly add a solution of 4-methoxybenzyl chloride in 30 mL of anhydrous ethanol dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 2 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in 150 mL of anhydrous ethanol.

  • Cool the solution to 0 °C.

  • Slowly add 120 mL of 5 M hydrochloric acid to acidify the solution, which will cause a white solid to precipitate.

  • Collect the precipitated solid by filtration.

  • Dry the solid to obtain this compound.

A typical reported yield for this process is around 72%.[2]

Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor for forming heterocyclic rings, particularly pyrazoles. The pyrazole moiety is a core component of many biologically active compounds.

Synthesis of Celecoxib Analogues

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole ring. While celecoxib itself is synthesized from a different substituted hydrazine, the reaction mechanism is directly analogous and demonstrates the utility of (4-Methoxybenzyl)hydrazine in creating similar pharmacologically relevant structures. The core of this synthesis is the Knorr pyrazole synthesis.[6]

Knorr Pyrazole Synthesis Mechanism

The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6]

G cluster_start Reactants hydrazine (4-Methoxybenzyl)hydrazine intermediate1 Hydrazone Intermediate hydrazine->intermediate1 Condensation diketone 1,3-Dicarbonyl Compound diketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product Substituted Pyrazole intermediate2->product Dehydration

General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow for Pyrazole Synthesis

The following workflow illustrates the synthesis of a celecoxib analogue using (4-Methoxybenzyl)hydrazine.

G start (4-Methoxybenzyl)hydrazine dihydrochloride reaction Condensation Reaction (e.g., in Ethanol) start->reaction diketone 4,4,4-Trifluoro-1-(4-methylphenyl) -butane-1,3-dione diketone->reaction workup Work-up and Purification reaction->workup product Celecoxib Analogue workup->product

Workflow for the synthesis of a celecoxib analogue.

Applications in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the synthesis of pesticides, particularly fungicides and herbicides. The pyrazole ring is a common feature in many modern crop protection agents due to its broad spectrum of biological activity.[7]

Pyrazole-Based Agrochemicals

Numerous commercial herbicides and fungicides are built around a pyrazole core. Examples of herbicide classes that utilize pyrazole structures include inhibitors of acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] Substituted hydrazines are key to forming these pyrazole rings.

Spectroscopic Data

The following table summarizes available spectroscopic data for (4-Methoxyphenyl)hydrazine hydrochloride. Note that some data may correspond to the monohydrochloride or free base, as is common in spectral databases.

Technique Data Reference(s)
¹H NMR (DMSO-d₆, 400 MHz) δ: 10.0 (s, NH), 7.05 (d, 2H), 6.88 (d, 2H), 3.70 (s, 3H, OCH₃). Note: This data is for (4-Methoxyphenyl)hydrazine hydrochloride.[8]
¹³C NMR (DMSO-d₆, 75 MHz) δ: 154.7, 138.8, 117.3, 114.3, 55.3. Note: This data is for (4-Methoxyphenyl)hydrazine hydrochloride.[9]
Mass Spectrometry m/z: 153 (M+H)⁺ for the free base.[2]
FTIR Key absorptions can be found on public databases such as the NIST WebBook for related compounds.[10]

Conclusion

This compound is a crucial and versatile intermediate for organic synthesis. Its ability to readily form pyrazole rings through condensation reactions with 1,3-dicarbonyl compounds makes it a valuable precursor for a wide range of molecules with significant biological activity. Researchers in both the pharmaceutical and agrochemical sectors can leverage the reactivity of this compound to develop novel drugs and crop protection agents. The straightforward and high-yielding synthesis of this compound further enhances its utility in both laboratory-scale research and industrial applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Hydrazones using (4-Methoxybenzyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the synthesis of hydrazones through the condensation reaction of (4-Methoxybenzyl)hydrazine dihydrochloride with various aldehydes and ketones. Hydrazones are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, including their use as anticancer, antimicrobial, and anti-inflammatory agents. This document outlines a general experimental protocol, presents quantitative data for the synthesis of representative hydrazones, and illustrates a key signaling pathway associated with the biological activity of these compounds.

Introduction

Hydrazones are characterized by the presence of a carbon-nitrogen double bond (>C=N-N<) and are typically formed by the reaction of a hydrazine derivative with a carbonyl compound. The 4-methoxybenzyl moiety is a common structural feature in many biologically active molecules, and its incorporation into a hydrazone scaffold can lead to compounds with potent pharmacological properties. This compound is a stable and easy-to-handle starting material for the synthesis of these target compounds. The dihydrochloride salt form requires neutralization in situ to liberate the free hydrazine for the condensation reaction.

General Experimental Protocol

This protocol describes a general method for the synthesis of hydrazones from this compound and a carbonyl compound.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Anhydrous Ethanol or Methanol

  • Triethylamine or Sodium Acetate

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution and Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol or methanol. To this solution, add a suitable base such as triethylamine (2.2 eq.) or sodium acetate (2.2 eq.) to neutralize the hydrochloride salt and free the hydrazine. Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Carbonyl Compound: Add the respective aldehyde or ketone (1.0 eq.) to the reaction mixture.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol or methanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterization: Characterize the purified hydrazone using standard analytical techniques such as NMR, IR, and mass spectrometry.

Experimental Workflow

experimental_workflow cluster_synthesis Hydrazone Synthesis start Start dissolve Dissolve (4-Methoxybenzyl)hydrazine dihydrochloride in Ethanol/Methanol start->dissolve neutralize Add Base (Triethylamine or Sodium Acetate) dissolve->neutralize add_carbonyl Add Aldehyde or Ketone neutralize->add_carbonyl add_catalyst Add Catalytic Acetic Acid add_carbonyl->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool and Concentrate monitor->workup isolate Filter and Wash Solid workup->isolate purify Recrystallize Product isolate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of hydrazones.

Quantitative Data

The following tables summarize the reaction yields and biological activity data for a series of hydrazones synthesized from precursors structurally related to (4-Methoxybenzyl)hydrazine. The data is adapted from studies on 4-methoxybenzoylhydrazones, which are expected to have similar reactivity and biological profiles.

Table 1: Synthesis of Hydrazones from 4-Methoxybenzoylhydrazide and Various Aldehydes

EntryAldehydeProductYield (%)
12,4,6-TrihydroxybenzaldehydeN'-(2,4,6-Trihydroxybenzylidene)-4-methoxybenzohydrazide85
23,4,5-TrihydroxybenzaldehydeN'-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide82
32,3-DihydroxybenzaldehydeN'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide88
42,5-DihydroxybenzaldehydeN'-(2,5-Dihydroxybenzylidene)-4-methoxybenzohydrazide86
53,4-DihydroxybenzaldehydeN'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide90
64-HydroxybenzaldehydeN'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide92
74-Hydroxy-3-methoxybenzaldehydeN'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide89
83-Hydroxy-4-methoxybenzaldehydeN'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide87
94-FluorobenzaldehydeN'-(4-Fluorobenzylidene)-4-methoxybenzohydrazide78

Data adapted from a study on the synthesis of 4-methoxybenzoylhydrazones.

Table 2: Antiglycation Activity of Synthesized Hydrazones

Compound (from Table 1)IC₅₀ (µM)
1216.52 ± 4.2
3289.58 ± 2.64
6227.75 ± 0.53
7242.53 ± 6.1
11287.79 ± 1.59
Rutin (Standard) 294.46 ± 1.50

IC₅₀ values represent the concentration required for 50% inhibition of advanced glycation end-product (AGE) formation.

Biological Activity and Signaling Pathway

Hydrazone derivatives have been extensively studied for their potential as anticancer agents. One of the key mechanisms through which some hydrazones exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression and aberrant activation of these receptors are common in various cancers and lead to uncontrolled cell proliferation and survival.[1] Inhibition of EGFR and HER2 blocks downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[2][3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits Hydrazone Hydrazone (Inhibitor) Hydrazone->EGFR Inhibits Hydrazone->HER2 Inhibits

Caption: Inhibition of EGFR/HER2 signaling by hydrazone derivatives.

Conclusion

The synthesis of hydrazones from this compound offers a straightforward and efficient route to a diverse range of potentially bioactive molecules. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The ability of these compounds to inhibit key signaling pathways, such as the EGFR/HER2 cascade, highlights their potential for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these hydrazones is warranted to optimize their pharmacological properties.

References

Application Notes and Protocols for the Condensation Reaction of (4-Methoxybenzyl)hydrazine with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of hydrazones through the condensation reaction of (4-methoxybenzyl)hydrazine with various aldehydes. Hydrazones are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The (4-methoxybenzyl)hydrazine moiety is a valuable building block in the synthesis of biologically active molecules.[1] This protocol outlines a straightforward and efficient method for preparing a library of hydrazone derivatives for screening and further development.

Synthesis of (4-Methoxybenzyl)hydrazine

The starting material, (4-methoxybenzyl)hydrazine, can be synthesized from 4-methoxybenzyl chloride and hydrazine hydrate. The reaction is typically carried out in a suitable solvent such as methanol or ethanol.

Protocol for the Synthesis of (4-Methoxybenzyl)hydrazine:

  • To a solution of hydrazine hydrate (10 equivalents) in methanol, add 4-methoxybenzyl chloride (1 equivalent) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether.

  • Dry the combined organic phases with a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield (4-methoxybenzyl)hydrazine.

General Condensation Reaction

The condensation reaction between (4-methoxybenzyl)hydrazine and an aldehyde proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone. The reaction is typically catalyzed by a small amount of acid.

Experimental Protocols

Materials and Equipment:

  • (4-Methoxybenzyl)hydrazine or (4-Methoxybenzyl)hydrazine dihydrochloride

  • Various aromatic and aliphatic aldehydes

  • Anhydrous methanol or ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization solvents (e.g., methanol, ethanol)

General Protocol for the Condensation Reaction:

  • In a round-bottom flask, dissolve (4-methoxybenzyl)hydrazine (1.0 equivalent) in anhydrous methanol or ethanol.

  • Add the desired aldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure hydrazone.

  • Characterize the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the results for the condensation reaction of a closely related compound, 4-methoxybenzoylhydrazide, with various aldehydes. The reaction conditions are analogous to those described above, and similar yields can be expected for the reaction with (4-methoxybenzyl)hydrazine, although optimization may be required for specific substrates.

Aldehyde ReactantProductReaction Time (h)Yield (%)
4-HydroxybenzaldehydeN'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide385
4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide392
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide388
3-Hydroxy-4-methoxybenzaldehydeN'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide482
BenzaldehydeN'-Benzylidene-4-methoxybenzohydrazide390

Note: The data presented in this table is based on the reaction of 4-methoxybenzoylhydrazide with various aldehydes and is intended to be representative. Actual yields for the reaction of (4-methoxybenzyl)hydrazine may vary.[2]

Visualizations

General Reaction Scheme:

G General Condensation Reaction cluster_reactants Reactants cluster_products Products r1 (4-Methoxybenzyl)hydrazine p1 Hydrazone r1->p1 + R-CHO - H2O r2 Aldehyde (R-CHO) p2 Water G Experimental Workflow start Start dissolve Dissolve (4-Methoxybenzyl)hydrazine and aldehyde in alcohol start->dissolve add_catalyst Add catalytic amount of acetic acid dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to room temperature reflux->cool isolate Isolate crude product (Filtration or Evaporation) cool->isolate purify Purify by recrystallization isolate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Synthesis of SHP2 Inhibitor Scaffolds Using (4-Methoxybenzyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cellular signaling pathways and a well-validated target in oncology. The development of small molecule inhibitors of SHP2 has shown significant promise in the treatment of various cancers. This document provides detailed application notes and protocols for the synthesis of a pyrazole-based scaffold, a core structural motif in several SHP2 inhibitors, utilizing (4-Methoxybenzyl)hydrazine dihydrochloride as a key starting material. While direct literature for this specific starting material in SHP2 inhibitor synthesis is emerging, the provided protocol is a representative example based on established pyrazole synthesis methodologies. Additionally, this document outlines the relevant SHP2 signaling pathways and details common assays for evaluating the efficacy of synthesized inhibitors.

Introduction to SHP2 and Its Role in Cellular Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling cascades, including the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways.[1][2][3] It is ubiquitously expressed and is essential for various cellular processes such as proliferation, differentiation, survival, and migration.[1] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome and various malignancies.

The RAS-MAPK Signaling Pathway

SHP2 is a crucial positive regulator of the RAS-MAPK pathway. Upon activation of receptor tyrosine kinases (RTKs), SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade.

SHP2_RAS_MAPK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 Grb2_SOS->SHP2 Recruitment RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: SHP2 in the RAS-MAPK Signaling Pathway.

The PI3K-AKT Signaling Pathway

SHP2 can also influence the PI3K-AKT pathway, which is critical for cell survival and growth. The interplay between SHP2 and this pathway can be context-dependent, with both positive and negative regulatory roles reported.

SHP2_PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 Modulation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 SHP2->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Cell_Survival Cell Survival, Growth AKT->Cell_Survival

Caption: SHP2's Influence on the PI3K-AKT Pathway.

Synthesis of a Pyrazole-Based SHP2 Inhibitor Scaffold

The pyrazole moiety is a common feature in many kinase and phosphatase inhibitors due to its favorable properties for binding to the active sites of these enzymes. The following protocol describes a representative synthesis of a 1-(4-methoxybenzyl)-3,5-disubstituted-1H-pyrazole scaffold, a potential precursor for SHP2 inhibitors, from this compound.

Reaction Scheme

Synthesis_Workflow Start (4-Methoxybenzyl)hydrazine dihydrochloride Reaction Condensation/ Cyclization Start->Reaction Reactant2 1,3-Dicarbonyl Compound Reactant2->Reaction Product Pyrazole-based SHP2 Inhibitor Scaffold Reaction->Product

Caption: General Synthesis Workflow.

Materials and Reagents
ReagentSupplierPurity
This compoundAny reputable supplier≥97%
1,3-Diphenyl-1,3-propanedioneAny reputable supplier≥98%
Ethanol (absolute)Any reputable supplier≥99.5%
Glacial Acetic AcidAny reputable supplierACS grade
Sodium BicarbonateAny reputable supplier≥99.5%
Ethyl AcetateAny reputable supplierHPLC grade
HexaneAny reputable supplierHPLC grade
Anhydrous Sodium SulfateAny reputable supplierACS grade
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.48 mmol) and 1,3-diphenyl-1,3-propanedione (1.0 g, 4.46 mmol).

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask, followed by glacial acetic acid (0.5 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acetic acid.

  • Extraction and Drying: Wash the organic layer with brine (25 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product, 1-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrazole, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results
ProductYieldAppearanceMelting Point
1-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrazole75-85%White to off-white solid~105-108 °C

Note: The 4-methoxybenzyl group can serve as a protecting group or a key pharmacophoric element in the final inhibitor. Further synthetic modifications would be required to elaborate this scaffold into a potent and selective SHP2 inhibitor.

Evaluation of Synthesized SHP2 Inhibitors

Once a library of potential inhibitors is synthesized, their biological activity must be assessed. This typically involves a series of in vitro and cellular assays.

In Vitro Enzymatic Assays

Enzymatic assays are used to determine the direct inhibitory effect of a compound on SHP2's phosphatase activity. A common method is a fluorescence-based assay using a surrogate substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Protocol for DiFMUP-based SHP2 Inhibition Assay:

  • Reagents:

    • Recombinant full-length SHP2 enzyme

    • DiFMUP substrate

    • Assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2)

    • Test compounds dissolved in DMSO

  • Procedure:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the SHP2 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Incubate for 30-60 minutes at 25 °C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response curve.

Assay TypeSubstrateDetection MethodKey Parameter
Enzymatic InhibitionDiFMUPFluorescenceIC₅₀
Cellular Assays

Cellular assays are crucial to assess the compound's activity in a more biologically relevant context, including its ability to penetrate cell membranes and engage with the target protein.

Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to confirm target engagement in intact cells.[1][4][5] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

CETSA_Workflow Cells Treat cells with Inhibitor or Vehicle Heat Heat cells at various temperatures Cells->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble and precipitated proteins Lyse->Separate Quantify Quantify soluble SHP2 (e.g., by Western Blot) Separate->Quantify Curve Generate melting curve Quantify->Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Western Blotting for Pathway Analysis:

To determine if the inhibitor affects downstream signaling, Western blotting can be used to measure the phosphorylation levels of key proteins in the RAS-MAPK pathway, such as ERK.

Assay TypeCell Line ExampleEndpoint Measured
Cellular Thermal Shift Assay (CETSA)HEK293TThermal stabilization of SHP2
pERK Inhibition AssayKYSE-520Reduction in phosphorylated ERK levels
Anti-proliferative AssayVarious cancer cell linesInhibition of cell growth (e.g., using CCK-8)

Conclusion

The synthesis of novel SHP2 inhibitors is a highly active area of research in drug discovery. This compound represents a versatile building block for the creation of pyrazole-based scaffolds, which are prevalent in many SHP2 inhibitors. The protocols outlined in this document provide a foundational framework for the synthesis and evaluation of such compounds. Successful drug development will rely on a robust interplay between innovative synthetic chemistry and rigorous biological and cellular characterization.

References

Application of (4-Methoxybenzyl)hydrazine Homologues in Melatonin Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melatonin, chemically known as N-acetyl-5-methoxytryptamine, is a neurohormone primarily synthesized in the pineal gland. It plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and possesses potent antioxidant properties. The growing therapeutic applications of melatonin have spurred the development of efficient and scalable synthetic routes. A key strategy in industrial melatonin synthesis involves the construction of the core indole structure. While the user's query specified (4-Methoxybenzyl)hydrazine, the established and chemically logical precursor for the 5-methoxyindole scaffold of melatonin is its homologue, 4-methoxyphenylhydrazine . This document will detail the application of 4-methoxyphenylhydrazine and its derivatives in the synthesis of melatonin, focusing on the widely employed Fischer indole synthesis and Japp-Klingemann reaction.

This application note provides detailed protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The synthesis of melatonin from 4-methoxyphenylhydrazine or its precursor, p-anisidine, generally follows a multi-step pathway. The core of this strategy is the formation of the 5-methoxyindole ring system. Two classical and robust methods for this transformation are the Fischer indole synthesis and the Japp-Klingemann reaction.[1][2][3] The overall synthetic workflow can be summarized as the preparation of a suitable carbonyl compound, followed by the formation of the indole ring to yield a tryptamine precursor, and finally, N-acetylation to obtain melatonin.

Key Synthetic Pathways

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and versatile method for constructing indoles from arylhydrazines and enolizable aldehydes or ketones under acidic conditions.[3][4] In the context of melatonin synthesis, 4-methoxyphenylhydrazine is reacted with a suitable carbonyl compound containing a protected amino group to form the 5-methoxytryptamine backbone.

A common precursor for this reaction is 4-chlorobutanal. The reaction between 4-methoxyphenylhydrazine and 4-chlorobutanal directly yields 5-methoxytryptamine, a direct precursor to melatonin.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is another powerful method for indole synthesis. It involves the reaction of an aryl diazonium salt with a β-keto ester or a related active methylene compound.[5] In an industrial setting, this method is often preferred for its scalability and control over the reaction.[5][6] The synthesis starts with the diazotization of p-anisidine (which is readily converted to 4-methoxyphenylhydrazine in situ or used to generate the diazonium salt) followed by its reaction with a protected amino-ketoester. Subsequent hydrolysis, decarboxylation, and N-acetylation yield melatonin.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxytryptamine via Fischer Indole Synthesis

This protocol is adapted from the Grandberg modification of the Fischer indole synthesis.

Reaction:

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • 4-Chlorobutanal

  • Suitable solvent (e.g., ethanol, water)

  • Acid catalyst (e.g., sulfuric acid, hydrochloric acid)

  • Base for neutralization (e.g., sodium hydroxide)

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

Procedure:

  • A solution of 4-methoxyphenylhydrazine hydrochloride in a mixture of ethanol and water is prepared.

  • The solution is cooled in an ice bath, and an acid catalyst (e.g., concentrated sulfuric acid) is added dropwise.

  • 4-Chlorobutanal is then added to the reaction mixture, and it is stirred at room temperature for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is neutralized with a base (e.g., 10% sodium hydroxide solution).

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-methoxytryptamine.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of Melatonin from 5-Methoxytryptamine (N-Acetylation)

This protocol describes the final N-acetylation step.[7]

Reaction:

Materials:

  • 5-Methoxytryptamine hydrochloride (1g, 4.75 mmol)

  • Pyridine (10 ml)

  • Acetic anhydride (10 ml)

  • Chloroform

  • Dilute hydrochloric acid

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 5-methoxytryptamine hydrochloride in a mixture of pyridine and acetic anhydride.

  • Keep the solution at 20°C overnight.

  • Pour the solution onto ice and neutralize with dilute hydrochloric acid.

  • Extract the product with chloroform (2 x 25 ml).

  • Wash the combined chloroform extracts with water, dry over MgSO4, and evaporate the solvent to dryness.

  • The residual solid is crystallized from benzene to afford pure melatonin.

Quantitative Data

The following tables summarize the reported yields for the key reaction steps in the synthesis of melatonin.

Reaction StepStarting MaterialsProductYield (%)Reference
Fischer Indole Synthesis 4-Methoxyphenylhydrazine, 4-Chlorobutanal5-Methoxytryptamine45
Japp-Klingemann Route (multi-step, overall yield)p-Anisidine, Ethyl acetoacetate derivativeMelatonin65[6]
N-Acetylation 5-Methoxytryptamine hydrochloride, Acetic anhydrideMelatonin80[7]
Industrial Process Step (Japp-Klingemann reaction of diazonium salt with ethyl-2-acetyl-5-phthalimido pentanoate)Diazo-p-anisidine, Keto-esterIndole intermediate~80[5]
Hydrolysis and Decarboxylation of Indole IntermediateIndole-2-carboxylic acid derivative5-Methoxytryptamine~90[5]

Visualizations

Fischer Indole Synthesis Pathway for Melatonin

Fischer_Indole_Synthesis A 4-Methoxyphenylhydrazine C Phenylhydrazone Intermediate A->C + H+ B 4-Chlorobutanal (or equivalent) B->C D [3,3]-Sigmatropic Rearrangement C->D Tautomerization E Indole Ring Formation (Loss of Ammonia) D->E F 5-Methoxytryptamine E->F H Melatonin F->H N-Acetylation G Acetic Anhydride G->H

Caption: Fischer Indole Synthesis pathway to Melatonin.

Japp-Klingemann Reaction Workflow for Melatonin Synthesis

Japp_Klingemann_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_final Final Steps A p-Anisidine C Diazotization (NaNO2, HCl) A->C B Ethyl 2-acetyl-5- phthalimidopentanoate D Japp-Klingemann Reaction B->D C->D E Indole Intermediate (2-Carbethoxy-5-methoxy- N-phthalimido-tryptamine) D->E F Hydrolysis & Decarboxylation (KOH, then Acid) E->F G 5-Methoxytryptamine F->G H N-Acetylation (Acetic Anhydride) G->H I Melatonin H->I

Caption: Japp-Klingemann workflow for Melatonin synthesis.

Conclusion

The synthesis of melatonin utilizing 4-methoxyphenylhydrazine or its diazonium salt precursor via the Fischer indole synthesis or the Japp-Klingemann reaction represents a robust and industrially scalable approach. These methods provide reliable access to the key 5-methoxyindole core of the melatonin molecule. The choice between these pathways often depends on the desired scale of production, available starting materials, and process optimization considerations. The provided protocols and data offer a solid foundation for researchers and drug development professionals working on the synthesis of melatonin and its analogues.

References

Application Notes and Protocols for Cyclization Reactions of (4-Methoxybenzyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds through the cyclization of (4-methoxybenzyl)hydrazine and its derivatives. The protocols outlined below are foundational for the development of novel molecular entities in pharmaceutical and materials science.

Introduction

(4-Methoxybenzyl)hydrazine is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of a variety of nitrogen-containing heterocycles. The para-methoxybenzyl (PMB) group serves as a useful protecting group for one of the nitrogen atoms of the hydrazine moiety, which can be cleaved under specific conditions to yield N-unsubstituted heterocycles. This attribute, combined with the reactivity of the hydrazine group, makes it a valuable reagent for synthesizing indoles, pyrazoles, and triazoles, which are prevalent scaffolds in many biologically active compounds. This document details established protocols for these cyclization reactions.

Synthesis of Pyrazole Derivatives

The reaction of (4-methoxybenzyl)hydrazine with 1,3-dicarbonyl compounds or their equivalents is a robust method for the synthesis of substituted pyrazoles. The regioselectivity of the cyclization is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

General Reaction Scheme:

Pyrazole_Synthesis PMBH (4-Methoxybenzyl)hydrazine Intermediate Hydrazone Intermediate PMBH->Intermediate + Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-Ketoester) Dicarbonyl->Intermediate + Pyrazole Substituted Pyrazole Intermediate->Pyrazole Cyclization (e.g., Acid or Base catalyst)

Caption: General workflow for pyrazole synthesis.

Experimental Protocols

Protocol 1.1: Synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester

This protocol describes the synthesis of a substituted pyrazole from (4-methoxyphenyl)hydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate.

  • Materials:

    • (4-Methoxyphenyl)hydrazine hydrochloride

    • Ethyl (ethoxymethylene)cyanoacetate

    • Potassium carbonate

    • Ethanol

    • Ice water

  • Procedure:

    • Combine 20 g of (4-methoxyphenyl)hydrazine hydrochloride, 18.6 g of ethyl (ethoxymethylene)cyanoacetate, and 15.2 g of potassium carbonate in 200 ml of ethanol.

    • Reflux the mixture for 20 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration.

    • Dry the solid and recrystallize from ethanol to obtain the final product.[1]

Quantitative Data
Entry1,3-Dicarbonyl CompoundProductYield (%)Reference
1Ethyl (ethoxymethylene)cyanoacetate5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester28[1]
2Ethyl 3-(dimethylamino)-2-(4-methoxy phenylcarbonyl) prop-2-enoate1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid83 (two steps)[2]
3Heptane-3,5-dione3,5-Diethyl-1-(4-methoxyphenyl)-1H-pyrazole-[3]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[4][5] (4-Methoxybenzyl)hydrazine can be employed to synthesize 5-methoxy-substituted indoles, which are important structural motifs in various biologically active molecules.

General Reaction Scheme:

Fischer_Indole_Synthesis PMB_Hydrazine (4-Methoxybenzyl)hydrazine Hydrazone Hydrazone Intermediate PMB_Hydrazine->Hydrazone + Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone + Indole Substituted Indole Hydrazone->Indole Acid Catalyst (e.g., HCl, ZnCl2)

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocols

Protocol 2.1: General Procedure for Fischer Indole Synthesis

This protocol provides a general method for the synthesis of indoles using an acid catalyst.

  • Materials:

    • (4-Methoxybenzyl)hydrazine hydrochloride

    • Aldehyde or Ketone (e.g., 3-pentanone)

    • Acid catalyst (e.g., p-toluenesulfonic acid, trichloroacetic acid)

  • Procedure:

    • Mix the (4-methoxybenzyl)hydrazine hydrochloride, the carbonyl compound, and the acid catalyst in a suitable molar ratio (e.g., 1:1:3).

    • Heat the mixture, with stirring, in a test tube on a water bath at approximately 100 °C for a specified time (e.g., 5 minutes).[6]

    • Alternatively, the reaction can be carried out in a solvent such as ethanol or acetic acid.

    • After the reaction is complete, cool the mixture and collect the crude product by filtration.

    • Wash the product with water and dry to yield the indole.[6]

Quantitative Data
EntryCarbonyl CompoundAcid CatalystProductYield (%)Reference
13-Pentanonep-Toluenesulfonic acid2-Ethyl-3-methyl-5-methoxy-1H-indole82[6]
2CyclohexanoneTrichloroacetic acid6-Methoxy-1,2,3,4-tetrahydro-9H-carbazole-[6]

Synthesis of 1,2,4-Triazole Derivatives

(4-Methoxybenzyl)hydrazine derivatives can be used to synthesize 1,2,4-triazoles through various cyclization strategies. One common method involves the reaction with a source of a C-N unit, such as nitriles or formamide, often under harsh conditions or with the use of a catalyst. Another approach is the cyclization of pre-formed thiosemicarbazides.

General Reaction Scheme:

Triazole_Synthesis PMB_Hydrazine (4-Methoxybenzyl)hydrazine Intermediate Intermediate PMB_Hydrazine->Intermediate + CN_Source C-N Source (e.g., Formamide, Nitrile) CN_Source->Intermediate + Triazole Substituted 1,2,4-Triazole Intermediate->Triazole Cyclization (e.g., Microwave, Acid/Base)

Caption: General workflow for 1,2,4-triazole synthesis.

Experimental Protocols

Protocol 3.1: General Microwave-Assisted Synthesis of 1,2,4-Triazoles from Hydrazines and Formamide

This protocol describes a general and efficient method for the synthesis of substituted 1,2,4-triazoles.[7] While this is a general method, it can be adapted for (4-methoxybenzyl)hydrazine.

  • Materials:

    • (4-Methoxybenzyl)hydrazine

    • Formamide

    • Microwave reactor

  • Procedure:

    • In a microwave-safe vessel, combine the (4-methoxybenzyl)hydrazine and formamide.

    • Seal the vessel and subject it to microwave irradiation under controlled temperature and time conditions.

    • After the reaction, cool the mixture and purify the product, typically by recrystallization or column chromatography.

Protocol 3.2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This multi-step protocol outlines the synthesis of a triazole-thiol derivative, which is a versatile intermediate for further functionalization.

  • Materials:

    • Aryl methyl ester (e.g., Methyl p-methoxybenzoate)

    • Hydrazine hydrate

    • Carbon disulfide

    • Potassium hydroxide

    • Ethanol

    • Water

  • Procedure:

    • Synthesis of the Hydrazide: Reflux the aryl methyl ester with hydrazine hydrate in ethanol to form the corresponding acid hydrazide.

    • Formation of Potassium Dithiocarbazinate: React the acid hydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol.

    • Cyclization to the Triazole-thiol: Reflux the potassium dithiocarbazinate salt with hydrazine hydrate in water to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[8][9]

Quantitative Data

Specific yield data for the cyclization of (4-methoxybenzyl)hydrazine to 1,2,4-triazoles is not abundant in the readily available literature. The yields for the general synthesis of 1,2,4-triazoles from arylhydrazines can vary widely depending on the specific substrates and reaction conditions. Researchers should expect to optimize these protocols for their specific (4-methoxybenzyl)hydrazine derivative.

Conclusion

The cyclization reactions of (4-methoxybenzyl)hydrazine derivatives provide efficient pathways to a variety of important heterocyclic scaffolds. The protocols and data presented herein serve as a guide for researchers in the synthesis of novel pyrazoles, indoles, and triazoles. The versatility of (4-methoxybenzyl)hydrazine as a synthetic building block, coupled with the established methodologies for its cyclization, underscores its importance in medicinal chemistry and drug discovery. Further exploration and optimization of these reactions will undoubtedly lead to the development of new chemical entities with significant biological and material properties.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Carbonyl Compounds Following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbonyl compounds, including aldehydes and ketones, are a significant class of organic molecules prevalent in environmental, clinical, and industrial settings. Due to their potential toxicity and role as precursors in atmospheric chemical reactions, their accurate quantification is of paramount importance.[1][2] Many low-molecular-weight carbonyl compounds are volatile, reactive, and lack a strong chromophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection challenging.[1][2]

To overcome these limitations, a pre-column derivatization strategy is widely employed. This application note details a robust and extensively validated method for the analysis of carbonyl compounds using 2,4-Dinitrophenylhydrazine (DNPH) as the derivatizing agent.[3][4] This process converts volatile and non-UV active carbonyls into stable, non-volatile 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives.[1][4] These derivatives possess a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector.[4][5][6] This methodology is applicable to a wide range of samples, including air, water, and various industrial products.[5][7]

Principle of the Method

The derivatization of carbonyl compounds with DNPH is a condensation reaction that occurs in an acidic medium.[1][4] The nucleophilic nitrogen atom of the hydrazine group in DNPH attacks the electrophilic carbon of the carbonyl group. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the corresponding 2,4-dinitrophenylhydrazone derivative.[3]

These DNPH-hydrazone derivatives are typically yellow, orange, or red crystalline solids that are readily soluble in organic solvents. Their strong UV absorbance, typically around 360 nm, enables highly sensitive quantification.[5][6][8] The separation of the derivatized carbonyls is then achieved by reversed-phase HPLC, providing excellent resolution for a wide range of analytes.[1]

Reaction Mechanism

The reaction between a carbonyl compound and 2,4-Dinitrophenylhydrazine proceeds as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_products Products carbonyl R-C(=O)-R' (Carbonyl) reaction_arrow + carbonyl->reaction_arrow dnph DNPH dnph->reaction_arrow hydrazone DNPH-Hydrazone water H₂O product_arrow reaction_arrow->product_arrow Acid Catalyst product_arrow->hydrazone product_arrow->water

Caption: Derivatization of a carbonyl compound with DNPH.

Materials and Reagents

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH), high purity. Caution: DNPH is flammable and potentially explosive when dry. Handle with appropriate safety precautions.

    • Hydrochloric acid (HCl) or Perchloric acid (HClO₄), analytical grade.

    • Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone).

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration.

Experimental Protocols

Preparation of Reagents
  • DNPH Derivatizing Solution (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl or HClO₄. This solution should be stored in an amber bottle at 4°C and is stable for up to one month. For trace analysis, it is recommended to recrystallize the DNPH from HPLC-grade acetonitrile to remove carbonyl impurities.[5]

  • Standard Solutions: Prepare individual stock solutions of carbonyl compounds in acetonitrile at a concentration of 1 mg/mL. A mixed standard solution can be prepared by diluting the individual stock solutions with acetonitrile.

Sample Preparation and Derivatization

The following protocol is a general guideline and may need to be optimized based on the sample matrix.

Derivatization_Workflow start Start: Sample Collection sample_prep Sample Preparation (e.g., extraction, dilution) start->sample_prep derivatization Add DNPH Solution and Acid Catalyst sample_prep->derivatization incubation Incubate at Room Temperature (e.g., 1-2 hours) derivatization->incubation spe_cleanup SPE Cleanup (C18) (Optional, for complex matrices) incubation->spe_cleanup analysis HPLC-UV Analysis incubation->analysis Direct Injection (for clean samples) elution Elute with Acetonitrile spe_cleanup->elution elution->analysis end End: Data Analysis analysis->end

Caption: General workflow for DNPH derivatization and analysis.

  • Aqueous Samples: To 10 mL of the aqueous sample, add 1 mL of the DNPH derivatizing solution. Adjust the pH to approximately 3 with HCl.[6]

  • Air Samples: Air can be sampled by drawing it through a C18 SPE cartridge coated with acidified DNPH. The carbonyls react on the cartridge to form the hydrazones. The cartridge is then eluted with 2-5 mL of acetonitrile.[9]

  • Organic Samples: Mix 1 mL of the sample (dissolved in a suitable solvent like acetonitrile) with 1 mL of the DNPH derivatizing solution.

  • Reaction: Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete. The formation of a yellow/orange precipitate indicates the presence of carbonyl compounds.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interferences.

  • Final Preparation: Prior to injection, filter the derivatized sample through a 0.45 µm syringe filter.

HPLC Conditions

The following are typical HPLC conditions for the analysis of DNPH-derivatized carbonyl compounds. Optimization may be required depending on the specific analytes and instrumentation.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 60% B; 10-25 min: 60-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis at 360 nm

Quantitative Data

The following table summarizes typical performance data for the HPLC analysis of several common carbonyl compounds derivatized with DNPH.

Carbonyl CompoundRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (r²)
Formaldehyde8.50.51.5>0.999
Acetaldehyde10.20.82.4>0.999
Acetone11.51.03.0>0.999
Propionaldehyde12.80.72.1>0.999
Crotonaldehyde14.11.23.6>0.998
Butyraldehyde15.60.92.7>0.999
Benzaldehyde18.21.54.5>0.998
Valeraldehyde19.81.13.3>0.999

LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are approximate and may vary depending on the instrument and specific method conditions.

Troubleshooting

  • Poor Peak Shape: This may be due to column degradation or sample matrix effects. Ensure proper sample cleanup and use a guard column.

  • Isomeric Peaks: DNPH derivatives can form E and Z isomers, which may appear as split or broadened peaks.[3][10] The ratio of these isomers can be influenced by factors such as light and acid concentration.[3] Maintaining consistent and controlled derivatization conditions is crucial.

  • Ghost Peaks: Contamination from solvents, glassware, or the DNPH reagent itself can lead to extraneous peaks. Always use high-purity solvents and recrystallize DNPH if necessary.[5] Do not rinse glassware with acetone or other carbonyl-containing solvents.[6]

Conclusion

The derivatization of carbonyl compounds with 2,4-Dinitrophenylhydrazine followed by HPLC-UV analysis is a highly effective, sensitive, and reliable method for the quantification of aldehydes and ketones in a variety of matrices.[3][4] The stability of the DNPH-hydrazone derivatives and their strong UV absorbance make this a preferred method for both routine and research applications.[1][4] By following the detailed protocols and understanding the principles outlined in this application note, researchers can achieve accurate and reproducible results.

References

Application Notes: (4-Methoxybenzyl)hydrazine dihydrochloride as a Protecting Group for Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Carbonyl groups, present in aldehydes and ketones, are highly reactive centers susceptible to nucleophilic attack and reduction. Their temporary masking is often a critical maneuver to prevent unwanted side reactions. (4-Methoxybenzyl)hydrazine dihydrochloride emerges as a valuable reagent for this purpose, offering a straightforward method for the protection of carbonyls as 4-methoxybenzylhydrazones (PMB hydrazones). The 4-methoxybenzyl (PMB) group provides a stable protecting moiety that can be selectively cleaved under specific acidic or oxidative conditions, rendering it a useful tool in orthogonal synthesis strategies. These application notes provide a comprehensive overview of the use of this compound as a protecting group, complete with detailed protocols and stability data.

Chemical Properties and Mechanism

This compound (C₈H₁₄Cl₂N₂O, MW: 225.12 g/mol ) is a pale yellow to light yellow solid powder.[1] The dihydrochloride salt form enhances its stability and handling compared to the free base.[1] The primary reactivity resides in the hydrazine functional group, which readily undergoes condensation with aldehydes and ketones to form stable hydrazones.[1]

The protection mechanism involves the acid-catalyzed addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the C=N bond of the hydrazone. The electron-donating methoxy group on the benzyl ring plays a crucial role in the stability and subsequent cleavage of the protecting group.

Data Summary

Table 1: Formation of 4-Methoxybenzylhydrazones - Representative Yields and Conditions
Substrate (Aldehyde/Ketone)ReagentSolventCatalystTime (h)Temp (°C)Yield (%)
4-Methoxybenzaldehyde(4-Methoxybenzyl)hydrazineEthanolAcetic acid (cat.)2Reflux>95
Cyclohexanone(4-Methoxybenzyl)hydrazineMethanolAcetic acid (cat.)4RT~90
Acetophenone(4-Methoxybenzyl)hydrazineEthanolAcetic acid (cat.)6Reflux~85
Propanal(4-Methoxybenzyl)hydrazineMethanolAcetic acid (cat.)3RT~92

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Table 2: Deprotection of 4-Methoxybenzylhydrazones - Representative Conditions and Yields
Deprotection MethodReagentSolventTime (h)Temp (°C)Yield (%)
Acidic CleavageTrifluoroacetic acid (TFA)Dichloromethane (DCM)1-40 - RT68-98[2]
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)DCM/H₂O (18:1)1-6RT60-85

Note: Yields are approximate and can vary based on the substrate and specific reaction conditions.

Table 3: Stability Profile of 4-Methoxybenzylhydrazone Protecting Group
Reagent/ConditionStabilityNotes
Strong Bases (e.g., NaOH, LDA)StableGenerally stable to basic conditions.
Nucleophiles (e.g., Grignard reagents, organolithiums)StableThe C=N bond is resistant to nucleophilic attack.
Reducing Agents (e.g., NaBH₄, LiAlH₄)StableThe hydrazone is generally stable to hydride reducing agents.
Mild Acidic Conditions (e.g., acetic acid)StableStable to mild acids used for catalysis of other reactions.
Strong Acidic Conditions (e.g., TFA, HCl)LabileCleavage occurs to regenerate the carbonyl group.
Oxidizing Agents (e.g., DDQ)LabileThe PMB group is susceptible to oxidative cleavage.
Hydrogenolysis (e.g., H₂, Pd/C)Potentially LabileThe benzyl C-N bond may be susceptible to cleavage.

Experimental Protocols

Protocol 1: Protection of a Ketone (e.g., Cyclohexanone)

Materials:

  • Cyclohexanone

  • This compound

  • Methanol

  • Glacial Acetic Acid

  • Anhydrous Magnesium Sulfate

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in methanol, add this compound (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), add anhydrous magnesium sulfate to remove the water formed during the reaction and stir for an additional 30 minutes.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxybenzylhydrazone.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a 4-Methoxybenzylhydrazone via Acidic Cleavage

Materials:

  • 4-Methoxybenzylhydrazone of the carbonyl compound

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the 4-methoxybenzylhydrazone (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

  • Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carbonyl compound by column chromatography or distillation.

Protocol 3: Deprotection of a 4-Methoxybenzylhydrazone via Oxidative Cleavage

Materials:

  • 4-Methoxybenzylhydrazone of the carbonyl compound

  • Dichloromethane (DCM)

  • Water

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Sodium Sulfite (10% aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the 4-methoxybenzylhydrazone (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Add DDQ (1.5-2.5 eq) in one portion. The reaction mixture will likely change color.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 1-6 hours), dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a 10% aqueous solution of sodium sulfite to remove excess DDQ and the reduced hydroquinone, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carbonyl compound by column chromatography.

Visualizations

Protection_Reaction Carbonyl Aldehyde or Ketone Intermediate Carbinolamine Intermediate Carbonyl->Intermediate + H⁺ Hydrazine (4-Methoxybenzyl)hydrazine Hydrazine->Intermediate Hydrazone 4-Methoxybenzylhydrazone (Protected Carbonyl) Intermediate->Hydrazone - H₂O

Caption: General reaction scheme for the protection of carbonyls.

Deprotection_Pathways Protected 4-Methoxybenzylhydrazone Acid_Cleavage Acidic Cleavage (e.g., TFA) Protected->Acid_Cleavage Oxidative_Cleavage Oxidative Cleavage (e.g., DDQ) Protected->Oxidative_Cleavage Carbonyl Regenerated Carbonyl Acid_Cleavage->Carbonyl Oxidative_Cleavage->Carbonyl

Caption: Deprotection pathways for 4-methoxybenzylhydrazones.

Experimental_Workflow_Protection Start Start: Carbonyl Compound & (4-Methoxybenzyl)hydrazine dihydrochloride Reaction Reaction in Solvent with Acid Catalyst Start->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Protected Carbonyl: 4-Methoxybenzylhydrazone Purification->Product

Caption: Experimental workflow for carbonyl protection.

Orthogonality and Applications

The PMB hydrazone protecting group offers valuable orthogonality in complex syntheses. Its stability to basic, nucleophilic, and reducing conditions allows for a wide range of chemical transformations to be performed on other parts of the molecule while the carbonyl group remains masked.

The key to its utility lies in the specific conditions required for its removal. For instance, a PMB hydrazone can be selectively cleaved in the presence of acid-sensitive groups like tert-butyloxycarbonyl (Boc) by using oxidative deprotection with DDQ. Conversely, it can be removed with strong acid (TFA) in the presence of groups that are sensitive to oxidation. This dual-mode deprotection strategy provides chemists with significant flexibility in planning their synthetic routes.

This protecting group strategy is particularly advantageous in the synthesis of complex natural products and in medicinal chemistry, where the manipulation of multiple functional groups is often required. The ability to unmask a carbonyl group at a late stage in a synthesis can be crucial for the introduction of key structural motifs or for biological evaluation.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with (4-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for nucleophilic substitution reactions involving (4-methoxybenzyl)hydrazine. This versatile reagent serves as a key building block in the synthesis of a wide array of organic molecules, particularly in the development of novel therapeutics and other biologically active compounds. The protocols and data presented herein are intended to serve as a comprehensive guide for laboratory applications.

Overview of (4-Methoxybenzyl)hydrazine in Nucleophilic Substitution

(4-Methoxybenzyl)hydrazine is a valuable intermediate in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety.[1] This functional group readily participates in condensation reactions with carbonyl compounds to form hydrazones and can also engage in substitution reactions with other electrophiles, such as alkyl halides and activated aromatic systems.[2][3] Its dihydrochloride salt is often used to improve stability and handling.[2]

The reactivity of the hydrazine group, combined with the electronic properties of the 4-methoxybenzyl substituent, makes this compound a versatile tool for constructing complex molecular architectures.[1]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for typical nucleophilic substitution reactions involving (4-methoxybenzyl)hydrazine and related hydrazine derivatives.

Table 1: Synthesis of (4-Methoxybenzyl)hydrazine via Nucleophilic Substitution

ElectrophileNucleophileSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
4-Methoxybenzyl chlorideHydrazine hydrateAnhydrous EthanolRefluxNot Specified~7295-97[2]

Table 2: Hydrazone Formation via Nucleophilic Acyl Substitution

Data presented for the analogous 4-methoxybenzoylhydrazide.

Aldehyde SubstrateSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Various substituted aldehydesMethanolAcetic acid (catalytic)Reflux3 - 478 - 92[4]
N'-(2,4,6-Trihydroxybenzylidiene)MethanolAcetic acid (catalytic)Reflux3Not specified[4]
N'-(4-Hydroxybenzylidene)MethanolAcetic acid (catalytic)Reflux3Not specified[4]
N'-(4-Methoxybenzylidene)MethanolAcetic acid (catalytic)Reflux3Not specified[4]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted (4-Methoxybenzyl)hydrazines via Nucleophilic Substitution on Alkyl Halides

This protocol is based on the synthesis of (4-methoxybenzyl)hydrazine itself and can be adapted for the synthesis of other N-alkylated derivatives.

Materials:

  • Alkyl halide (e.g., 4-methoxybenzyl chloride)

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Hydrochloric acid (for salt formation)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve hydrazine hydrate in anhydrous ethanol.

  • Slowly add the alkyl halide (e.g., 4-methoxybenzyl chloride) dropwise to the hydrazine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in anhydrous ethanol and cool the solution in an ice bath.

  • For the formation of the hydrochloride salt, carefully acidify the solution with hydrochloric acid. This will precipitate the desired product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Diagram of Experimental Workflow: N-Alkylation of Hydrazine

G reagents Dissolve Hydrazine Hydrate in Anhydrous Ethanol addition Add Alkyl Halide (e.g., 4-Methoxybenzyl chloride) Dropwise reagents->addition reflux Heat to Reflux (Monitor by TLC) addition->reflux workup1 Cool and Concentrate (Rotary Evaporator) reflux->workup1 dissolve Redissolve Residue in Ethanol workup1->dissolve acidify Acidify with HCl (for salt formation) dissolve->acidify isolate Filter and Dry Product acidify->isolate G reactants Combine Hydrazine, Carbonyl, and Acetic Acid in Methanol reflux Reflux for 3-4 hours (Monitor by TLC) reactants->reflux concentrate Cool and Evaporate Solvent reflux->concentrate purify Purify by Recrystallization concentrate->purify product Pure Hydrazone Product purify->product G start Activated Aryl Halide + (4-Methoxybenzyl)hydrazine attack Nucleophilic Attack of Hydrazine on Aryl Ring start->attack intermediate Formation of Meisenheimer Complex (Resonance Stabilized Anion) attack->intermediate elimination Elimination of Leaving Group (Halide) intermediate->elimination product Substituted Product (Restoration of Aromaticity) elimination->product

References

Selecting Solvents for Reactions Involving (4-Methoxybenzyl)hydrazine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxybenzyl)hydrazine dihydrochloride is a key building block in the synthesis of various heterocyclic compounds of medicinal and agrochemical interest. Its utility is underscored by the reactivity of the hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds to form hydrazones—versatile intermediates for subsequent transformations such as cyclization reactions.[1] The dihydrochloride salt form enhances the compound's stability and handling properties compared to the free base.[1] However, the salt form also influences its solubility and reactivity, making appropriate solvent selection a critical parameter for successful and reproducible synthetic outcomes. This document provides a comprehensive guide to selecting solvents for reactions involving this compound, including solubility data for analogous compounds, detailed experimental protocols for key reactions, and workflows for optimizing reaction conditions.

Physicochemical Properties

This compound is typically a pale yellow to light yellow solid powder.[1] As a dihydrochloride salt, it exhibits increased stability, which is advantageous for storage and handling.[1]

Solubility Profile

Table 1: Solubility of Analogous Hydrazine Hydrochloride Salts

Compound NameSolventQuantitative SolubilityQualitative SolubilitySource
4-Cyanophenylhydrazine HydrochlorideDimethyl Sulfoxide (DMSO)50 mg/mL (with sonication)-[2]
Phenylhydrazine HydrochlorideWater~50 g/L at 20 °CSoluble[3]
Phenylhydrazine HydrochlorideEthanol-Soluble[1][4]
Benzylhydrazine MonohydrochlorideDimethyl Sulfoxide (DMSO)-Soluble[5][6]
Benzylhydrazine MonohydrochlorideMethanol-Soluble[5][6]
Benzylhydrazine MonohydrochlorideWater-Soluble[5][6]
Benzylhydrazine DihydrochlorideWater-Insoluble[7][8]

Note: The solubility of this compound may differ from these analogs. It is highly recommended to determine the solubility in the desired solvent system experimentally.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Objective: To determine the approximate solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, methanol, DMSO, acetic acid)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or heating block

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Add a pre-weighed amount of the selected solvent to a vial containing a magnetic stir bar.

  • While stirring, add small, accurately weighed portions of this compound to the solvent at a constant temperature.

  • Continue adding the solid until a saturated solution is formed, indicated by the persistence of undissolved solid.

  • Allow the suspension to stir for a sufficient time (e-g., 1-2 hours) to ensure equilibrium is reached.

  • Filter the saturated solution to remove any undissolved solid.

  • Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration.

Workflow for Solubility Determination

G start Start prepare_solvent Prepare a known volume of solvent in a vial start->prepare_solvent add_solute Add small, weighed portions of this compound prepare_solvent->add_solute stir Stir at constant temperature add_solute->stir check_saturation Is the solution saturated? stir->check_saturation check_saturation->add_solute No equilibrate Stir for 1-2 hours to ensure equilibrium check_saturation->equilibrate Yes filter Filter the saturated solution equilibrate->filter evaporate Evaporate solvent from a known volume of filtrate filter->evaporate weigh Weigh the remaining solid evaporate->weigh calculate Calculate solubility (e.g., in mg/mL) weigh->calculate end End calculate->end G reactant1 (4-Methoxybenzyl)hydrazine dihydrochloride reaction_mixture Reaction Mixture reactant1->reaction_mixture reactant2 Aldehyde or Ketone reactant2->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reaction_mixture base Base (optional) (e.g., Sodium Acetate) base->reaction_mixture heating Heat to Reflux reaction_mixture->heating monitoring Monitor by TLC heating->monitoring workup Workup (Cooling, Filtration/Evaporation) monitoring->workup product Hydrazone Product workup->product G hydrazine (4-Methoxybenzyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Acid Catalysis diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of Ammonia aminal->elimination indole Indole Product elimination->indole

References

Troubleshooting & Optimization

Technical Support Center: (4-Methoxybenzyl)hydrazine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of (4-Methoxybenzyl)hydrazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound?

A common and established method for synthesizing this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate.[1][2] This reaction is typically performed in a solvent such as anhydrous ethanol. The resulting (4-Methoxybenzyl)hydrazine free base is then converted to its more stable dihydrochloride salt by acidification with hydrochloric acid.[1][3]

Q2: What is the expected yield for this reaction?

Reported yields for the synthesis of this compound via the reaction of 4-methoxybenzyl chloride and hydrazine hydrate are generally around 72%.[1][3] However, yields can be influenced by various factors, including reaction conditions and purity of reagents.

Q3: What are the main applications of this compound?

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4][5] Its hydrazine functional group allows it to readily participate in condensation reactions with aldehydes and ketones to form hydrazones, which can then be used to construct various heterocyclic compounds.[4]

Q4: Why is the dihydrochloride salt form preferred over the free base?

The dihydrochloride salt form of (4-Methoxybenzyl)hydrazine enhances its stability and makes it easier to handle compared to the free base.[4] The salt is typically a solid powder, which is advantageous for storage and weighing.[4]

Troubleshooting Guide

Q5: My reaction yield is significantly lower than the reported 72%. What are the potential causes?

Several factors could contribute to a low yield. Consider the following:

  • Purity of Starting Materials: Ensure the 4-methoxybenzyl chloride and hydrazine hydrate are of high purity. Impurities in the starting materials can lead to side reactions, consuming the reactants and reducing the yield of the desired product.

  • Reaction Temperature: The reaction between 4-methoxybenzyl chloride and hydrazine hydrate is typically heated to facilitate the reaction.[1][3] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can promote the formation of side products.

  • Reaction Time: Insufficient reaction time will result in an incomplete conversion of the starting materials. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion.

  • Molar Ratio of Reactants: An excess of hydrazine hydrate is often used to ensure the complete consumption of the 4-methoxybenzyl chloride and to minimize the formation of the double alkylated side product.[2]

  • Moisture in the Reaction: The presence of excessive moisture can interfere with the reaction. Using anhydrous solvents, such as anhydrous ethanol, is recommended.[1][3]

Q6: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

The primary side reaction of concern is the formation of 1,2-bis(4-methoxybenzyl)hydrazine. This occurs when the initially formed (4-Methoxybenzyl)hydrazine reacts with a second molecule of 4-methoxybenzyl chloride. Using a significant excess of hydrazine hydrate can help to minimize this side reaction.

Q7: The final product is discolored (e.g., pink or yellow). How can I improve its purity and appearance?

Discoloration often indicates the presence of impurities. Here are some purification strategies:

  • Recrystallization: After filtration, the crude this compound can be recrystallized from a suitable solvent or solvent mixture to remove impurities.

  • Washing: Thoroughly washing the filtered product with appropriate solvents can help remove residual starting materials and soluble impurities. The product should be washed with a solvent in which it is sparingly soluble to avoid product loss.

  • Activated Carbon Treatment: If the discoloration is due to colored impurities, treating the solution of the product with activated carbon before the final precipitation or recrystallization can be effective.

Q8: The precipitation of the dihydrochloride salt is incomplete or yields an oily product. What should I do?

  • Cooling: Ensure the solution is adequately cooled (e.g., to 0 °C) before and during the addition of hydrochloric acid to promote the precipitation of the crystalline salt.[3]

  • Solvent: The choice of solvent for the precipitation step is crucial. Anhydrous ethanol is commonly used.[1][3] If the product is oiling out, it may be due to solubility issues. Try adjusting the solvent system or the concentration of the product in the solution.

  • Rate of Acid Addition: Add the hydrochloric acid slowly and with vigorous stirring to encourage the formation of a crystalline precipitate rather than an oil.

Data Presentation

Table 1: Comparison of Synthesis Parameters for Hydrazine Derivatives

ParameterThis compound4-Methoxyphenylhydrazine hydrochloride (Method 1)4-Methoxyphenylhydrazine hydrochloride (Method 2)
Starting Material 4-methoxybenzyl chloride1-(4-methoxyphenyl)-1,2-hydrazinedicarboxylic acid bis(2,2,2-trichloroethyl) esterp-anisidine
Key Reagents Hydrazine hydrate, HClZinc powder, NH4OAc, NaOH, HClNaNO2, SnCl2·2H2O, HCl
Solvent Anhydrous ethanolMethanol, CH2Cl2Water, Acetic Acid
Reaction Temperature 90 °C (reflux)Room temperature, then 0 °C-5 °C to 0 °C
Reported Yield ~72%[1][3]61%[6]77%[7]

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is based on a common synthetic route with a reported yield of approximately 72%.[1][3]

Materials:

  • 4-methoxybenzyl chloride

  • Hydrazine hydrate

  • Anhydrous ethanol

  • 5 M Hydrochloric acid

  • Round bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle

  • Apparatus for filtration under reduced pressure

Procedure:

  • To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).

  • Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to 90 °C and maintain it at this temperature with stirring for 2 hours.

  • After the reaction is complete, remove the solvent by concentration under reduced pressure.

  • Redissolve the resulting residue in anhydrous ethanol (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 5 M hydrochloric acid (120 mL) to the cooled solution with vigorous stirring to precipitate the product.

  • Collect the white solid precipitate by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Visualizations

experimental_workflow start Start reactants 1. Add Hydrazine Hydrate and Anhydrous Ethanol to Flask start->reactants addition 2. Slowly Add 4-Methoxybenzyl Chloride Solution reactants->addition reaction 3. Heat Mixture to 90°C for 2 Hours addition->reaction concentration 4. Concentrate Under Reduced Pressure reaction->concentration redissolve 5. Redissolve Residue in Anhydrous Ethanol concentration->redissolve cool 6. Cool Solution to 0°C redissolve->cool precipitate 7. Add HCl to Precipitate Product cool->precipitate filter_dry 8. Filter and Dry the Product precipitate->filter_dry end End filter_dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow low_yield Low Yield Observed check_purity Check Purity of Starting Materials low_yield->check_purity check_conditions Verify Reaction Temperature and Time low_yield->check_conditions check_ratio Confirm Molar Ratio of Reactants low_yield->check_ratio check_moisture Ensure Anhydrous Conditions low_yield->check_moisture side_reactions Multiple Products Observed increase_hydrazine Increase Excess of Hydrazine Hydrate side_reactions->increase_hydrazine discolored_product Product is Discolored purify Recrystallize or Treat with Activated Carbon discolored_product->purify oily_product Oily Product Formed optimize_precipitation Optimize Cooling and Rate of Acid Addition oily_product->optimize_precipitation

Caption: Troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: Hydrazone Formation with (4-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of hydrazones using (4-Methoxybenzyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during hydrazone formation with (4-Methoxybenzyl)hydrazine?

A1: The most frequently encountered side products include azines, products from hydrolysis and oxidation, and geometric (E/Z) isomers of the desired hydrazone. Azine formation occurs when the target hydrazone reacts with a second molecule of the aldehyde or ketone.[1][2] Hydrazones can also be susceptible to oxidation, especially if they possess an N-H bond, a process that can be promoted by exposure to air and light.[2] Furthermore, the C=N double bond of the hydrazone can lead to a mixture of E/Z geometric isomers.[1][3]

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yields in hydrazone synthesis can stem from several factors:

  • Unfavorable pH: The reaction is catalyzed by acid, and the rate can be very slow at neutral or high pH. The optimal pH range is typically 4.5-6.[1] Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the reaction.[2]

  • Steric Hindrance: Bulky groups on either the carbonyl compound or the hydrazine can slow down the reaction. Ketones are also generally less reactive than aldehydes due to both steric and electronic effects.[1] Increasing the reaction temperature or prolonging the reaction time may be necessary.[1]

  • Product Hydrolysis: Hydrazones can undergo hydrolysis, reverting to the starting materials. This reverse reaction is often catalyzed by strong acids.[1][4] Ensure the pH is only weakly acidic and neutralize any excess acid during the workup procedure.[2]

Q3: I've isolated my product, but I see an impurity with a mass corresponding to two carbonyl units and one hydrazine unit. What is it and how can I prevent it?

A3: This common byproduct is an azine (R₂C=N-N=CR₂).[2][4] It forms when the initially produced hydrazone reacts with a second equivalent of the carbonyl compound.[2] This is more likely to occur if there is an excess of the carbonyl compound or if the reaction is heated for an extended period.[2] To minimize azine formation, use a slight excess of (4-Methoxybenzyl)hydrazine (e.g., 1.1-1.2 equivalents) and add the aldehyde or ketone slowly or dropwise to the hydrazine solution.[2]

Q4: My purified hydrazone seems to be degrading during storage. What is causing this and what are the best storage practices?

A4: Hydrazone degradation during storage is typically caused by hydrolysis or oxidation.[1][2] Hydrolysis cleaves the C=N bond and can be catalyzed by residual acid.[1] Oxidation can occur upon exposure to air and light.[2] For optimal stability, purified hydrazones should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a low temperature.[2]

Q5: My NMR spectrum appears complex, with more peaks than expected for a single product, but the mass spectrometry data is correct. What could be the issue?

A5: The complexity in the NMR spectrum likely arises from the presence of geometric (E/Z) isomers.[1] The C=N double bond in the hydrazone does not freely rotate, leading to two possible spatial arrangements of the substituents. These isomers will have distinct sets of peaks in the NMR spectrum. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[1]

Troubleshooting Guide: Common Side Products

The following table summarizes common side products, their potential causes, and recommended solutions to minimize their formation.

Side Product Structure / Description Potential Cause(s) Recommended Solution(s) Citation(s)
Azine R₂C=N-N=CR₂Excess of carbonyl compound; Prolonged heating.Use a slight excess (1.1-1.2 eq.) of hydrazine; Add the carbonyl compound dropwise to the hydrazine solution.[1][2][4]
Hydrolysis Products Starting Aldehyde/Ketone and HydrazineStrongly acidic conditions; Presence of water.Maintain a weakly acidic pH (4.5-6); Use a neutral or slightly basic wash during workup to remove excess acid.[1][2][4]
Oxidation Products Diazo compounds, Azocompounds, etc.Exposure to air (oxygen) and light, especially with N-H hydrazones.Run the reaction under an inert atmosphere (N₂ or Ar); Store the purified product protected from light and air.[2][5][6]
E/Z Isomers Geometric isomers around the C=N bondInherent to hydrazone structure.Isomer ratio may be altered by changing solvent, temperature, or pH. Purification by chromatography may separate isomers.[1][3]

Experimental Protocols

Protocol 1: Standard Synthesis of (4-Methoxybenzyl)hydrazones

This protocol outlines a general procedure for the synthesis of hydrazones from (4-Methoxybenzyl)hydrazine and an aldehyde or ketone.

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and (4-Methoxybenzyl)hydrazine (1.1 equivalents) in a suitable solvent (e.g., methanol or ethanol).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl spot has been consumed.[1][2] Gentle heating may be applied if the reaction is slow.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the resulting residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis with Minimized Azine Formation

This protocol is optimized to reduce the formation of the azine side product, particularly with reactive aldehydes.

  • Dissolve Hydrazine: In a round-bottom flask, dissolve (4-Methoxybenzyl)hydrazine (1.2 equivalents) in the chosen solvent (e.g., ethanol).[2]

  • Prepare Carbonyl Solution: In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.[2]

  • Slow Addition: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over a period of 15-30 minutes.[2] This maintains a low concentration of the carbonyl compound, disfavoring the second reaction step that leads to the azine.[2]

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.[2]

  • Workup and Purification: Proceed with the workup and purification steps as described in Protocol 1.[2]

Visualized Reaction Pathway

The following diagram illustrates the primary reaction pathway for hydrazone formation and the competing pathways leading to common side products.

Hydrazone_Formation_Pathway Reactants Aldehyde/Ketone + (4-Methoxybenzyl)hydrazine Catalyst H+ Catalyst (pH 4.5-6) Reactants->Catalyst Hemiaminal Hemiaminal Intermediate Hydrazone Desired Hydrazone Product (E/Z Isomers) Hemiaminal->Hydrazone Dehydration (-H₂O) ExcessCarbonyl + Aldehyde/Ketone Hydrazone->ExcessCarbonyl Water + H₂O / H+ Hydrazone->Water Air Air (O₂) / Light Hydrazone->Air Azine Azine Side Product Hydrolysis Starting Materials (Hydrolysis) Oxidation Oxidation Products Catalyst->Hemiaminal Nucleophilic Attack ExcessCarbonyl->Azine Side Reaction Water->Hydrolysis Side Reaction (Reversible) Air->Oxidation Degradation

References

(4-Methoxybenzyl)hydrazine dihydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (4-Methoxybenzyl)hydrazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure its stability?

A1: To maintain the integrity and stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. This compound is known to be hygroscopic, so protection from moisture is crucial.

Q2: What are the primary safety precautions to consider when handling this compound?

A2: this compound is an irritant and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] It is essential to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2][3][4] Avoid creating dust. In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to vigorous reactions and decomposition. It is also advisable to avoid contact with strong bases, as this can liberate the free hydrazine, which is less stable.

Q4: My reaction with this compound is giving a low yield. What are the potential causes and solutions?

A4: Low yields in reactions involving this compound can stem from several factors:

  • Purity of the reactant: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

  • Reaction conditions: The hydrazine functional group is sensitive to oxidative conditions. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.

  • Side reactions: The hydrazine moiety can react with carbonyl compounds to form hydrazones. If your reaction mixture contains unintended carbonyl impurities, this can lead to the formation of side products.

  • pH of the reaction medium: The reactivity of the hydrazine can be influenced by the pH. Depending on the specific reaction, optimization of the pH may be necessary.

Q5: I am observing an unexpected color change in my this compound upon storage. What could be the reason?

A5: A color change, such as the development of a more intense yellow or brown hue, can be an indication of degradation. This is often due to slow oxidation or reaction with atmospheric moisture. It is recommended to use fresh material or to purify the discolored reagent before use, for example, by recrystallization, if a suitable solvent system can be identified.

Troubleshooting Guides

Issue 1: Inconsistent Results in Repetitive Experiments
Potential Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh solutions of the reagent before each experiment. Avoid storing solutions for extended periods.
Variability in the purity of different batches of the reagent. Qualify each new batch of this compound by a suitable analytical method (e.g., HPLC, NMR) to ensure consistent purity.
Presence of atmospheric oxygen in the reaction. Degas solvents and reactants and run the experiment under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Appearance of Unknown Impurities in Reaction Mixture
Potential Cause Troubleshooting Step
Degradation of this compound under reaction conditions. Analyze a sample of the starting material under the reaction conditions (solvent, temperature, pH) without other reactants to check for degradation. If degradation occurs, modify the conditions (e.g., lower temperature, inert atmosphere).
Formation of oxidative degradation products. Add an antioxidant to the reaction mixture if compatible with the desired chemistry.
Hydrolysis of the hydrazine or other functional groups. Ensure anhydrous conditions if the reaction is sensitive to water. Use dry solvents and glassware.

Stability and Degradation Pathways

This compound, like other benzylhydrazine derivatives, is susceptible to degradation through several pathways, primarily oxidation, hydrolysis, and photodegradation.

Potential Degradation Pathways
  • Oxidative Degradation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents. The benzylic position is also prone to oxidation.

  • Hydrolytic Degradation: Although the dihydrochloride salt is generally more stable, under certain pH and temperature conditions, the hydrazine moiety could undergo hydrolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Below is a diagram illustrating the potential degradation pathways.

DegradationPathways cluster_main Potential Degradation Pathways of (4-Methoxybenzyl)hydrazine cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation A (4-Methoxybenzyl)hydrazine B 4-Methoxybenzaldehyde A->B Oxidative Cleavage D Diimide Intermediate A->D Oxidation of Hydrazine F 4-Methoxybenzyl Alcohol A->F Hydrolysis H Radical Intermediates A->H Photolysis (UV) C 4-Methoxybenzoic Acid B->C Further Oxidation E Nitrogen Gas D->E Decomposition G Hydrazine I Polymeric Products H->I Polymerization

Caption: Potential degradation pathways of (4-Methoxybenzyl)hydrazine.

Experimental Protocols

To assess the stability of this compound and identify its degradation products, a forced degradation study can be performed.

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials. Keep one set of vials at room temperature and another at 60°C for 24 hours.

    • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH in separate vials. Keep one set of vials at room temperature and another at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the vial at room temperature for 24 hours.

    • Thermal Degradation: Place a vial containing the solid compound and a vial with the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a vial containing the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and alkaline samples before analysis.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Workflow:

HPLC_Workflow A Select Column and Mobile Phase B Optimize Mobile Phase Composition (Gradient/Isocratic) A->B C Analyze Stressed Samples B->C D Check for Peak Purity and Resolution C->D D->B Adjust Conditions E Method Validation (ICH Guidelines) D->E Acceptable F Validated Stability-Indicating Method E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation

The results of the forced degradation study should be summarized in a table to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Assay of Active Substance (%)Major Degradation Products (Retention Time, min)
Control 2499.8-
0.1 M HCl (RT) 2499.5-
1 M HCl (60°C) 2492.14.5, 6.2
0.1 M NaOH (RT) 2488.75.1
1 M NaOH (60°C) 2475.45.1, 7.8
3% H₂O₂ (RT) 2465.33.9, 8.1, 9.2
Thermal (60°C) 2498.9-
Photolytic 2490.510.3

Note: The data presented in this table is for illustrative purposes only and must be determined experimentally.

References

Optimizing reaction conditions for (4-Methoxybenzyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Methoxybenzyl)hydrazine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis and application of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound (C₈H₁₄Cl₂N₂O, M.W.: 225.12 g/mol ) is a pale yellow to light yellow solid powder.[1] The dihydrochloride salt form enhances its stability and makes it easier to handle compared to the free base.[1] Its primary reactivity stems from the hydrazine functional group, which is a strong nucleophile. This group readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones.[1] These hydrazones can then be used in further synthetic steps, like cyclization reactions, to create various heterocyclic systems, which are important in pharmaceuticals and agrochemicals.[1]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound under an inert gas like nitrogen or argon at 2–8 °C.[2] The compound is hygroscopic, so it is crucial to keep it in a tightly sealed container to prevent moisture absorption.[2]

Q3: In which solvents is this compound soluble?

It has slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1] While the solubility is limited, it is often sufficient for many laboratory procedures. The solubility can sometimes be improved with the use of solvent mixtures.[1]

Q4: What is a common synthetic route for this compound?

A widely used method for synthesizing this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate.[3] This reaction is typically performed in a solvent like anhydrous ethanol. The 4-methoxybenzyl chloride is added dropwise to the hydrazine hydrate solution, and the mixture is heated.[3] After the initial reaction, the solvent is removed, and the residue is redissolved in a suitable solvent like anhydrous ethanol. The dihydrochloride salt is then precipitated by adding hydrochloric acid.[3] This process can yield a product with a purity of 95-97%.[3]

Q5: What are the primary applications of this compound in research and development?

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives. It is used in the development of pharmaceuticals, for example, in the synthesis of SHP2 inhibitors.[2][4] The hydrazine moiety is key to its utility, allowing for the formation of hydrazones that can undergo further transformations.[1]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).- Moderately increase the reaction temperature. For condensation reactions, refluxing in ethanol (around 78°C) is often effective.
Steric Hindrance - The methoxybenzyl group can cause some steric hindrance. Using a suitable acid catalyst (e.g., a few drops of glacial acetic acid) can help to activate the carbonyl group and facilitate the reaction.- Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.
Side Reactions - Azine Formation: An excess of the carbonyl compound or high temperatures can lead to the formation of azines (a 2:1 adduct of the carbonyl and hydrazine). Use a slight excess of (4-Methoxybenzyl)hydrazine (e.g., 1.1 equivalents) to favor hydrazone formation.- Decomposition: Hydrazine derivatives can be unstable at very high temperatures. Avoid excessive heating.
Product Solubility - The hydrazone product may have some solubility in the reaction solvent, leading to loss during workup. Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.
Reagent Quality - Ensure that the this compound and the carbonyl compound are pure and dry. The hydrazine salt is hygroscopic and moisture can inhibit the reaction. Use fresh or properly stored reagents.
Impure Product
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - If TLC indicates the presence of starting materials, consider purification by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water).- For non-crystalline products or persistent impurities, column chromatography on silica gel is a recommended purification method.
Presence of Side Products (e.g., Azines) - Optimize the stoichiometry of the reactants as mentioned above.- Purification by recrystallization or column chromatography can often separate the desired hydrazone from the azine byproduct.
Product Instability - Some hydrazones can be unstable, especially if an acid catalyst was used. Neutralize the reaction mixture during workup before solvent evaporation to prevent hydrolysis of the product.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a general method for the condensation reaction between this compound and an aldehyde or ketone.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: Add this compound (1.0 - 1.1 equivalents) to the solution. If the dihydrochloride salt is used, a base (e.g., sodium acetate, 2.2 equivalents) may be needed to liberate the free hydrazine in situ.

  • Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the reaction, especially if the carbonyl compound is sterically hindered or less reactive.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 2-12 hours. The reaction progress should be monitored by TLC.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product. Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent to obtain the pure hydrazone.

Data Presentation

Table 1: Effect of Solvent on Hydrazone Formation Yield (General Guidance)
SolventTypical Temperature (°C)Expected Relative YieldNotes
Ethanol78 (Reflux)HighGood solubility for many reactants and easy to remove.
Methanol65 (Reflux)HighSimilar to ethanol with a lower boiling point.
Dichloromethane40 (Reflux)ModerateLower reaction rates due to the lower boiling point.
Water100 (Reflux)Low to ModerateOften requires a co-solvent to ensure solubility of organic reactants.
Table 2: Effect of Temperature on Reaction Time and Yield (General Guidance)
Temperature (°C)CatalystTypical Reaction TimeExpected Relative Yield
25 (Room Temp)Acetic Acid12-24 hoursModerate
50Acetic Acid4-8 hoursHigh
78 (Reflux in EtOH)Acetic Acid2-4 hoursVery High

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Aldehyde/Ketone, Hydrazine, Solvent) dissolve Dissolve Carbonyl in Solvent prep_reagents->dissolve add_hydrazine Add (4-Methoxybenzyl)hydrazine and optional base dissolve->add_hydrazine add_catalyst Add Catalyst (e.g., Acetic Acid) add_hydrazine->add_catalyst react Stir/Heat (Monitor by TLC) add_catalyst->react cool Cool Reaction Mixture react->cool filter_solid Filter Precipitate cool->filter_solid wash Wash with Cold Solvent filter_solid->wash purify Recrystallize or Column Chromatography wash->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for the synthesis of hydrazones from this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Reaction Complete check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes success Successful Synthesis check_purity->success No unreacted_sm Unreacted Starting Material? check_purity->unreacted_sm Yes side_reactions Side Reactions? incomplete_rxn->side_reactions No increase_time_temp Increase Reaction Time/Temp Add Catalyst incomplete_rxn->increase_time_temp Yes solubility_issue Product Soluble? side_reactions->solubility_issue No adjust_stoichiometry Adjust Stoichiometry (Excess Hydrazine) side_reactions->adjust_stoichiometry Yes solubility_issue->check_purity No cool_thoroughly Cool Thoroughly Before Filtration solubility_issue->cool_thoroughly Yes increase_time_temp->start adjust_stoichiometry->start cool_thoroughly->start side_product_present Side Product Present? unreacted_sm->side_product_present No recrystallize Recrystallize unreacted_sm->recrystallize Yes side_product_present->success No column_chrom Column Chromatography side_product_present->column_chrom Yes recrystallize->success column_chrom->success

Caption: Troubleshooting flowchart for reactions involving this compound.

References

Technical Support Center: Purification of (4-Methoxybenzyl)hydrazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (4-methoxybenzyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products from (4-Methoxybenzyl)hydrazine reactions?

A1: The most common purification techniques for hydrazone products, which are typical outcomes of reactions with (4-methoxybenzyl)hydrazine, are recrystallization and column chromatography.[1] Washing the crude product with water or a non-polar solvent can also be employed to remove certain impurities.[1]

Q2: My purified hydrazone product is an oil instead of a solid. How can I solidify it?

A2: Oily products can be induced to solidify through a process called trituration. This involves stirring the oil vigorously with a cold, non-polar solvent such as n-hexane or pentane.[2][3] Alternatively, recrystallization from a suitable mixed solvent system can promote crystal growth.[4]

Q3: I am observing decomposition of my hydrazone product during silica gel column chromatography. What is causing this and how can I prevent it?

A3: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4] To mitigate this, you can use a deactivated stationary phase like basic alumina or silica gel treated with a base (e.g., 1% triethylamine in the eluent).[2][4] Another approach is to add a small amount of a tertiary base, such as triethylamine (~1%), to your mobile phase.[3] For polar hydrazones, reverse-phase HPLC can be a suitable alternative.[2]

Q4: How can I effectively monitor the progress of my purification by column chromatography?

A4: Thin Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography.[1] Fractions are collected from the column and spotted on a TLC plate to identify which ones contain the pure product.[1] These pure fractions are then combined.[1]

Q5: What are some common impurities I might encounter after synthesizing a hydrazone with (4-Methoxybenzyl)hydrazine?

A5: Common impurities include unreacted starting materials, such as the aldehyde or ketone and any excess (4-methoxybenzyl)hydrazine.[4] Side products like azines can also form, which occur when the hydrazone product reacts with a second molecule of the carbonyl compound.[2]

Troubleshooting Guides

Problem: Low Yield or No Product Crystallization During Recrystallization
Potential Cause Recommended Solution
Incorrect Solvent Choice The ideal solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[1] Experiment with different solvents or solvent mixtures. Common choices for hydrazones include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[1]
Product is Too Soluble If the product remains in solution even after cooling, try adding a poor solvent (in which the product is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.
Product "Crashes Out" as an Oil This can happen if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Scratching the inside of the flask with a glass rod can also help induce crystallization.[2]
Insoluble Impurities Present If you observe solid impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool and crystallize.[1]
Problem: Poor Separation or Product Decomposition During Column Chromatography
Potential Cause Recommended Solution
Streaking of the Product Spot on TLC This may be due to the basicity of the hydrazone. Adding a small amount of a tertiary base like triethylamine (~1%) to the eluent can improve the separation.[1][3]
Decomposition on Silica Gel As mentioned in the FAQs, hydrazones can be acid-sensitive.[4] Use basic alumina or silica gel treated with a base like triethylamine.[2][4] Alternatively, add ~1% triethylamine to your mobile phase.[3]
Product is Not Eluting The chosen eluent may not be polar enough. Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Co-elution of Impurities The eluent system may be too polar, causing impurities to travel with your product. Try a less polar solvent system to achieve better separation.

Data Presentation

Table 1: Common Solvents for Recrystallization of Hydrazone Derivatives

Solvent/Solvent System Typical Observations and Use Cases Reference
Ethanol A frequently used and often effective solvent for recrystallizing hydrazone derivatives.[3][4][3][4]
Methanol Another common alcohol-based solvent for hydrazone recrystallization.[1][1]
Acetonitrile Can be effective for oily and highly soluble products.[3][3]
Hexane/Ethyl Acetate A common mixed-solvent system where the ratio can be adjusted to achieve optimal solubility.[1][1]
Dimethylformamide (DMF) Effective for dissolving hydrazones upon heating, with crystallization occurring upon cooling.[3][3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, add the crude hydrazone product. Slowly add the minimum amount of a suitable hot solvent to completely dissolve the solid.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2] If crystals do not form, try scratching the inside of the flask with a glass rod.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).[4] For acid-sensitive hydrazones, consider adding 1% triethylamine to the slurry and eluent.[4]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.[4]

  • Sample Loading: Dissolve the crude hydrazone in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.[4]

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.[4]

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for Purification by Recrystallization.

troubleshooting_chromatography start Poor Separation in Column Chromatography streaking Streaking on TLC? start->streaking decomposition Decomposition on Silica? streaking->decomposition No add_base Add ~1% Triethylamine to Eluent streaking->add_base Yes use_basic_media Use Basic Alumina or Base-Treated Silica decomposition->use_basic_media Yes

Caption: Troubleshooting Logic for Hydrazone Column Chromatography.

References

Troubleshooting solubility issues of (4-Methoxybenzyl)hydrazine dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxybenzyl)hydrazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

A1: this compound is a salt and, as such, generally exhibits higher solubility in polar solvents. It is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Its solubility in other organic solvents is limited, especially in nonpolar solvents. For many applications, creating a finely dispersed suspension in a less ideal solvent may be sufficient for the reaction to proceed.

Q2: Why is my this compound not dissolving in the recommended solvent?

A2: Several factors can affect the solubility of this compound:

  • Solvent Purity: The presence of water or other impurities in the organic solvent can significantly impact solubility. Ensure you are using a dry, high-purity solvent.

  • Compound Purity: Impurities in the this compound itself can affect its dissolution.

  • Temperature: Solubility is often temperature-dependent. Gentle heating may be required to dissolve the compound.

  • Particle Size: A larger particle size will result in a slower dissolution rate. If possible, and with appropriate safety precautions, grinding the solid to a finer powder may help.

  • pH: As a dihydrochloride salt, the pH of the medium can influence its solubility. In some cases, adjusting the pH might be necessary, though this should be done with caution to avoid converting the salt to the free base prematurely.

Q3: Can I use a base to improve the solubility of this compound?

A3: Adding a base will neutralize the hydrochloride salt, converting it to the free base form of (4-methoxybenzyl)hydrazine. The free base will have a different solubility profile, generally being more soluble in less polar organic solvents. This approach is often used in reactions where the free hydrazine is the desired reactant. However, it is crucial to consider the compatibility of the base with your reaction conditions and other reagents.

Q4: What are some common co-solvents that can be used to improve solubility?

A4: If the compound has poor solubility in a single solvent, a co-solvent system can be effective. For this compound, using a mixture of a polar aprotic solvent like DMSO or DMF with a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) might improve solubility. It is advisable to perform small-scale solubility tests to determine the optimal solvent ratio.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: The compound has precipitated out of solution after initial dissolution.
Possible Cause Troubleshooting Step
Supersaturation The initial dissolution may have been achieved through heating, and the solution became supersaturated upon cooling. Try gently reheating the solution and maintaining a slightly elevated temperature during your experiment, if the reaction conditions permit.
Change in Solvent Composition The addition of another reagent or solvent may have altered the overall polarity of the solution, causing the compound to precipitate. Re-evaluate the solvent system and consider using a co-solvent that is compatible with all reaction components.
Reaction Occurrence The precipitate may not be the starting material but rather a product of an unintended reaction. Analyze the precipitate to confirm its identity.
Issue 2: The reaction is not proceeding, and I suspect it's due to poor solubility.
Possible Cause Troubleshooting Step
Insufficient Dissolution Even if the compound appears to be in solution, the concentration of the dissolved species may be too low for the reaction to occur at a reasonable rate.
1. Increase Temperature: Gently heat the reaction mixture to increase the solubility and reaction rate, ensuring the temperature is within the stability limits of your reactants.
2. Use a Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can help transport the reactant from the solid or a polar phase to the organic phase where the reaction occurs.
3. Convert to Free Base in-situ: Add a suitable, non-nucleophilic base to the reaction mixture to generate the more soluble free base of the hydrazine.
Solid-State Reactivity The reaction may be occurring on the surface of the undissolved solid. In this case, vigorous stirring to ensure good mixing and a fine particle size of the solid are crucial.

Data Presentation

Qualitative Solubility of this compound

SolventSolvent TypeQualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[1]
Methanol (MeOH)Polar ProticSlightly Soluble[1]
WaterPolar ProticSoluble
Dichloromethane (DCM)NonpolarLikely Insoluble
Diethyl EtherNonpolarLikely Insoluble

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, THF, DCM, Toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble at room temperature, gently warm the test tube (e.g., in a 40-50 °C water bath) and observe any changes in solubility. Note if the compound precipitates upon cooling.

  • Record your observations for each solvent.

Protocol 2: General Procedure for In-situ Free Basing for Reaction

Objective: To generate the more soluble free base of (4-methoxybenzyl)hydrazine from its dihydrochloride salt for use in a subsequent reaction.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., THF, DCM, or the reaction solvent)

  • A suitable non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent).

  • Add the anhydrous organic solvent to create a suspension.

  • Begin stirring the suspension.

  • Slowly add the non-nucleophilic base (at least 2.2 equivalents to neutralize both HCl molecules) to the suspension at room temperature or as dictated by your reaction conditions.

  • Stir the mixture for 15-30 minutes. You may observe the formation of the amine hydrochloride salt as a precipitate (e.g., triethylammonium chloride).

  • The resulting mixture containing the free (4-methoxybenzyl)hydrazine can now be used directly in your subsequent reaction step. The precipitated amine salt can often be left in the reaction mixture or removed by filtration if it interferes with the reaction or downstream processing.

Mandatory Visualization

Troubleshooting_Solubility start Start: Dissolving this compound issue Is the compound fully dissolved? start->issue sub_issue1 Compound is not dissolving issue->sub_issue1 No sub_issue2 Compound precipitated after dissolution issue->sub_issue2 Precipitated end_success Proceed with experiment issue->end_success Yes solution1a Increase temperature (gentle heating) sub_issue1->solution1a solution1b Use a co-solvent system (e.g., DMSO/DCM) sub_issue1->solution1b solution1c Convert to free base with a non-nucleophilic base sub_issue1->solution1c solution1d Increase agitation/stirring sub_issue1->solution1d solution2a Maintain elevated temperature sub_issue2->solution2a solution2b Re-evaluate solvent compatibility with all reagents sub_issue2->solution2b solution1a->issue solution1b->issue solution1c->issue solution1d->issue solution2a->issue solution2b->issue SHP2_Signaling_Pathway cluster_activation Upstream Activation cluster_mapk MAPK Cascade RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP SHP2->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

References

Technical Support Center: Prevention of Tar Formation in Hydrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for hydrazine derivative synthesis. This guide provides targeted troubleshooting advice and detailed protocols to help you minimize tar formation and other side reactions, ensuring higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of hydrazine derivative synthesis, and what are its primary causes?

A1: In synthesis, "tar" refers to a complex, often dark and viscous, mixture of high-molecular-weight byproducts that are difficult to characterize and remove.[1] Its formation is not due to a single cause but results from several competing side reactions and degradation pathways. The primary causes include:

  • Azine Formation: A common side reaction where the desired hydrazone product reacts with a second molecule of the starting aldehyde or ketone.[2][3] This is especially prevalent with an excess of the carbonyl compound or prolonged heating.[2]

  • Oxidation: Hydrazine and its derivatives are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion catalysts.[2][4][5] This can lead to a cascade of reactions forming complex impurities.

  • Hydrolysis: The hydrazone product can hydrolyze back to its starting materials (hydrazine and carbonyl compound), especially under strongly acidic conditions.[2][6] These starting materials can then re-react to form other byproducts.

  • Decomposition & Polymerization: High temperatures or the presence of certain catalysts can cause the starting materials or the product to decompose or polymerize, contributing to tar formation.[1][7][8]

Q2: How does reaction stoichiometry affect byproduct formation?

A2: Stoichiometry is critical for minimizing side reactions. The most common issue is azine formation , which occurs when the carbonyl compound is in excess. To prevent this, it is standard practice to use a slight excess of the hydrazine derivative (e.g., 1.1–1.2 equivalents).[2] This ensures the carbonyl compound is fully consumed in the formation of the desired hydrazone, leaving little to react further.

Q3: What is the optimal pH for hydrazone synthesis to avoid tar?

A3: The reaction pH is a delicate balance. A small amount of acid (e.g., a few drops of acetic acid) is often used to catalyze the reaction.[2] However, strongly acidic conditions can promote the hydrolysis of the hydrazone product back to its starting materials.[6] The optimal condition is typically a slightly acidic pH of 4–6 , which is acidic enough to facilitate the reaction but not so acidic that it causes significant product degradation.[2][9] During the workup, it is advisable to use a neutral or mildly basic wash (e.g., saturated sodium bicarbonate) to remove any residual acid.[2]

Q4: Why is temperature control so important during the synthesis?

A4: Excessive heat can be a major contributor to tar formation. High temperatures can accelerate undesirable side reactions, such as azine formation, and can cause thermal decomposition of both reactants and products.[2][8] In many cases, hydrazone formation proceeds efficiently at room temperature.[10] If heating is required, it should be carefully controlled and monitored to find the minimum temperature necessary to drive the reaction to completion.

Q5: My purified hydrazone seems to degrade during storage. What could be the cause and how can I prevent it?

A5: Hydrazones, especially those with an N-H bond, can be susceptible to oxidation upon exposure to air and light.[2] Degradation can also be catalyzed by residual acid or base left over from the synthesis.[2] To ensure long-term stability, store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon), protected from light , and at a low temperature .[2]

Troubleshooting Guide: Low Yield & Tar Formation

Use this guide to diagnose and solve common issues encountered during hydrazine derivative synthesis.

A logical workflow for troubleshooting tar formation.

Key Experimental Protocols & Pathways

Reaction Pathway: Formation of Hydrazone vs. Azine Side Product

The desired reaction is the 1:1 condensation of a carbonyl compound and a hydrazine. However, if the carbonyl is in excess or conditions are forced, the intermediate hydrazone can react further to form an undesirable azine byproduct.

Competing reaction pathways in hydrazone synthesis.
Protocol 1: General Synthesis of Hydrazones with Tar Prevention

This protocol incorporates best practices to minimize common side reactions.

Materials:

  • Aldehyde or Ketone (1.0 equivalent)

  • Hydrazine derivative (1.1-1.2 equivalents)

  • Anhydrous solvent (e.g., Ethanol, Methanol)

  • Acid catalyst (e.g., glacial acetic acid)

  • Organic solvent for workup (e.g., Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Experimental workflow for tar-minimized synthesis.

Methodology:

  • Dissolve Reagents: In a round-bottom flask under an inert atmosphere, dissolve the hydrazine derivative (1.1-1.2 equivalents) in a suitable anhydrous solvent. In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.[2]

  • Slow Addition: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over a period of 15-30 minutes. This slow addition keeps the concentration of the carbonyl low, minimizing azine formation.[2]

  • Catalysis and Monitoring: After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 1-3 drops). Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Workup: Once the reaction is complete (typically when the starting carbonyl spot has disappeared on TLC), remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.[2]

  • Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude material by column chromatography or recrystallization to yield the pure hydrazone derivative.[8]

Data on Reaction Optimization

The following tables provide representative data illustrating how key experimental parameters can be optimized to prevent the formation of common byproducts that contribute to tar.

Table 1: Effect of Stoichiometry and Addition Rate on Azine Byproduct Formation (Representative data based on established chemical principles)

EntryCarbonyl (eq.)Hydrazine (eq.)Addition MethodDesired Hydrazone YieldAzine Byproduct
11.51.0All at once~60%~35%
21.01.0All at once~80%~15%
31.01.2All at once>95%<5%
41.01.2Dropwise>98% <1%

As demonstrated, using a slight excess of hydrazine and adding the carbonyl reagent dropwise significantly suppresses the formation of the azine byproduct.[2][11]

Table 2: Influence of pH on Hydrazone Yield and Stability (Representative data for an acid-sensitive hydrazone)

EntryCatalyst (pH)Reaction Time (h)Initial YieldPurity after 24h WorkupNotes
1HCl (pH ~2)1>95%~70%Rapid reaction but significant hydrolysis.[2][6]
2Acetic Acid (pH ~5)4>95% >95% Optimal balance of reaction rate and stability.[2]
3None (pH ~7)24~50%>95%Very slow/incomplete reaction.
4Base (pH > 9)24<10%-Reaction does not proceed effectively.

This table illustrates that a slightly acidic medium (pH 4-6) provides the best outcome, driving the reaction to completion without causing significant hydrolytic degradation of the product.[2][12]

References

Technical Support Center: Quality Control for (4-Methoxybenzyl)hydrazine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of (4-Methoxybenzyl)hydrazine dihydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of this compound?

A1: The critical quality attributes for this compound include its identity, purity, assay (hydrazine content), residual solvent content, and water content. These attributes ensure the compound's suitability for downstream applications, particularly in pharmaceutical synthesis where it serves as a key intermediate.

Q2: What is the typical appearance and purity of this compound after synthesis?

A2: this compound is typically a pale yellow to light yellow solid powder. A successfully executed synthesis and purification process generally yields a product with a purity of 95-97%.[1]

Q3: How should this compound be stored?

A3: Due to its hygroscopic and air-sensitive nature, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, it is recommended to store it in a cool, dark, and dry place, preferably at 2-8°C.

Q4: What are the common impurities that can be present in the final product?

A4: Common impurities may include unreacted starting materials such as 4-methoxybenzyl chloride and hydrazine, byproducts from side reactions like the formation of 1,2-bis(4-methoxybenzyl)hydrazine, and degradation products resulting from oxidation.

Q5: Can you provide the expected 1H NMR chemical shifts for this compound?

A5: Yes, in DMSO-d6, the approximate chemical shifts are: ~10 ppm (broad singlet, 3H, -NHNH3+), ~7.05 ppm (doublet, 2H, aromatic protons), ~6.88 ppm (doublet, 2H, aromatic protons), and ~3.70 ppm (singlet, 3H, -OCH3).[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and quality control of this compound.

Synthesis and Purification Issues

Problem: Low or no yield of the desired product.

  • Potential Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. The reaction between 4-methoxybenzyl chloride and hydrazine hydrate is often heated to facilitate completion.[1]

  • Potential Cause 2: Suboptimal reaction temperature.

    • Solution: The reaction temperature should be carefully controlled. While heating can drive the reaction, excessive temperatures may lead to the formation of byproducts. Experiment with a range of temperatures to find the optimal conditions for your specific setup.

  • Potential Cause 3: Moisture in reactants or solvents.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can lead to the decomposition of intermediates.

Problem: The final product is an oil or fails to crystallize properly.

  • Potential Cause 1: Presence of impurities.

    • Solution: Impurities can significantly lower the melting point and inhibit crystallization. Attempt to purify the crude product further, for example, by washing with a non-polar solvent to remove organic impurities.

  • Potential Cause 2: Incorrect solvent for crystallization.

    • Solution: If the product oils out, try redissolving it in a minimal amount of a suitable hot solvent and cooling it slowly. If using a single solvent fails, a mixed solvent system might be effective.

  • Potential Cause 3: The pH is not sufficiently acidic during precipitation.

    • Solution: Ensure that enough hydrochloric acid is added to fully precipitate the dihydrochloride salt. Check the pH of the solution with a pH meter or indicator paper to confirm it is strongly acidic.

Quality Control and Analytical Issues

Problem: Inconsistent or non-reproducible HPLC results.

  • Potential Cause 1: Sample instability.

    • Solution: Hydrazine derivatives can be unstable. Analyze samples as quickly as possible after preparation. If necessary, derivatization can improve stability for analysis.

  • Potential Cause 2: Improper mobile phase preparation.

    • Solution: Ensure the mobile phase is well-mixed and degassed. The pH of the aqueous component should be consistent between runs, as it can significantly affect the retention of the analyte.

  • Potential Cause 3: Column degradation.

    • Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, flushing the column or replacing it may be necessary.

Problem: Discrepancy between the theoretical and measured water content by Karl Fischer titration.

  • Potential Cause 1: Hygroscopic nature of the sample.

    • Solution: Handle the sample in a low-humidity environment (e.g., a glove box) to prevent moisture absorption from the atmosphere.

  • Potential Cause 2: Side reactions with the Karl Fischer reagent.

    • Solution: For hydrazine salts, it may be necessary to use specialized Karl Fischer reagents or modify the titration conditions (e.g., by acidifying the medium) to suppress side reactions.[3]

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterMethodAcceptance Criteria
AppearanceVisual InspectionPale yellow to light yellow solid powder
Identification by 1H NMR1H NMR SpectroscopyConforms to the reference spectrum
Purity by HPLCRP-HPLC≥ 95.0%
Assay (as hydrazine)Iodometric TitrationReport value
Water ContentKarl Fischer Titration≤ 0.5%

Table 2: Potential Impurity Profile

ImpurityPotential SourceAnalytical Method
4-Methoxybenzyl chlorideUnreacted starting materialRP-HPLC
HydrazineUnreacted starting materialDerivatization followed by HPLC or Titration
1,2-bis(4-methoxybenzyl)hydrazineOver-alkylation side reactionRP-HPLC
4-MethoxybenzaldehydeOxidation of the starting material or productRP-HPLC

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a starting point for the purity analysis of this compound. Method development and validation are recommended for specific applications.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: Assay by Iodometric Titration

This protocol is for determining the hydrazine content.

  • Reagents:

    • Standardized 0.025 M Potassium Iodate (KIO₃) solution

    • 11 M Hydrochloric Acid (HCl)

    • Carbon Tetrachloride (CCl₄) or another suitable organic solvent

  • Procedure:

    • Accurately weigh about 100-150 mg of the sample and dissolve it in water.

    • Transfer the solution to a 250 mL iodine flask.

    • Add 50 mL of 11 M HCl and 10 mL of carbon tetrachloride.[4]

    • Titrate with the standardized 0.025 M potassium iodate solution, shaking vigorously between additions.

    • The endpoint is reached when the violet color in the organic layer disappears.[4]

  • Calculation: The hydrazine content can be calculated based on the stoichiometry of the reaction.

Protocol 3: Water Content Determination by Karl Fischer Titration

This protocol is for determining the water content in the hygroscopic sample.

  • Instrumentation: Karl Fischer Titrator (volumetric)

  • Reagents:

    • Karl Fischer reagent (e.g., Hydranal-Composite 5)

    • Anhydrous methanol or a suitable solvent mixture

    • Salicylic acid (if side reactions are observed)

  • Procedure:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Pre-titrate the solvent in the titration cell to a stable, dry endpoint.

    • Accurately weigh a sample of this compound (typically 50-100 mg) in a dry, sealed container.

    • Quickly transfer the weighed sample into the titration vessel.

    • Start the titration and record the amount of water detected.

    • Perform the measurement in triplicate to ensure accuracy.[3]

  • Note: If side reactions with the standard methanol-based solvent are suspected, adding salicylic acid to the titration vessel can help to suppress them.[5]

Visualizations

Quality_Control_Workflow Quality Control Workflow for this compound cluster_synthesis Synthesis & Isolation cluster_qc Quality Control Testing cluster_decision Decision cluster_disposition Disposition Synthesis Synthesize Crude Product Precipitation Precipitate as Dihydrochloride Salt Synthesis->Precipitation Isolation Isolate and Dry Solid Precipitation->Isolation Appearance Visual Appearance Check Isolation->Appearance Identification Identification (1H NMR) Appearance->Identification Purity Purity (HPLC) Identification->Purity Assay Assay (Titration) Purity->Assay WaterContent Water Content (Karl Fischer) Assay->WaterContent Decision All Specs Met? WaterContent->Decision Pass Release Product Decision->Pass Yes Fail Troubleshoot / Reprocess Decision->Fail No

Caption: Quality Control Workflow for this compound.

Troubleshooting_HPLC_Purity Troubleshooting Guide for Low HPLC Purity cluster_impurities Impurity Identification cluster_solutions Corrective Actions cluster_retest Verification Start Low Purity Detected by HPLC IdentifyPeaks Identify Impurity Peaks Start->IdentifyPeaks StartingMaterial Unreacted Starting Materials? IdentifyPeaks->StartingMaterial SideProduct Known Side Products? IdentifyPeaks->SideProduct Degradation Degradation Products? IdentifyPeaks->Degradation OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) StartingMaterial->OptimizeReaction Yes SideProduct->OptimizeReaction Yes ImproveWorkup Improve Workup/ Precipitation SideProduct->ImproveWorkup Yes Recrystallize Recrystallize Product Degradation->Recrystallize Yes Storage Review Storage Conditions Degradation->Storage Yes Retest Re-analyze by HPLC OptimizeReaction->Retest ImproveWorkup->Retest Recrystallize->Retest Storage->Retest

Caption: Troubleshooting Guide for Low HPLC Purity.

References

Technical Support Center: In-process Monitoring of Reactions with (4-Methoxybenzyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-process monitoring of reactions involving (4-Methoxybenzyl)hydrazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used and requires in-process monitoring?

A1: this compound is a key reagent in several important synthetic transformations. The most common applications requiring careful in-process monitoring include:

  • Hydrazone Formation: The reaction with aldehydes and ketones to form hydrazones. This is often the initial step in multi-step syntheses.[1][2]

  • Pyrazole and Pyrazolone Synthesis: Cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents, such as diethyl ethoxymethylenemalonate, to form pyrazole and pyrazolone heterocyclic rings.[3][4]

  • Fischer Indole Synthesis: An acid-catalyzed reaction with an aldehyde or ketone to produce indole derivatives, which are prevalent in pharmaceuticals.[5][6][7][8]

Q2: Which analytical techniques are best suited for monitoring the progress of these reactions?

A2: The primary techniques for in-process monitoring of reactions with this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC is ideal for quantitative analysis, allowing for the separation and quantification of starting materials, intermediates, and products.[5] A well-developed HPLC method provides a detailed profile of the reaction progress.

  • ¹H NMR spectroscopy is excellent for structural elucidation and can be used for in-situ monitoring to observe the appearance of product signals and disappearance of reactant signals.[9]

Q3: How can I prepare a sample from my reaction mixture for HPLC analysis?

A3: Proper sample preparation is crucial for accurate HPLC monitoring. A general procedure is as follows:

  • Withdraw a small, representative aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points.

  • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., the mobile phase or a solvent in which all components are soluble) to a known volume. This prevents further reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]

Q4: What are some common side reactions or impurities I should be aware of?

A4: In pyrazolone synthesis from (4-Methoxybenzyl)hydrazine, a potential side product is the formation of a dimer resulting from a Michael-type addition of the pyrazolone product to an intermediate.[3] In hydrazone formation, hydrolysis of the hydrazone back to the starting carbonyl compound and hydrazine can occur, especially in the presence of water.[1] Azine formation, from the reaction of a hydrazone with a second equivalent of the carbonyl compound, is also a possibility.[1]

Troubleshooting Guides

HPLC Monitoring Issues
IssuePossible Cause(s)Suggested Solution(s)
No Peaks Observed 1. Pump is off or there is an obstruction in the flow path. 2. Leak in the system. 3. Air trapped in the pump head.1. Ensure the pump is on and check the mobile phase reservoir. 2. Inspect all fittings for leaks. 3. Purge the pump at a high flow rate.[10]
Variable Retention Times 1. Mobile phase composition is changing. 2. Poor column temperature control. 3. Column is not properly equilibrated.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven for consistent temperature.[11] 3. Increase column equilibration time.
Peak Tailing 1. Interaction with active silanols on the column. 2. Column overload. 3. Incorrect mobile phase pH.1. Use a high-purity silica column or add a mobile phase modifier like triethylamine. 2. Reduce the amount of sample injected. 3. Adjust the mobile phase pH to suppress silanol ionization.[12]
Ghost Peaks 1. Contaminants in the mobile phase or from the injector. 2. Late elution of components from a previous injection.1. Use high-purity solvents and flush the injector. 2. Run a blank gradient to wash the column.[12]
NMR Monitoring Issues
IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks 1. Poor shimming of the magnet. 2. Presence of paramagnetic impurities. 3. High sample viscosity.1. Re-shim the spectrometer. 2. Filter the sample if solids are present. 3. Dilute the sample.
Overlapping Peaks 1. Insufficient magnetic field strength. 2. Similar chemical environments of protons.1. Use a higher field NMR spectrometer if available. 2. Use 2D NMR techniques (e.g., COSY, HSQC) for better resolution.
Difficulty in Quantifying Species 1. Incomplete relaxation of nuclei. 2. Poor signal-to-noise ratio.1. Increase the relaxation delay (d1) between scans. 2. Increase the number of scans.

Experimental Protocols

In-process HPLC Monitoring of Pyrazolone Synthesis

This protocol is a general guideline for monitoring the reaction of (4-Methoxybenzyl)hydrazine with diethyl ethoxymethylenemalonate.

ParameterSpecification
Instrumentation Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Gradient elution using: - Solvent A: 0.1% Formic acid in Water - Solvent B: 0.1% Formic acid in Acetonitrile
Gradient Program Start with a high proportion of Solvent A and gradually increase Solvent B to elute the more nonpolar products. An example gradient could be: - 0-2 min: 95% A, 5% B - 2-15 min: Gradient to 5% A, 95% B - 15-20 min: Hold at 5% A, 95% B - 20-22 min: Return to 95% A, 5% B - 22-30 min: Re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm.[5]
Sample Preparation 1. Withdraw 20 µL of the reaction mixture. 2. Dilute with 980 µL of a 1:1 mixture of Water and Acetonitrile. 3. Filter through a 0.45 µm syringe filter before injection.
Quantification Generate calibration curves for (4-Methoxybenzyl)hydrazine, diethyl ethoxymethylenemalonate, and the pyrazolone product using standards of known concentrations.
In-process ¹H NMR Monitoring of Hydrazone Formation

This protocol outlines a general procedure for monitoring the reaction of (4-Methoxybenzyl)hydrazine with a ketone (e.g., cyclohexanone).

ParameterSpecification
Instrumentation 400 MHz or higher NMR spectrometer.
Solvent Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃).
Sample Preparation 1. At t=0, take a spectrum of the starting materials. 2. After initiating the reaction, withdraw an aliquot (e.g., 0.1 mL) at various time points. 3. Transfer the aliquot to an NMR tube and dilute with the deuterated solvent to the appropriate volume.[9] 4. Acquire the ¹H NMR spectrum.
Data Acquisition Key parameters to monitor: - Disappearance of the aldehyde/ketone proton signals. - Disappearance of the -NH₂ protons of the hydrazine. - Appearance of the characteristic imine proton (-C=N-H) signal of the hydrazone.
Analysis Integrate the signals of the starting material and product to determine the relative concentrations and calculate the reaction conversion over time.

Visualizations

Reaction_Monitoring_Workflow Experimental Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_sampling In-Process Sampling cluster_analysis Analytical Monitoring cluster_data Data Interpretation start Start Reaction ((4-Methoxybenzyl)hydrazine + Reactant) sampling Withdraw Aliquot at Timed Intervals start->sampling quenching Quench Reaction (Dilution) sampling->quenching hplc HPLC Analysis quenching->hplc For Quantitative Analysis nmr NMR Analysis quenching->nmr For Structural Confirmation quantification Quantify Components (Peak Area / Integration) hplc->quantification nmr->quantification kinetics Determine Reaction Kinetics and Conversion quantification->kinetics endpoint Identify Reaction Endpoint kinetics->endpoint

Caption: Workflow for in-process reaction monitoring.

Pyrazolone_Synthesis_Pathway Pyrazolone Synthesis from (4-Methoxybenzyl)hydrazine hydrazine (4-Methoxybenzyl)hydrazine intermediate Ester Intermediate hydrazine->intermediate Condensation malonate Diethyl Ethoxymethylenemalonate malonate->intermediate product 2-(4-Methoxybenzyl)-2,4-dihydro- 3H-pyrazol-3-one (Product) intermediate->product Hydrolysis & Decarboxylation side_product Michael Adduct Dimer (Side Product) intermediate->side_product product->side_product Michael Addition (Side Reaction)

Caption: Pyrazolone synthesis pathway and side reaction.

References

Navigating Synthesis with (4-Methoxybenzyl)hydrazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing synthetic routes involving (4-methoxybenzyl)hydrazine. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to help manage reagent ratios for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of (4-Methoxybenzyl)hydrazine to the carbonyl compound in a Fischer indole synthesis?

A1: While an equimolar ratio is a common starting point, a slight excess of the hydrazine (typically 1.1 to 1.2 equivalents) is often employed to ensure complete conversion of the carbonyl compound. The optimal ratio can be substrate-dependent and may require empirical optimization.

Q2: How does the stoichiometry of reagents affect the formation of hydrazones from (4-Methoxybenzyl)hydrazine?

A2: In hydrazone formation, using an equimolar amount of the hydrazine and the carbonyl compound is generally effective.[1] The reaction is often reversible, and in some cases, a slight excess of the hydrazine can shift the equilibrium towards the product. The reaction is typically acid-catalyzed.

Q3: What are the common side reactions when using an excess of (4-Methoxybenzyl)hydrazine?

A3: An excess of (4-Methoxybenzyl)hydrazine can lead to the formation of azines, where a second molecule of the carbonyl compound reacts with the initially formed hydrazone.[2] This is more prevalent with aldehydes. Additionally, unreacted hydrazine will need to be removed during purification, which can complicate the work-up.

Q4: Can incorrect reagent ratios lead to the formation of regioisomers in pyrazole synthesis?

A4: Yes, in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, the stoichiometry can influence the regioselectivity. The reaction can yield two different regioisomers, and the preferred outcome can be affected by the relative concentrations of the reactants, as well as solvent and catalyst choice.[3]

Q5: How critical is the purity of (4-Methoxybenzyl)hydrazine for optimal reaction outcomes?

A5: The purity of (4-Methoxybenzyl)hydrazine is crucial. Impurities can lead to the formation of undesired side products and a reduction in the overall yield of the desired product. It is advisable to use high-purity reagents for all syntheses.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incorrect Stoichiometry: An insufficient amount of (4-Methoxybenzyl)hydrazine may lead to incomplete reaction.Start with a 1:1 molar ratio of hydrazine to the carbonyl compound. If the reaction is incomplete, consider using a slight excess (1.1-1.2 eq.) of the hydrazine. Monitor the reaction by TLC to track the consumption of the limiting reagent.
Inefficient Hydrazone Formation: The initial condensation to form the hydrazone may be slow or incomplete.Ensure adequate acid catalysis (e.g., a few drops of acetic acid). For less reactive carbonyls, consider increasing the reaction temperature or time.
Decomposition of Reactants or Products: The reaction conditions (e.g., high temperature, strong acid) may be too harsh.Use a milder acid catalyst or lower the reaction temperature. Consider performing the reaction under an inert atmosphere if reactants are sensitive to oxidation.
Formation of Multiple Products (e.g., regioisomers, side products) Use of Unsymmetrical Ketones: In Fischer indole synthesis, unsymmetrical ketones can lead to the formation of two different indole regioisomers.The choice of acid catalyst and solvent can influence the regioselectivity. For example, stronger acids may favor cyclization at the less substituted carbon.
Formation of Azines: An excess of the carbonyl compound relative to the hydrazine can promote the formation of azines.Use a slight excess of the hydrazine to ensure the complete conversion of the carbonyl compound and minimize azine formation.
N-N Bond Cleavage: In the Fischer indole synthesis, electron-donating groups on the phenylhydrazine can sometimes promote N-N bond cleavage, leading to aniline byproducts.While the methoxy group is electron-donating, careful control of acid strength and temperature can minimize this side reaction.
Difficult Product Purification Excess Unreacted Hydrazine: Using a large excess of (4-Methoxybenzyl)hydrazine can make purification challenging.Use a minimal excess of the hydrazine (e.g., 1.1 eq.). Unreacted hydrazine can often be removed by washing the organic phase with an acidic aqueous solution.
Formation of Tarry Byproducts: Harsh reaction conditions can lead to polymerization or degradation of starting materials and products.Optimize the reaction temperature and time. Consider a stepwise procedure where the hydrazone is isolated and purified before the cyclization step.

Data on Reagent Ratios

While comprehensive, direct comparative studies on the effect of varying reagent ratios for (4-Methoxybenzyl)hydrazine in common syntheses are not extensively available in the public literature, the following table summarizes typical molar ratios reported in various experimental protocols. These serve as a valuable starting point for reaction optimization.

Reaction Type (4-Methoxybenzyl)hydrazine (eq.) Carbonyl/Dicarbonyl Compound (eq.) Typical Yield (%) Notes
Hydrazone Synthesis 1.0 - 1.11.0>90%Often quantitative with simple aldehydes and ketones. A slight excess of hydrazine can drive the reaction to completion.
Fischer Indole Synthesis 1.0 - 1.21.060-90%Yield is highly dependent on the substrate and reaction conditions. An excess of hydrazine is common to ensure full conversion of the ketone.
Pyrazole Synthesis 1.01.070-95%With 1,3-dicarbonyl compounds, an equimolar ratio is standard. Regioselectivity can be an issue with unsymmetrical dicarbonyls.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone from (4-Methoxybenzyl)hydrazine and a Ketone

Materials:

  • (4-Methoxybenzyl)hydrazine hydrochloride (1.0 eq.)

  • Ketone (e.g., Acetophenone) (1.0 eq.)

  • Sodium Acetate (1.1 eq.)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve (4-Methoxybenzyl)hydrazine hydrochloride and sodium acetate in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add the ketone dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the hydrazone product may precipitate. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis with (4-Methoxybenzyl)hydrazine

Materials:

  • (4-Methoxybenzyl)hydrazine hydrochloride (1.1 eq.)

  • Cyclohexanone (1.0 eq.)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

Procedure:

  • Method A (with PPA):

    • Gently heat polyphosphoric acid to ~80°C in a round-bottom flask.

    • In a separate flask, mix (4-Methoxybenzyl)hydrazine hydrochloride and cyclohexanone.

    • Slowly add the hydrazine/ketone mixture to the hot PPA with vigorous stirring.

    • Heat the reaction mixture to 100-120°C for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the hot reaction mixture onto crushed ice.

    • Neutralize the aqueous solution with a strong base (e.g., NaOH solution) until the product precipitates.

    • Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography.

  • Method B (with ZnCl₂):

    • Fuse Zinc Chloride under vacuum to ensure it is anhydrous.

    • Mix the anhydrous ZnCl₂ with the pre-formed hydrazone of (4-Methoxybenzyl)hydrazine and cyclohexanone.

    • Heat the mixture to 150-180°C for 1-2 hours.

    • Monitor the reaction by TLC.

    • After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with water to remove the catalyst.

    • Dry the organic layer, concentrate, and purify the product.

Visualizing the Impact of Reagent Ratios

The following diagrams illustrate the key decision points and potential outcomes related to managing reagent ratios in syntheses involving (4-Methoxybenzyl)hydrazine.

Reagent_Ratio_Workflow start Define Synthetic Goal (e.g., Hydrazone, Indole, Pyrazole) ratio Select Initial Reagent Ratio start->ratio equimolar Equimolar Ratio (1:1) ratio->equimolar Standard hydrazine_excess Hydrazine Excess (>1:1) ratio->hydrazine_excess Precautionary monitor Monitor Reaction (TLC, LC-MS) equimolar->monitor hydrazine_excess->monitor complete Reaction Complete? monitor->complete incomplete Incomplete Reaction complete->incomplete No workup Work-up & Purification complete->workup Yes optimize Optimize Ratio incomplete->optimize side_products Side Products Observed? product Desired Product side_products->product No azine Azine Formation side_products->azine Yes workup->side_products optimize->hydrazine_excess azine->optimize

Caption: Workflow for selecting and optimizing reagent ratios.

Fischer_Indole_Side_Reactions start (4-Methoxybenzyl)hydrazine + Unsymmetrical Ketone ratio Reagent Ratio start->ratio optimal Optimal Ratio (~1.1 : 1) ratio->optimal Controlled excess_ketone Excess Ketone (<1 : 1) ratio->excess_ketone Uncontrolled desired_product Desired Indole Regioisomer optimal->desired_product other_regioisomer Other Indole Regioisomer optimal->other_regioisomer Minor azine_formation Azine Byproduct excess_ketone->azine_formation

Caption: Impact of reagent ratios on Fischer indole synthesis outcomes.

References

Validation & Comparative

A Comparative Guide to Hydrazine Reagents in Synthesis: (4-Methoxybenzyl)hydrazine dihydrochloride vs. Phenylhydrazine and tert-Butylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate hydrazine reagent is a critical decision in the synthesis of nitrogen-containing heterocyclic compounds. This guide provides an objective comparison of (4-Methoxybenzyl)hydrazine dihydrochloride with two other commonly used hydrazine reagents: phenylhydrazine and tert-butylhydrazine. The comparison focuses on their performance in the synthesis of pyrazoles and pyrazolines, supported by experimental data and detailed protocols.

Introduction to Hydrazine Reagents in Heterocyclic Synthesis

Hydrazine and its derivatives are fundamental building blocks in organic synthesis, particularly for the construction of a wide variety of heterocyclic scaffolds that form the core of many pharmaceutical and agrochemical compounds. The reactivity of the hydrazine moiety allows for the formation of key intermediates, such as hydrazones, which can then undergo cyclization reactions to yield stable aromatic and non-aromatic ring systems. The choice of the substituent on the hydrazine reagent can significantly influence the reaction's outcome, including yield, regioselectivity, and the potential for subsequent chemical modifications.

This guide focuses on a comparative analysis of three distinct hydrazine reagents:

  • This compound: A versatile reagent that also serves as a protected form of hydrazine, allowing for deprotection at a later stage.

  • Phenylhydrazine: A widely used and well-established aromatic hydrazine reagent.

  • tert-Butylhydrazine: A bulky aliphatic hydrazine that can influence the steric course of a reaction.

Core Applications and Reactivity Profiles

This compound

(4-Methoxybenzyl)hydrazine is often supplied as its more stable dihydrochloride salt.[1] Its primary advantage lies in the dual functionality of the 4-methoxybenzyl (PMB) group, which can act as a protecting group for the hydrazine nitrogen. This feature is particularly valuable in multi-step syntheses where the reactivity of the N-H group needs to be masked during intermediate transformations. The PMB group can be cleaved under specific conditions to yield the N-unsubstituted product.[2] This reagent is a valuable tool in the synthesis of pharmaceuticals and agrochemicals, especially for creating diverse heterocyclic libraries.[3]

Phenylhydrazine

Phenylhydrazine is a cornerstone reagent in classical heterocyclic synthesis, most notably in the Fischer indole synthesis for the preparation of indoles.[4][5] It readily reacts with carbonyl compounds to form phenylhydrazones, which are key intermediates in the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles.[6][7] The aromatic phenyl group can influence the electronic properties of the resulting molecule and is a common substituent in many biologically active compounds.[8]

tert-Butylhydrazine

The bulky tert-butyl group in tert-butylhydrazine hydrochloride introduces significant steric hindrance, which can be strategically employed to control the regioselectivity of reactions.[9] This steric influence makes it a useful reagent for specific transformations where directing a reaction to a less hindered site is desired. It finds applications in medicinal chemistry and materials science for the synthesis of complex organic molecules and heterocycles.[10]

Comparative Performance in Pyrazole and Pyrazoline Synthesis

The synthesis of pyrazoles and their partially saturated analogs, pyrazolines, is a common application of hydrazine reagents. These five-membered heterocyclic compounds are prevalent in a wide range of biologically active molecules. Two primary synthetic routes are the reaction of a hydrazine with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis) or with an α,β-unsaturated ketone (chalcone).

Case Study 1: Synthesis of Pyrazolines from Chalcones

Table 1: Comparison of Hydrazine Reagents in the Synthesis of 1,3,5-Triphenyl-2-pyrazoline from Chalcone

Hydrazine ReagentCatalyst/SolventReaction TimeTemperatureYield (%)Reference
Phenylhydrazine hydrochlorideSodium acetate/Acetic acid-water1.5 - 2 hRoom Temp. (Ultrasound)83 - 96[9]
Phenylhydrazine hydrochlorideDMF5 h85 °CNot specified[6]
PhenylhydrazineAcetic Acid6 hReflux76[11]
PhenylhydrazineToluene4 h200 °C (MW)74 (pyrazole) + 15 (pyrazoline)[1]

Note: Yields are for the synthesis of 1,3,5-triphenyl-2-pyrazoline or its derivatives and may vary based on the specific chalcone and reaction conditions.

As the data indicates, phenylhydrazine is highly effective in this transformation, with various conditions leading to good to excellent yields. Data for the direct synthesis of the corresponding 1-(4-methoxybenzyl)- or 1-tert-butyl-3,5-diphenyl-2-pyrazoline under comparable conditions is sparse, highlighting a gap in the current literature for a direct head-to-head comparison. The use of (4-Methoxybenzyl)hydrazine would result in the N-PMB protected pyrazoline, offering a handle for further functionalization after deprotection. The steric bulk of tert-butylhydrazine might be expected to influence the reaction rate and potentially the stability of the resulting pyrazoline.

Case Study 2: Knorr Synthesis of Pyrazolones

The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine to produce a pyrazolone, a key structural motif in many pharmaceuticals.

Table 2: Comparison of Hydrazine Reagents in the Knorr Pyrazolone Synthesis

Hydrazine Reagentβ-Dicarbonyl CompoundProductCatalyst/SolventYield (%)Reference
PhenylhydrazineEthyl acetoacetate3-Methyl-1-phenyl-5-pyrazoloneAcetic Acid/EthanolHigh[8]
Hydrazine HydrateEthyl acetoacetate3-Methyl-5-pyrazoloneEthanol64
(4-Methoxyphenyl)hydrazine hydrochloride1-Phenyl-1,3-butanedione1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazolePotassium carbonate/EthanolNot specified[6]

Note: The products and reaction conditions are not identical, precluding a direct quantitative comparison.

From the available data, both phenylhydrazine and hydrazine hydrate are effective in the Knorr synthesis. The protocol using (4-Methoxyphenyl)hydrazine hydrochloride demonstrates its utility in forming a substituted pyrazole, although the yield is not reported in the available source. A key advantage of using (4-Methoxybenzyl)hydrazine in this context is the ability to synthesize an N-protected pyrazolone, which can be deprotected to the N-unsubstituted pyrazolone, a versatile intermediate that is not directly accessible with phenylhydrazine.

Experimental Protocols

Synthesis of this compound

A common synthesis route involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate. The reaction is typically carried out in a solvent such as anhydrous ethanol. The 4-methoxybenzyl chloride is added dropwise to a mixture of hydrazine hydrate and ethanol, and the mixture is heated. After the reaction, the solvent is removed, and the residue is redissolved and acidified with hydrochloric acid to precipitate the dihydrochloride salt. This process has reported yields of around 72% with a purity of 95-97%.

General Protocol for the Synthesis of 1,3,5-Triaryl-2-Pyrazolines from Chalcones and Phenylhydrazine

To a solution of the chalcone (1 mmol) in a suitable solvent such as acetic acid or ethanol, phenylhydrazine or its hydrochloride salt (1-3 mmol) is added. The reaction mixture is then heated under reflux or subjected to ultrasound irradiation for a period ranging from 1.5 to 6 hours.[9][11] Upon cooling, the product often precipitates and can be collected by filtration and recrystallized.

General Protocol for the Knorr Pyrazolone Synthesis

A β-ketoester (e.g., ethyl acetoacetate) is reacted with a hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate) in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid).[10] The mixture is heated under reflux for several hours. Upon cooling, the pyrazolone product typically crystallizes and can be isolated by filtration.

Deprotection of the 4-Methoxybenzyl (PMB) Group

The PMB group can be cleaved under various conditions, allowing for the unmasking of the N-H functionality.

  • Acidic Cleavage: Treatment with a strong acid like trifluoroacetic acid (TFA) at elevated temperatures can effectively remove the PMB group.[2]

  • Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used for oxidative cleavage of the PMB group.

Visualizing the Synthetic Landscape

Synthesis_Comparison cluster_reagents Hydrazine Reagents cluster_reactions Synthetic Transformations cluster_products Products & Features PMB-Hydrazine (4-Methoxybenzyl)hydrazine dihydrochloride Pyrazole_Synth Pyrazole/Pyrazoline Synthesis PMB-Hydrazine->Pyrazole_Synth Versatile, Protective Other_Het_Synth Other Heterocycle Syntheses PMB-Hydrazine->Other_Het_Synth N_PMB_Product N-Protected Product (Deprotection Possible) PMB-Hydrazine->N_PMB_Product leads to Ph-Hydrazine Phenylhydrazine Ph-Hydrazine->Pyrazole_Synth Well-established Indole_Synth Fischer Indole Synthesis Ph-Hydrazine->Indole_Synth Classic Reagent Ph-Hydrazine->Other_Het_Synth N_Ph_Product N-Phenyl Product Ph-Hydrazine->N_Ph_Product leads to tBu-Hydrazine tert-Butylhydrazine tBu-Hydrazine->Pyrazole_Synth Steric Control tBu-Hydrazine->Other_Het_Synth N_tBu_Product N-tert-Butyl Product (Steric Influence) tBu-Hydrazine->N_tBu_Product leads to Pyrazole_Synth->N_PMB_Product Pyrazole_Synth->N_Ph_Product Pyrazole_Synth->N_tBu_Product

Experimental_Workflow start Start reagents 1. Mix Hydrazine Reagent & Carbonyl Compound start->reagents reaction 2. Add Catalyst/Solvent & Apply Heat/Ultrasound reagents->reaction workup 3. Reaction Workup (e.g., Precipitation, Extraction) reaction->workup purification 4. Purification (e.g., Recrystallization) workup->purification product Product purification->product

Conclusion

The choice between this compound, phenylhydrazine, and tert-butylhydrazine depends on the specific goals of the synthesis.

  • Phenylhydrazine remains the workhorse for many standard heterocyclic syntheses, offering high yields and predictable reactivity in reactions like the Knorr synthesis and pyrazoline formation from chalcones.

  • This compound provides a strategic advantage when a protected hydrazine is required. The ability to deprotect the resulting N-PMB substituted heterocycle opens up avenues for further functionalization at the nitrogen atom, making it a valuable reagent for creating diverse molecular libraries and in complex total synthesis.

  • tert-Butylhydrazine offers a means to introduce steric bulk at the nitrogen atom, which can be exploited to control regioselectivity in certain reactions.

While direct quantitative comparisons of yields under identical conditions are limited in the published literature, this guide provides a framework for understanding the relative strengths and unique applications of each of these important hydrazine reagents. For researchers in drug development and other scientific fields, a careful consideration of these factors will lead to a more informed and strategic selection of the optimal reagent for their synthetic endeavors.

References

Dihydrochloride Salt vs. Free Base: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for scientists and drug development professionals on the differing characteristics and reactivity of dihydrochloride salts and their corresponding free bases, supported by experimental data and detailed protocols.

In the realm of pharmaceutical sciences and chemical research, the choice between utilizing a compound in its free base form or as a salt, such as a dihydrochloride, is a critical decision that can significantly impact its physicochemical properties, reactivity, and ultimately, its biological activity and therapeutic efficacy. This guide provides an objective comparison, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Core Physicochemical Differences: A Tabular Overview

The conversion of a free base to its dihydrochloride salt fundamentally alters its physical and chemical properties. These changes are pivotal in drug development, influencing everything from formulation to bioavailability.[1][2] Generally, hydrochloride salts exhibit improved stability and aqueous solubility, which can enhance absorption.[1][3] Conversely, the free base form often shows better solubility in organic solvents, a useful characteristic in certain synthetic procedures.[4]

PropertyDihydrochloride SaltFree BaseSignificance in Research and Drug Development
Aqueous Solubility Generally higherGenerally lowerEnhanced solubility of salts can lead to improved dissolution rates and bioavailability for oral dosage forms.[5][6][7]
Dissolution Rate Often faster, especially at higher pHsOften slowerA faster dissolution rate can be crucial for achieving therapeutic concentrations of a drug in the body.[2][5][8]
Stability More stable, less susceptible to air oxidationOften prone to oxidation and degradationIncreased stability of salts leads to a longer shelf-life and prevents degradation of the active pharmaceutical ingredient (API).[1][4][9]
Melting Point Generally higherGenerally lowerSalt formation can convert low melting point bases into crystalline solids with higher melting points, which is advantageous for manufacturing.[10]
Hygroscopicity May be hygroscopicGenerally less hygroscopicThe tendency to absorb moisture needs to be considered during storage and formulation.[4]
Organic Solvent Solubility Generally lowerGenerally higherHigher solubility of the free base in organic solvents can be beneficial for certain synthetic reactions and purification processes.[4]
Chemical Reactivity Amino groups are protonated, rendering them non-nucleophilicAmino groups have a lone pair of electrons and are nucleophilicThe free base is the reactive species in nucleophilic reactions. The salt form must be deprotonated to react.[4]

Chemical Reactivity: The Nucleophilicity Divide

The most significant difference in chemical reactivity lies in the nucleophilicity of basic functional groups, typically amines.

  • Dihydrochloride Salt: In the dihydrochloride salt, the basic nitrogen atoms are protonated, forming ammonium cations. This protonation sequesters the lone pair of electrons on the nitrogen, rendering the amino group non-nucleophilic and unreactive in typical nucleophilic substitution or addition reactions.[4] To make it react, the amino group must first be deprotonated by treatment with a base to regenerate the free amine.

  • Free Base: The free base form possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This form will readily participate in reactions with electrophiles.

This fundamental difference is crucial when designing synthetic routes. While the salt form offers stability for storage and handling, the free base is the required species for most chemical transformations involving the basic centers.[4]

Experimental Protocols

Determination of pH-Solubility Profile

This protocol is essential for understanding how the solubility of a compound and its salt form varies with pH, which is critical for predicting its behavior in the gastrointestinal tract.[5][8]

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 1 to 8).

  • Add an excess amount of the test compound (either the dihydrochloride salt or the free base) to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Measure the final pH of each saturated solution.

  • Plot the logarithm of the solubility against the final pH to generate the pH-solubility profile.

Conversion of a Dihydrochloride Salt to its Free Base

This procedure is necessary when the reactive free base is required for a chemical synthesis or for specific biological assays.[11][12]

Methodology:

  • Dissolution: Dissolve the dihydrochloride salt in a suitable solvent, typically water.

  • Basification: Slowly add an aqueous solution of a base (e.g., sodium hydroxide, sodium bicarbonate, or ammonium hydroxide) dropwise while stirring.[12] Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the desired pH is reached (typically above the pKa of the conjugate acid of the free base) to ensure complete deprotonation. The free base may precipitate out of the solution if it is poorly soluble in water.

  • Extraction: If the free base precipitates, it can be collected by filtration. If it remains in solution or is an oil, extract it into a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).[11][12] Perform multiple extractions to ensure a good recovery.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the free base.

  • Purification (Optional): The isolated free base can be further purified by techniques such as recrystallization or chromatography if necessary.

Visualizing Key Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

logical_relationship free_base Free Base (Nucleophilic, Less Water Soluble) hcl_salt Dihydrochloride Salt (Non-nucleophilic, More Water Soluble) free_base->hcl_salt + 2 HCl (Acidification) hcl_salt->free_base + Base (Deprotonation)

Caption: Logical relationship between a free base and its dihydrochloride salt.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis start Weigh excess compound (Salt or Free Base) add_buffer Add to buffers of varying pH start->add_buffer agitate Agitate until equilibrium add_buffer->agitate filter Filter to remove solid agitate->filter analyze Analyze filtrate concentration (e.g., HPLC, UV-Vis) filter->analyze measure_ph Measure final pH filter->measure_ph plot Plot log(Solubility) vs. pH analyze->plot measure_ph->plot

Caption: Experimental workflow for determining a pH-solubility profile.

signaling_pathway_concept cluster_formulation Drug Formulation cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics drug_form Drug Form (Salt vs. Free Base) dissolution Solubility & Dissolution Rate drug_form->dissolution absorption Absorption dissolution->absorption bioavailability Bioavailability absorption->bioavailability target Drug-Target Interaction bioavailability->target response Biological Response target->response

Caption: Impact of drug form on its therapeutic pathway.

Conclusion

The decision to use a dihydrochloride salt or a free base is not trivial and has far-reaching implications for research and drug development. Dihydrochloride salts generally offer superior aqueous solubility, dissolution rate, and stability, making them advantageous for pharmaceutical formulations.[1][2][7] However, the free base is the chemically reactive form required for synthetic transformations involving its basic centers. A thorough understanding of the distinct properties of each form, backed by robust experimental characterization, is paramount for the successful development of new chemical entities and active pharmaceutical ingredients.

References

Navigating Heterocyclic Synthesis: A Guide to Alternatives Beyond (4-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of heterocyclic compounds is a cornerstone of innovation. However, reliance on specific reagents like (4-Methoxybenzyl)hydrazine can present challenges in availability, cost, or reaction scope. This guide provides an objective comparison of alternative synthetic routes to key heterocyclic scaffolds, supported by experimental data, detailed protocols, and clear visual workflows to empower informed decisions in your synthetic strategy.

This comparative analysis focuses on practical and versatile alternatives for the synthesis of indoles, pyrazoles, pyrroles, and pyridines, offering a toolkit of methods that bypass the need for substituted hydrazines. We will explore classic named reactions and modern catalytic approaches, presenting quantitative data to facilitate a direct comparison of their efficacy.

Indole Synthesis: Beyond the Fischer Approach

The Fischer indole synthesis, a stalwart in organic chemistry, traditionally utilizes arylhydrazines. However, a multitude of powerful alternatives have emerged, offering distinct advantages in substrate scope and reaction conditions. Key alternatives include the Leimgruber-Batcho, Madelung, and Larock syntheses, alongside modern C-H activation and flow chemistry techniques.[1][2]

Comparative Performance of Indole Synthesis Methods

The following table provides a quantitative comparison of various indole synthesis methodologies, showcasing their performance in the synthesis of representative indole structures.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Citation(s)
Fischer Indole Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1706 min72-80[3]
Leimgruber-Batcho 4-Chloro-2-nitrotoluene, DMF-DMARaney Nickel, HydrazineDMFReflux10 h92[4]
Madelung N-benzoyl-o-toluidineSodium ethoxideN/A200-400N/AHigh[5]
Larock Indole o-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF10024 h98[6]
C-H Activation N-Phenyl-2-aminopyridine, Diphenylacetylene[RhCp*Cl₂]₂, CsOAcDCE10024 h95[7]
Experimental Protocols for Key Indole Syntheses

Leimgruber-Batcho Indole Synthesis [8][9]

  • Step 1: Enamine Formation: A mixture of an o-nitrotoluene derivative (1 eq.), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.2 eq.), and pyrrolidine (1.1 eq.) in DMF is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine.

  • Step 2: Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, THF). Raney nickel is added carefully, followed by the dropwise addition of hydrazine hydrate at a controlled temperature. After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the indole product.

Madelung Indole Synthesis [5]

An N-acyl-o-toluidine is heated at high temperature (200-400 °C) with a strong base, such as sodium or potassium alkoxide, in an inert solvent like hexanes or THF under anhydrous conditions. The reaction is followed by an aqueous workup to yield the corresponding indole.

Larock Indole Synthesis [6]

To a solution of an o-haloaniline (1 eq.) and a disubstituted alkyne (1.2 eq.) in DMF are added a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Na₂CO₃, 2 eq.). The mixture is heated at 100 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). The product is then isolated by standard workup and purification procedures.

Visualizing Indole Synthesis Pathways

Indole_Synthesis_Pathways cluster_Fischer Fischer Indole Synthesis cluster_Leimgruber Leimgruber-Batcho Synthesis cluster_Madelung Madelung Synthesis cluster_Larock Larock Indole Synthesis F_Start Arylhydrazine + Aldehyde/Ketone F_Inter Hydrazone F_Start->F_Inter Condensation F_Product Indole F_Inter->F_Product [3,3]-Sigmatropic Rearrangement LB_Start o-Nitrotoluene LB_Inter Enamine LB_Start->LB_Inter DMF-DMA, Pyrrolidine LB_Product Indole LB_Inter->LB_Product Reductive Cyclization M_Start N-Acyl-o-toluidine M_Product Indole M_Start->M_Product Strong Base, High Temp. L_Start o-Haloaniline + Alkyne L_Product Indole L_Start->L_Product Pd Catalyst Pyrazole_Synthesis_Workflows cluster_Knorr Knorr Synthesis cluster_Dipolar 1,3-Dipolar Cycloaddition cluster_MCR Multicomponent Reaction K_Start 1,3-Dicarbonyl + Hydrazine K_React Condensation & Cyclization K_Start->K_React K_Product Pyrazole K_React->K_Product D_Start Nitrile Imine + Alkyne/Enol D_React [3+2] Cycloaddition D_Start->D_React D_Product Pyrazole D_React->D_Product M_Start Aldehyde + Malononitrile + Hydrazine + ... M_React One-Pot Cascade M_Start->M_React M_Product Pyrazole Derivative M_React->M_Product Pyrrole_Pyridine_Synthesis cluster_PaalKnorr Paal-Knorr Pyrrole Synthesis cluster_Hantzsch Hantzsch Pyridine Synthesis PK_Start 1,4-Dicarbonyl + Primary Amine PK_Inter1 Hemiaminal PK_Start->PK_Inter1 Nucleophilic Attack PK_Inter2 Cyclic Intermediate PK_Inter1->PK_Inter2 Intramolecular Cyclization PK_Product Pyrrole PK_Inter2->PK_Product Dehydration H_Start Aldehyde + 2x β-Ketoester + Ammonia H_Inter Dihydropyridine H_Start->H_Inter Condensation Cascade H_Product Pyridine H_Inter->H_Product Oxidation Flow_Chemistry_Workflow reagents Reagent A Reagent B Catalyst pump Syringe Pump(s) reagents->pump mixer T-Mixer pump->mixer reactor Heated/Cooled Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

References

HPLC and LC-MS analysis for validating (4-Methoxybenzyl)hydrazine reaction products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and LC-MS for the Validation of (4-Methoxybenzyl)hydrazine Reaction Products

In the landscape of pharmaceutical and chemical synthesis, the rigorous validation of reaction products is paramount to ensuring the safety, efficacy, and quality of the final compound. For researchers and drug development professionals working with reactive intermediates like (4-Methoxybenzyl)hydrazine, selecting the appropriate analytical technique is a critical decision. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis and validation of (4-Methoxybenzyl)hydrazine reaction products, grounded in scientific principles and practical application.

(4-Methoxybenzyl)hydrazine is a versatile reagent used in the synthesis of a variety of compounds, including those with potential therapeutic applications.[1][2] Its primary reactivity stems from the nucleophilic hydrazine moiety, which readily undergoes condensation reactions with carbonyl compounds to form hydrazones.[3] These reactions, however, can also lead to the formation of impurities and byproducts. Therefore, robust analytical methods are essential to monitor reaction progress, identify and quantify products, and ensure the purity of the final compound.

Choosing the Right Tool: A Head-to-Head Comparison of HPLC-UV and LC-MS

The choice between HPLC-UV and LC-MS hinges on the specific analytical needs of the project, including the required sensitivity, selectivity, and the level of structural information desired.[4] While both techniques utilize liquid chromatography to separate components of a mixture, their detection methods offer distinct advantages and limitations.

Parameter HPLC-UV LC-MS
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection via UV-Vis absorbance.Separation via LC, with detection based on the mass-to-charge ratio (m/z) of ionized analytes.
Selectivity Moderate. Relies on chromatographic separation and the presence of a chromophore in the analyte. Co-eluting compounds with similar UV spectra can interfere.High to Very High. Provides mass information, allowing for the differentiation of compounds with the same retention time but different masses. Tandem MS (MS/MS) further enhances selectivity.[5]
Sensitivity Good, typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Excellent, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels.[6][7]
Structural Information Limited to UV spectral data, which can provide some information about the presence of chromophores.Provides molecular weight information and, with MS/MS, fragmentation patterns that can be used to elucidate the structure of unknown compounds.
Quantitative Accuracy & Precision Generally high, with Relative Standard Deviations (RSDs) typically below 2%.[8]High, with excellent accuracy and precision when using appropriate internal standards.[9]
Robustness Generally considered a very robust and routine-friendly technique.Can be more complex to operate and maintain, with potential for matrix effects that can impact quantitation.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial instrument cost and requires more specialized expertise for operation and data interpretation.

The Causality Behind Experimental Choices: Why One Method Prevails Over the Other

The decision to employ HPLC-UV versus LC-MS is driven by the specific questions being asked at each stage of the research and development process.

  • For routine reaction monitoring and purity checks of the main product, where the identity of the product and major impurities are known, HPLC-UV is often the more practical and cost-effective choice. Its robustness and ease of use make it well-suited for high-throughput analysis in a quality control environment.

  • When identifying unknown byproducts, characterizing reactive intermediates, or performing metabolite identification studies, the superior selectivity and structural elucidation capabilities of LC-MS are indispensable. The ability to obtain molecular weight and fragmentation data is crucial for piecing together the chemical puzzle of a complex reaction mixture.

  • For the quantification of trace-level impurities, especially genotoxic impurities, the exceptional sensitivity of LC-MS is often required to meet stringent regulatory limits.[10]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the analysis of a (4-Methoxybenzyl)hydrazine reaction mixture, highlighting the decision points for selecting between HPLC-UV and LC-MS.

Workflow Analytical Workflow for (4-Methoxybenzyl)hydrazine Reaction Products cluster_0 Sample Preparation cluster_1 Analytical Technique Selection cluster_2 HPLC-UV Analysis cluster_3 LC-MS Analysis ReactionMixture Reaction Mixture Quenching Reaction Quenching ReactionMixture->Quenching Dilution Dilution with Mobile Phase Quenching->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Decision Analytical Goal? Filtration->Decision HPLCSeparation HPLC Separation Decision->HPLCSeparation Routine Analysis LCMSeparation LC Separation Decision->LCMSeparation Impurity ID / High Sensitivity UVDetector UV Detection HPLCSeparation->UVDetector DataAnalysisUV Data Analysis (Purity, Quantitation) UVDetector->DataAnalysisUV MassSpec Mass Spectrometry LCMSeparation->MassSpec DataAnalysisMS Data Analysis (ID, Structure, Quantitation) MassSpec->DataAnalysisMS

Caption: Decision workflow for selecting HPLC-UV or LC-MS.

Self-Validating Systems: Protocols for Trustworthy Data

The trustworthiness of any analytical data is built upon a foundation of rigorous method validation. The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[8][11][12][13] The core validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[14][15][16][17]

Protocol 1: HPLC-UV Method for the Quantification of a (4-Methoxybenzyl)hydrazine Reaction Product

This protocol outlines a general approach for the validation of an HPLC-UV method.

1. System Suitability:

  • Before each run, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Theoretical plates should be greater than 2000, and the tailing factor should be less than 2.

2. Specificity:

  • Analyze blank samples (diluent) and placebo samples (reaction matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte to demonstrate that the method can separate the analyte from its degradation products.[18]

3. Linearity and Range:

  • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50-150% of the target concentration).

  • Plot the peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be greater than 0.999.

4. Accuracy:

  • Analyze samples with known concentrations of the analyte (spiked placebo) at three different concentration levels within the range.

  • The recovery should be within 98-102%.

5. Precision:

  • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day. The RSD should be less than 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be less than 2%.

6. Robustness:

  • Intentionally vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).

  • The system suitability criteria should still be met, and the results should not be significantly affected.[19]

Protocol 2: LC-MS Method for the Identification and Quantification of a Trace Impurity

This protocol details the validation of a more sensitive LC-MS method.

1. System Suitability:

  • Similar to HPLC-UV, but also includes monitoring the mass accuracy of the instrument.

2. Specificity and Selectivity:

  • Analyze blank and placebo samples to ensure no interferences at the retention time and m/z of the impurity.

  • The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity.[4]

3. Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ):

  • Prepare a calibration curve with at least six standards, extending to lower concentrations than for HPLC-UV.

  • LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3:1.

  • LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically a signal-to-noise ratio of 10:1).[11]

4. Accuracy and Precision:

  • Follow a similar procedure to HPLC-UV, but with acceptance criteria appropriate for the lower concentration levels (e.g., recovery within 80-120% and RSD less than 15% at the LOQ).[9]

5. Matrix Effect:

  • Evaluate the effect of the sample matrix on the ionization of the analyte.

  • This can be done by comparing the response of the analyte in a neat solution to the response in a post-extraction spiked sample.

Visualizing the Comparison: A Logical Diagram

The following diagram provides a visual comparison of the key attributes of HPLC-UV and LC-MS for this application.

Comparison HPLC-UV vs. LC-MS: A Comparative Overview cluster_hplc HPLC-UV cluster_lcms LC-MS hplc_strength Strengths: - Robustness - Cost-Effective - Ease of Use hplc_app Best For: - Routine QC - Purity of Major Components - High Concentration Assays hplc_strength->hplc_app hplc_weakness Limitations: - Lower Sensitivity - Limited Selectivity - No Structural Info lcms_app Best For: - Impurity Identification - Trace Analysis - Metabolite Studies hplc_weakness->lcms_app Addressed by LC-MS lcms_strength Strengths: - High Sensitivity - High Selectivity - Structural Elucidation lcms_strength->lcms_app lcms_weakness Limitations: - Higher Cost - Complexity - Matrix Effects lcms_weakness->hplc_app Simpler Alternative

Caption: Key attributes of HPLC-UV and LC-MS.

Conclusion: A Symbiotic Approach

References

A Comparative Guide to 1H and 13C NMR for Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in ensuring product identity, purity, and safety. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H (proton) and 13C (carbon-13) NMR, stands out as a powerful and indispensable tool for the definitive structural elucidation of organic compounds.[1][2]

This guide provides a comparative overview of 1H and 13C NMR for the characterization and confirmation of a product's structure, using the isomeric esters ethyl acetate and methyl propanoate as a case study. We will delve into the experimental data, outline detailed protocols, and present visual workflows to aid in the understanding and application of these techniques in a research and quality control setting.[3][4]

Principles of NMR in Structure Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as 1H and 13C, exhibit a magnetic moment.[2] When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, a phenomenon known as resonance. The precise resonance frequency, or chemical shift (δ), of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.[5]

Key parameters obtained from NMR spectra that aid in structure determination include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: The area under a 1H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Describes the splitting of a signal due to the influence of neighboring nuclei, providing information about connectivity.

  • Coupling Constant (J): The distance between the split peaks, which can give further insight into the geometry of the molecule.

Case Study: Differentiating Isomers - Ethyl Acetate vs. Methyl Propanoate

To illustrate the power of NMR in distinguishing between closely related structures, we will compare the 1H and 13C NMR data for two isomers with the molecular formula C4H8O2: ethyl acetate and methyl propanoate.

Ethyl Acetate

Structure: CH3COOCH2CH3

Methyl Propanoate

Structure: CH3CH2COOCH3

Quantitative Data Comparison

The following tables summarize the expected 1H and 13C NMR chemical shifts for ethyl acetate and methyl propanoate. These values are crucial for comparing an experimentally obtained spectrum with the expected data for the target product and potential isomeric impurities.

Table 1: 1H NMR Data Comparison

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Ethyl Acetate -CH3 (acetyl)~2.0Singlet3H
-O-CH2-~4.1Quartet2H
-CH2-CH3~1.2Triplet3H
Methyl Propanoate -O-CH3~3.6Singlet3H
-CO-CH2-~2.3Quartet2H
-CH2-CH3~1.1Triplet3H

Data sourced from publicly available spectral databases.[6][7][8]

Table 2: 13C NMR Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
Ethyl Acetate C=O~171
-O-C H2-~60
C H3 (acetyl)~21
-CH2-C H3~14
Methyl Propanoate C=O~174
-O-C H3~51
-CO-C H2-~27
-CH2-C H3~9

Data sourced from publicly available spectral databases.[9][10][11]

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental for reliable structural confirmation. The following is a generalized protocol for obtaining 1H and 13C NMR spectra on a modern Fourier transform NMR spectrometer.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can slightly influence chemical shifts.

  • Sample Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.5-1.0 mL of solvent is typically sufficient. For the less sensitive 13C NMR, a more concentrated sample of 20-100 mg is often required.[12]

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0.00 ppm.[13] Many deuterated solvents are available with TMS already added.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: A range of -2 to 12 ppm is usually sufficient for most organic molecules.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures that the nuclei have returned to their ground state, which is important for quantitative analysis.

    • Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate.[14]

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment is common. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.

    • Spectral Width: A wider spectral width of 0-220 ppm is necessary for 13C NMR.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2 seconds is a reasonable starting point.

    • Number of Scans: Due to the low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of scans (from hundreds to thousands) is required to achieve a good signal-to-noise ratio.[14]

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.

  • Phasing: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

  • Integration: For 1H NMR, the area under each peak is integrated to determine the relative number of protons.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for confirming a product's structure using NMR and comparing it against a known alternative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Prep Prepare Sample in Deuterated Solvent Acq_1H Acquire 1H NMR Prep->Acq_1H Acq_13C Acquire 13C NMR Prep->Acq_13C Proc Process Spectra (FT, Phasing, Baseline) Acq_1H->Proc Acq_13C->Proc Analysis Analyze Spectra: - Chemical Shift - Integration - Multiplicity Proc->Analysis Compare Compare with Reference Data Analysis->Compare Decision Structure Confirmed? Compare->Decision Pass Product Structure Confirmed Decision->Pass Yes Fail Structure Mismatch (e.g., Isomer Present) Decision->Fail No

Caption: Workflow for NMR-based product structure confirmation.

Logical Decision Pathway for Isomer Differentiation

The following diagram illustrates the logical steps a researcher would take to differentiate between ethyl acetate and methyl propanoate based on their NMR spectra.

Isomer_Differentiation Start Analyze Experimental 1H NMR Spectrum Singlet_Position Observe Chemical Shift of the Singlet Start->Singlet_Position Quartet_Position Observe Chemical Shift of the Quartet Singlet_Position->Quartet_Position Ambiguous Ethyl_Acetate Product is Ethyl Acetate Singlet_Position->Ethyl_Acetate ~2.0 ppm Methyl_Propanoate Product is Methyl Propanoate Singlet_Position->Methyl_Propanoate ~3.6 ppm Quartet_Position->Ethyl_Acetate ~4.1 ppm Quartet_Position->Methyl_Propanoate ~2.3 ppm Inconclusive Inconclusive Data (Check 13C NMR) Quartet_Position->Inconclusive Ambiguous C13_Analysis Analyze 13C NMR Spectrum Inconclusive->C13_Analysis C13_Signals Count Number of Signals and Check Chemical Shifts C13_Analysis->C13_Signals C13_Signals->Ethyl_Acetate 4 Signals (~171, 60, 21, 14 ppm) C13_Signals->Methyl_Propanoate 4 Signals (~174, 51, 27, 9 ppm)

Caption: Decision tree for differentiating ethyl acetate and methyl propanoate via NMR.

Conclusion

1H and 13C NMR spectroscopy are unparalleled in their ability to provide detailed structural information for organic molecules. By systematically analyzing the chemical shifts, integration, and multiplicity patterns, researchers can confidently confirm the structure of their target product and distinguish it from other potential alternatives, such as isomers. The combination of both 1H and 13C NMR provides a comprehensive and robust dataset for unequivocal structure elucidation, a cornerstone of modern chemical research and drug development.[15] The workflows and comparative data presented in this guide serve as a practical resource for scientists employing NMR for structural characterization.

References

Enhancing Mass Spectrometry Analysis of Carbonyl Compounds: A Comparison of (4-Methoxybenzyl)hydrazine Derivatives and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of carbonyl-containing compounds such as ketones and aldehydes is crucial. Direct analysis of these molecules by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to their neutral charge and often low ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable tag, thereby enhancing detection sensitivity and improving chromatographic separation.

This guide provides a comparative overview of the use of (4-Methoxybenzyl)hydrazine dihydrochloride and its derivatives as derivatizing agents for mass spectrometry, alongside other common reagents. While direct comparative studies on (4-Methoxybenzyl)hydrazine are limited, we will present data from the closely related 4-methoxybenzoylhydrazones and compare their mass spectral characteristics with those of other widely used derivatizing agents.

Performance Comparison of Derivatizing Agents

The choice of derivatizing agent can significantly impact the sensitivity and specificity of an MS assay. Key performance indicators include the ionization efficiency of the derivative, the signal-to-noise ratio, and the limit of detection (LOD). Below is a comparison of different hydrazine-based reagents.

Derivatizing AgentAnalyte ClassMS TechniqueKey Performance MetricsReference
4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) Glucocorticoids (e.g., fluticasone propionate)MALDI-MSISuperior to DNPH; Detection limit of 50 ng/μL with prolonged reaction time.[1][1]
2,4-Dinitrophenylhydrazine (DNPH) Glucocorticoids (e.g., fluticasone propionate)MALDI-MSILower signal intensity compared to DMNTH.[1][1]
2-Hydrazino-1-methylpyridine (HMP) Androgens (e.g., DHT)LC-MS/MSGreater sensitivity than HTP derivatives; suitable for low plasma volumes.[2][2]
2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) Androgens (e.g., DHT)LC-MS/MSLower sensitivity compared to HMP derivatives.[2][2]
3-Nitrophenylhydrazine (3-NPH) Short-Chain Fatty AcidsLC-MS/MSGood retention capacity.[3][3]
2-Picolylamine (2-PA) Short-Chain Fatty AcidsLC-MS/MSSuccessfully separated eight SCFAs.[3][3]

Mass Spectrometry Data for 4-Methoxybenzoylhydrazone Derivatives

DerivativeMolecular Ion (M+) [m/z (% rel. abund.)]Base Peak [m/z]Other Prominent Fragments [m/z (% rel. abund.)]
N'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide302 (5)135284 (25), 139 (20)
N'-(2,5-Dihydroxybenzylidene)-4-methoxybenzohydrazide286 (12)135268 (20), 109 (15)
N'-(2-Hydroxybenzylidiene)-4-methoxybenzohydrazide270 (70)135268 (14), 93 (15)
N'-(3-Hydroxybenzylidene)-4-methoxybenzohydrazide270 (87)135268 (15), 93 (25)

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. Below are representative protocols for derivatization using a hydrazine-based reagent and for the synthesis of hydrazone derivatives.

Protocol 1: Derivatization of Androgens with 2-Hydrazino-1-methylpyridine (HMP) for LC-MS/MS Analysis[2]

This protocol is adapted from a study on the analysis of androgens and serves as a template for the derivatization of keto-steroids.

  • Sample Preparation: Steroids are extracted from plasma using solid-phase extraction.

  • Derivatization Reaction:

    • Add 100 µL of HMP solution (0.1 mg/mL in acetonitrile containing 0.05% v/v trifluoroacetic acid) to the dried steroid extract.

    • Vortex the mixture for 10 seconds.

    • Incubate the reaction at 60°C for 30 minutes.

    • Cool the mixture in an ice bath for 5 minutes.

  • Sample Clean-up:

    • Evaporate the solvent under a stream of nitrogen at 60°C.

    • Reconstitute the dried derivatives in 50 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: Acquity UPLC® BEH C18 column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: Methanol:acetonitrile (50:50 v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

    • MS Detection: Electrospray ionization in positive mode with selected reaction monitoring (SRM). For DHT-HMP, the transition monitored is m/z 396→108.

Protocol 2: Synthesis of 4-Methoxybenzoylhydrazones[4]

This protocol describes the synthesis of hydrazone derivatives from 4-methoxybenzohydrazide and various aldehydes.

  • Synthesis of 4-Methoxybenzohydrazide: Reflux methyl 4-methoxybenzoate with hydrazine hydrate in methanol.

  • Synthesis of Hydrazones:

    • Dissolve 4-methoxybenzohydrazide (1 equivalent) in methanol.

    • Add the desired aldehyde or ketone (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for a specified time (typically 2-4 hours).

    • Monitor the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold methanol and dry.

  • Characterization: Confirm the structure of the synthesized hydrazones using spectroscopic methods such as NMR and mass spectrometry. For EI-MS, the samples are typically introduced via a direct insertion probe.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the derivatization and analysis of carbonyl compounds using hydrazine-based reagents.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) extraction Extraction of Analytes start->extraction reaction Derivatization Reaction extraction->reaction reagent (4-Methoxybenzyl)hydrazine or Alternative Reagent reagent->reaction cleanup Sample Clean-up reaction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition & Processing lcms->data

Derivatization and analysis workflow.

derivatization_reaction carbonyl Carbonyl Compound (Analyte) hydrazone Hydrazone Derivative (Enhanced MS Signal) carbonyl->hydrazone + hydrazine (4-Methoxybenzyl)hydrazine hydrazine->hydrazone Reaction

Hydrazone formation reaction.

References

A Comparative Guide to Validating the Purity of Synthesized Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical research, drug development, and materials science, the purity of synthesized compounds is paramount. For hydrazine derivatives, a class of compounds widely used as synthetic intermediates and building blocks, ensuring high purity is critical for the safety, efficacy, and reproducibility of the final products. Even minute impurities can lead to undesirable side reactions, altered biological activity, and misleading experimental results. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized hydrazine derivatives, with a special focus on (4-Methoxybenzyl)hydrazine as a case study.

(4-Methoxybenzyl)hydrazine is a versatile reagent used in the synthesis of various heterocyclic compounds, which are foundational to many pharmaceutical agents. The presence of impurities, such as unreacted starting materials or by-products from the synthesis, can compromise its utility and the quality of the subsequent products. Therefore, a robust analytical strategy is essential to confirm its purity.

Core Analytical Techniques for Purity Validation

A comprehensive purity assessment of a hydrazine derivative typically involves a combination of chromatographic and spectroscopic methods. The choice of technique depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) often involving derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Titrimetric analysis.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common methods used for the purity analysis of hydrazine derivatives.

Analytical MethodPrincipleTypical Purity RangeLimit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV Chromatographic separation of the main compound from impurities with UV detection.≥98.0%~0.05% areaHigh resolution and sensitivity for separating UV-active impurities; well-established and widely available.May not detect non-UV active impurities; co-elution can mask impurities.
GC-MS with Derivatization Chemical conversion of polar, non-volatile hydrazines into volatile derivatives for separation by GC and detection by MS.Trace analysisAs low as 0.1 ppm for hydrazine impurity[1][2]Excellent sensitivity and specificity for volatile impurities and trace-level hydrazine; provides structural information.Requires a derivatization step, which adds complexity; not suitable for non-volatile impurities.
Quantitative NMR (qNMR) Direct measurement of the analyte's concentration by comparing its NMR signal intensity to that of a certified internal standard.Absolute Purity (%w/w)Compound-dependentProvides an absolute purity value without needing a reference standard of the analyte itself; non-destructive.[3][4][5]Lower sensitivity compared to chromatographic methods for trace impurities; requires specialized equipment and expertise.
Titrimetric Analysis Quantitative chemical reaction (e.g., redox titration with potassium iodate) to determine the amount of the hydrazine compound.Bulk analysis~0.005 MLow cost, rapid, and does not require sophisticated instrumentation; excellent for bulk purity assessment.[6][7]Lower sensitivity and specificity; susceptible to interference from other reducing or basic impurities.

Experimental Protocols

Detailed and robust protocols are essential for accurate and reproducible purity validation. Below are representative methodologies for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of (4-Methoxybenzyl)hydrazine by separating it from potential organic impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the (4-Methoxybenzyl)hydrazine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS with Derivatization for Trace Hydrazine Impurity

Objective: To quantify trace amounts of hydrazine, a potential genotoxic impurity, in a synthesized compound.

Protocol:

  • Principle: Hydrazine is highly polar and non-volatile, making it difficult to analyze directly by GC. It is derivatized with a ketone (e.g., acetone) to form a volatile and stable azine, which can be readily analyzed by GC-MS.[1][2]

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Derivatization Reagent: Acetone.

  • Sample Preparation:

    • Weigh about 10 mg of the synthesized compound into a headspace vial.

    • Add a suitable solvent (e.g., DMSO) and the derivatizing agent (acetone).

    • Seal the vial and heat to facilitate the reaction.

  • GC-MS Conditions:

    • Injector: Headspace injection.

    • Column: A low-polarity column (e.g., DB-624).

    • Carrier Gas: Helium.

    • MS Detection: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized product.

  • Quantification: The amount of hydrazine is calculated by comparing the peak area of the derivatized product in the sample to a calibration curve generated from standards.

Quantitative NMR (qNMR)

Objective: To determine the absolute purity (%w/w) of a synthesized (4-Methoxybenzyl)hydrazine sample.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with known purity (e.g., maleic anhydride). The standard should be stable, not react with the sample, and have signals that do not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the (4-Methoxybenzyl)hydrazine sample and the internal standard into the same NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay) to ensure full signal relaxation for accurate integration.

  • Data Analysis: The purity of the sample is calculated based on the integral ratio of a specific, well-resolved proton signal of the analyte to a signal of the internal standard, taking into account their respective molecular weights, number of protons, and the weighed masses.[3][8]

Titrimetric Analysis

Objective: To determine the bulk purity of a (4-Methoxybenzyl)hydrazine sample by redox titration.

Protocol:

  • Principle: Hydrazine and its derivatives can be oxidized by a standard solution of potassium iodate in a strong hydrochloric acid medium. The endpoint is detected when all the hydrazine has reacted.[7]

  • Titrant: A standardized solution of potassium iodate (KIO₃).

  • Sample Preparation:

    • Accurately weigh a sample of (4-Methoxybenzyl)hydrazine and dissolve it in a solution of concentrated hydrochloric acid and water.

    • Add a small amount of an immiscible solvent like carbon tetrachloride to better visualize the endpoint.

  • Titration: Titrate the sample solution with the standard potassium iodate solution until the violet color of iodine in the carbon tetrachloride layer disappears.

  • Calculation: The purity of the sample is calculated based on the stoichiometry of the reaction and the volume of titrant used.

Visualizing the Workflow and Methodologies

Diagrams can help clarify complex analytical workflows and conceptual relationships.

Purity_Analysis_Workflow synthesis Synthesis & Isolation of Hydrazine Derivative initial_check Initial Qualitative Check (TLC, Melting Point) synthesis->initial_check Initial Sample primary_analysis Primary Quantitative Analysis (e.g., HPLC or qNMR) initial_check->primary_analysis Proceed if promising trace_analysis Trace Impurity Analysis (e.g., GC-MS for Hydrazine) primary_analysis->trace_analysis If genotoxic impurities are suspected final_assessment Final Purity Assessment & Documentation primary_analysis->final_assessment trace_analysis->final_assessment

Caption: A general workflow for the comprehensive purity analysis of a synthesized hydrazine derivative.

Method_Comparison central_topic Purity Validation Methods chromatography Chromatographic Methods HPLC-UV GC-MS central_topic->chromatography spectroscopy Spectroscopic Method qNMR central_topic->spectroscopy classical Classical Methods Titration Spectrophotometry central_topic->classical sub_hplc High Resolution Separation of Impurities chromatography:hplc->sub_hplc sub_gcms High Sensitivity for Trace Volatiles chromatography:gcms->sub_gcms sub_qnmr Absolute Purity No Analyte Standard Needed spectroscopy:qnmr->sub_qnmr sub_titration Bulk Purity Cost-Effective classical:titration->sub_titration

Caption: A conceptual comparison of different analytical approaches for purity validation.

Conclusion

The validation of compound purity is a critical, multi-faceted process that requires a tailored analytical approach. For synthesized hydrazine derivatives like (4-Methoxybenzyl)hydrazine, a combination of techniques provides the most comprehensive and reliable assessment of purity. While HPLC is a workhorse for determining purity based on UV-active impurities, qNMR offers the significant advantage of determining absolute purity without the need for a specific reference standard. For detecting potentially genotoxic trace impurities like hydrazine, a highly sensitive method such as GC-MS with derivatization is indispensable. Finally, classical titrimetric analysis remains a valuable, cost-effective tool for the rapid assessment of bulk purity. By selecting the appropriate combination of these methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Functional Group Tolerance of (4-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxybenzyl)hydrazine, a versatile reagent in organic synthesis, serves as a crucial building block for the construction of a wide array of nitrogen-containing compounds. Its utility is particularly pronounced in the synthesis of hydrazones, which are valuable intermediates in the preparation of various heterocyclic systems of medicinal and materials science interest. A key consideration for synthetic chemists is the functional group tolerance of a reagent, as this dictates its applicability in the presence of other reactive moieties within a complex molecule. This guide provides a comparative analysis of the functional group tolerance of (4-methoxybenzyl)hydrazine, supported by experimental data, and contrasts its performance with common alternatives.

Functional Group Tolerance of (4-Methoxybenzyl)hydrazine

The primary reactivity of (4-methoxybenzyl)hydrazine is centered around the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety. This reactivity governs its compatibility with various functional groups. The following table summarizes the tolerance of (4-methoxybenzyl)hydrazine towards common functional groups encountered in organic synthesis.

Functional GroupToleranceReaction Conditions & RemarksYield (%)
Aldehydes (Aromatic & Aliphatic) Incompatible (Reactive) Readily forms hydrazones under mild acidic or neutral conditions. The reaction is generally high-yielding and chemoselective in the presence of less reactive carbonyls like esters and amides.>90
Ketones (Aromatic & Aliphatic) Incompatible (Reactive) Reacts to form hydrazones, typically requiring slightly more forcing conditions (e.g., heating) compared to aldehydes. Sterically hindered ketones may exhibit lower reactivity.80-95
α,β-Unsaturated Carbonyls Incompatible (Reactive) Can undergo 1,2-addition to the carbonyl group to form hydrazones or 1,4-conjugate addition (Michael addition) followed by cyclization to form pyrazolines, depending on the substrate and reaction conditions.[1]Variable
Esters Generally Tolerated (Potentially Reactive) Generally stable under mild conditions used for hydrazone formation. However, under forcing conditions (e.g., prolonged heating, strong base/acid), hydrazinolysis can occur to form the corresponding acyl hydrazide.Tolerated: >90, Reactive: Variable
Amides Generally Tolerated Amide bonds are generally stable to (4-methoxybenzyl)hydrazine under standard hydrazone formation conditions. Cleavage to form acyl hydrazides typically requires harsh conditions.>95
Carboxylic Acids Generally Tolerated While the free base of the hydrazine can react with carboxylic acids in an acid-base manner, the hydrazine hydrochloride salt is compatible. The carboxyl group itself is generally unreactive towards hydrazone formation conditions.>95
Nitriles Tolerated The nitrile group is generally inert to (4-methoxybenzyl)hydrazine under typical reaction conditions for hydrazone formation.>95
Nitro Groups Tolerated The nitro group is well-tolerated and does not typically react with (4-methoxybenzyl)hydrazine under standard conditions.>95
Halides (Alkyl & Aryl) Tolerated Alkyl and aryl halides are generally unreactive towards (4-methoxybenzyl)hydrazine under hydrazone formation conditions.>95
Alcohols & Phenols Tolerated Hydroxyl groups are compatible and do not interfere with hydrazone formation.>95
Ethers (Aliphatic & Aryl) Tolerated Ether linkages are stable and do not react.>95
Boc Protecting Group Tolerated The tert-butyloxycarbonyl (Boc) protecting group is stable to the mild acidic or neutral conditions used for hydrazone formation.[2][3][4]>95
Fmoc Protecting Group Potentially Incompatible The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and may be cleaved by the basic nature of free (4-methoxybenzyl)hydrazine, though it is generally stable under acidic hydrazone formation conditions.[5]Variable
Silyl Ethers (TBDMS, TIPS) Tolerated Silyl ethers are generally stable under the neutral or mildly acidic conditions required for hydrazone formation.[6][7][8][9][10]>95

Comparison with Alternative Reagents

Several other reagents are commonly employed for the derivatization of carbonyl compounds. The choice of reagent often depends on the desired properties of the resulting hydrazone and the functional groups present in the substrate.

ReagentStructureAdvantagesDisadvantagesFunctional Group Tolerance
(4-Methoxybenzyl)hydrazine (4-Methoxybenzyl)hydrazine
Good reactivity, products are often crystalline and easily purified. The 4-methoxybenzyl group can sometimes be cleaved under specific conditions.Can be sensitive to air and light.Good tolerance for many functional groups under mild conditions (see table above).Phenylhydrazine PhenylhydrazineReadily available and inexpensive. Phenylhydrazones are well-characterized.Can be toxic. Reactivity can be lower than alkyl hydrazines. Can undergo side reactions like the Fischer indole synthesis.Similar to (4-methoxybenzyl)hydrazine, but the aromatic ring can be susceptible to electrophilic substitution under certain conditions.Semicarbazide Hydrochloride Semicarbazide HydrochlorideSemicarbazones are typically highly crystalline and have sharp melting points, making them excellent for derivatization and identification of carbonyl compounds.[11][12][13][14][15]Lower reactivity compared to hydrazines. Requires acidic conditions for reaction.Excellent tolerance for a wide range of functional groups due to the deactivation of one of the nitrogen atoms by the adjacent carbonyl group.Girard's Reagent T Girard's Reagent TForms water-soluble hydrazones, which is useful for the separation of carbonyl compounds from a mixture.[16][17][18][19][20]The resulting hydrazones are not always easily isolated as solids.Excellent tolerance for most functional groups. The reaction is typically performed under mild acidic conditions.

Experimental Protocols

General Procedure for Hydrazone Formation

Synthesis of (E)-1-((4-methoxybenzyl)idene)-2-(4-methoxybenzyl)hydrazine

To a solution of 4-methoxybenzaldehyde (1.0 mmol) in ethanol (10 mL) is added (4-methoxybenzyl)hydrazine (1.0 mmol). A catalytic amount of acetic acid (1-2 drops) is added, and the mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.

Synthesis of (4-Methoxybenzyl)hydrazine Dihydrochloride[22]

A common synthetic route involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate in a suitable solvent like anhydrous ethanol. The mixture is heated to facilitate the reaction. After the initial reaction, the solvent is removed, and the residue is redissolved and cooled. Acidification with hydrochloric acid precipitates the desired this compound as a solid, which is then collected by filtration and dried. This process typically yields the product with a purity of 95-97%.[21]

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification aldehyde 4-Methoxybenzaldehyde reaction_mixture Reaction Mixture aldehyde->reaction_mixture hydrazine (4-Methoxybenzyl)hydrazine hydrazine->reaction_mixture solvent Ethanol (catalytic Acetic Acid) solvent->reaction_mixture evaporation Solvent Evaporation reaction_mixture->evaporation Stirring at RT recrystallization Recrystallization evaporation->recrystallization product Pure Hydrazone recrystallization->product

Caption: Experimental workflow for a typical hydrazone synthesis.

signaling_pathway cluster_synthesis Synthesis cluster_cellular_action Cellular Action hydrazine (4-Methoxybenzyl)hydrazine synthesized_molecule Synthesized Hydrazone (Potential Drug Candidate) hydrazine->synthesized_molecule carbonyl Bioactive Aldehyde/Ketone carbonyl->synthesized_molecule receptor Cell Surface Receptor synthesized_molecule->receptor Binds and inhibits kinase_cascade Kinase Cascade receptor->kinase_cascade Blocks signal transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway inhibited by a synthesized hydrazone.

References

Assessing the Efficiency of (4-Methoxybenzyl)hydrazine as a Chemical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate chemical intermediates is a critical factor that dictates the efficiency of a synthetic route and the overall success of a research program. (4-Methoxybenzyl)hydrazine has emerged as a valuable building block, particularly in the synthesis of heterocyclic scaffolds present in numerous biologically active molecules. This guide provides an objective comparison of the performance of (4-Methoxybenzyl)hydrazine with alternative intermediates, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Comparative Performance in Heterocycle Synthesis

The utility of (4-Methoxybenzyl)hydrazine and its alternatives is often demonstrated in the synthesis of key heterocyclic systems such as pyridazinones and pyrazoles. Below is a comparative analysis of their efficiency in these reactions.

Pyridazinone Synthesis

Pyridazinones are a class of heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the condensation of a γ-keto acid with a hydrazine derivative.

Table 1: Comparison of Hydrazine Intermediates in the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Hydrazine IntermediateReaction ConditionsReaction Time (hours)Yield (%)Reference
PhenylhydrazineEthanol, Reflux4 - 675-85[1]
(4-Methoxyphenyl)hydrazineAcetic Acid, Reflux482[2]
(4-Methoxybenzyl)hydrazine Ethanol, Reflux5~80 (estimated)N/A
Pyrazole Synthesis

The Knorr pyrazole synthesis, the reaction between a hydrazine and a 1,3-dicarbonyl compound, is a fundamental method for preparing pyrazoles, which are core structures in many pharmaceuticals.

Table 2: Comparison of Hydrazine Intermediates in the Knorr Pyrazole Synthesis

Hydrazine Intermediate1,3-Dicarbonyl CompoundReaction ConditionsYield (%)Reference
PhenylhydrazineEthyl acetoacetateAcetic Acid, 100°C95[3]
(4-Methoxyphenyl)hydrazineChalconesNot specifiedHigh[4]
(4-Methoxybenzyl)hydrazine Not specifiedNot specifiedN/AN/A

Note: Specific yield data for (4-Methoxybenzyl)hydrazine in the Knorr pyrazole synthesis was not found in the reviewed literature, highlighting a potential area for further research.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures.

General Experimental Protocol for Pyridazinone Synthesis

This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine derivative (e.g., Phenylhydrazine, (4-Methoxyphenyl)hydrazine, or (4-Methoxybenzyl)hydrazine)

  • Ethanol or Acetic Acid

  • Reflux condenser

  • Round-bottom flask

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol or acetic acid.

  • Add the selected hydrazine derivative (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for the time specified in Table 1, or until the reaction is complete as monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent.[1]

General Experimental Protocol for Knorr Pyrazole Synthesis

This protocol outlines the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., Phenylhydrazine)

  • 1-Propanol

  • Glacial acetic acid

  • Hot plate with stirring capability

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1.1 equivalents).

  • Add 1-propanol as a solvent and a catalytic amount of glacial acetic acid.

  • Heat the mixture to approximately 100°C with stirring for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation.

  • Allow the mixture to cool to room temperature while stirring to facilitate complete crystallization.

  • Collect the product by filtration, wash with water, and dry.[3]

Visualization of a Relevant Signaling Pathway

Many of the heterocyclic compounds synthesized using intermediates like (4-Methoxybenzyl)hydrazine are designed to modulate specific biological pathways. For instance, derivatives of these intermediates are often explored as inhibitors of SHP2 (Src homology 2 domain-containing phosphatase 2), a key node in cellular signaling.

SHP2_Signaling_Pathway cluster_SHP2 SHP2 Structure RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY binds SH2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf GTP MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras Dephosphorylates inhibitory sites SHP2_inhibitor (4-Methoxybenzyl)hydrazine -derived Inhibitor SHP2_inhibitor->SHP2 Allosteric Inhibition PTP_domain PTP Domain SH2_domain SH2 Domain

Caption: SHP2 signaling pathway and point of inhibition.

Logical Workflow for Intermediate Selection

The process of selecting an optimal chemical intermediate involves a logical progression of steps to ensure the most efficient and effective synthetic outcome.

Intermediate_Selection_Workflow DefineTarget Define Target Molecule and Desired Properties IdentifyIntermediates Identify Potential Hydrazine Intermediates ((4-Methoxybenzyl)hydrazine, Phenylhydrazine, etc.) DefineTarget->IdentifyIntermediates LitReview Literature Review for Comparative Data (Yields, Reaction Times, Conditions) IdentifyIntermediates->LitReview DataAnalysis Analyze and Compare Efficiency Data LitReview->DataAnalysis SelectIntermediate Select Optimal Intermediate DataAnalysis->SelectIntermediate ConsiderFactors Consider Other Factors: - Cost - Availability - Safety ConsiderFactors->SelectIntermediate ExperimentalValidation Experimental Validation and Optimization SelectIntermediate->ExperimentalValidation FinalSynthesis Proceed with Final Synthesis ExperimentalValidation->FinalSynthesis

Caption: Workflow for selecting a chemical intermediate.

References

Navigating Chemoselectivity: A Comparative Analysis of (4-Methoxybenzyl)hydrazine Dihydrochloride Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemoselectivity of a reagent is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the cross-reactivity of (4-Methoxybenzyl)hydrazine dihydrochloride with a variety of common functional groups. While direct, comprehensive experimental data for this specific hydrazine derivative is limited in publicly available literature, this guide synthesizes established principles of hydrazine chemistry to provide a predictive framework, supported by detailed experimental protocols for in-house validation.

(4-Methoxybenzyl)hydrazine is a versatile reagent in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety.[1] Its reactivity is central to the formation of hydrazones, which are key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The methoxybenzyl group can also influence the molecule's reactivity and solubility. This guide will explore the expected reactivity of this compound with various functional groups, offering insights into potential side reactions and purification strategies.

Quantitative Cross-Reactivity Analysis (Illustrative Data)

To facilitate a clear comparison, the following table summarizes the anticipated relative reactivity of this compound with common functional groups under typical reaction conditions. This data is illustrative and based on the general reactivity patterns of substituted hydrazines. For precise quantification, the experimental protocol provided in the subsequent section should be followed.

Functional GroupSubstrate ExampleRelative Reactivity (%)Product TypeNotes
AldehydeBenzaldehyde>95%HydrazoneRapid reaction at room temperature.[2]
KetoneAcetophenone80-95%HydrazoneGenerally slower than with aldehydes.[3]
EsterEthyl acetate10-30%AcylhydrazideRequires elevated temperatures or catalysis.[4]
AmideBenzamide<10%AcylhydrazideGenerally unreactive under standard conditions; requires harsh conditions.[4]
Carboxylic AcidBenzoic Acid<5%AcylhydrazideRequires activation of the carboxylic acid.[5]
AlcoholBenzyl alcohol<1%-Generally unreactive.
ThiolBenzyl mercaptan<1%-Generally unreactive.

Experimental Protocols

A robust understanding of cross-reactivity is best achieved through empirical studies. The following is a detailed protocol for a competitive cross-reactivity analysis of this compound.

Objective:

To quantitatively assess the reactivity of this compound with a panel of representative functional groups in a competitive reaction setting.

Materials:
  • This compound

  • A set of substrates representing different functional groups (e.g., benzaldehyde for aldehyde, acetophenone for ketone, ethyl acetate for ester, benzamide for amide, benzoic acid for carboxylic acid, benzyl alcohol for alcohol, and benzyl mercaptan for thiol)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal, such as naphthalene)

  • Reaction solvent (e.g., ethanol or acetonitrile)

  • Buffers (for pH control if necessary)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:
  • Standard Preparation: Prepare stock solutions of this compound, each substrate, and the internal standard at known concentrations in the chosen reaction solvent.

  • Reaction Setup: In a series of reaction vessels, combine equimolar amounts of this compound and each substrate from the panel. In a separate vessel, combine this compound with an equimolar mixture of all substrates. Add a known amount of the internal standard to each vessel.

  • Reaction Conditions: Maintain the reactions at a constant temperature (e.g., 25°C or 50°C) and stir.

  • Time-Course Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling or by adding a suitable quenching agent.

  • Sample Preparation: Prepare the quenched aliquots for analysis by dilution or extraction as required.

  • Analytical Quantification:

    • HPLC/LC-MS Analysis: Inject the prepared samples into the HPLC or LC-MS system. Develop a suitable gradient elution method to separate the starting materials, products, and the internal standard. Use the UV detector or mass spectrometer to quantify the concentration of each species by integrating the peak areas relative to the internal standard.

    • NMR Analysis: For a qualitative or semi-quantitative overview, 1H NMR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of product signals over time.

  • Data Analysis:

    • Calculate the percentage conversion of this compound and each substrate at each time point.

    • Determine the relative reactivity of each functional group by comparing the rates of consumption of the respective substrates.

    • Identify any side products formed and quantify their abundance.

Visualizing Reactivity and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the hierarchical reactivity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions ((4-Methoxybenzyl)hydrazine, Substrates, Internal Standard) B Combine Reagents in Reaction Vessels A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Prepare Samples for Analysis E->F G HPLC/LC-MS or NMR Analysis F->G H Calculate % Conversion and Relative Reactivity G->H

Figure 1. Experimental workflow for the cross-reactivity analysis of (4-Methoxybenzyl)hydrazine.

Reactivity_Pyramid cluster_high High Reactivity cluster_moderate Moderate Reactivity cluster_low Low Reactivity cluster_inert Generally Inert Aldehydes Aldehydes Ketones Ketones Esters Esters Amides Amides Carboxylic_Acids Carboxylic Acids Alcohols Alcohols Thiols Thiols Reagent (4-Methoxybenzyl)hydrazine Reagent->Aldehydes Reagent->Ketones Reagent->Esters Reagent->Amides Reagent->Carboxylic_Acids

Figure 2. Logical hierarchy of (4-Methoxybenzyl)hydrazine reactivity with functional groups.

Conclusion

This compound exhibits a strong preference for reacting with carbonyl compounds, particularly aldehydes, to form stable hydrazones. Its cross-reactivity with other functional groups such as esters and amides is significantly lower and generally requires more forcing conditions. Functional groups like alcohols and thiols are typically unreactive under standard hydrazone formation conditions. This high degree of chemoselectivity makes this compound a valuable tool for the selective modification of carbonyl-containing molecules in complex chemical environments. For critical applications, it is strongly recommended that researchers perform in-house cross-reactivity studies using the detailed protocol provided to obtain quantitative data specific to their substrates and reaction conditions.

References

Safety Operating Guide

Proper Disposal of (4-Methoxybenzyl)hydrazine Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (4-Methoxybenzyl)hydrazine dihydrochloride, a chemical substance requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this compound in a laboratory setting. Adherence to these guidelines is critical for personal safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is an irritant, harmful if swallowed or in contact with skin, and may cause an allergic skin reaction.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Quantitative Data Summary

For safe handling and disposal, it is important to be aware of the key quantitative data related to this compound and its hazardous component, hydrazine.

PropertyValueNotes
This compound
Molecular FormulaC₈H₁₄Cl₂N₂O
Molecular Weight225.12 g/mol
AppearanceSallow pink solid[2]
Hydrazine (Hazardous Component)
EPA Reportable Quantity1 pound[3]For accidental releases.
OSHA Permissible Exposure Limit (PEL)0.1 ppm (0.1 mg/m³)[3]Time-weighted average over 8 hours.
NIOSH Recommended Exposure Limit (REL)0.03 ppm (0.04 mg/m³)[3]Ceiling limit for 120 minutes.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[4] This often involves treating the chemical to neutralize its hazardous properties before final disposal. The following protocol is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Experimental Protocol: Neutralization via Oxidation with Sodium Hypochlorite

This protocol details the chemical neutralization of this compound waste through oxidation with a dilute sodium hypochlorite (bleach) solution. This method is effective for dilute hydrazine solutions.

Materials:

  • This compound waste

  • Water

  • 5% Sodium hypochlorite solution (household bleach)

  • Large glass beaker

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure a safety shower and eyewash station are readily accessible.

  • Dilution:

    • For solid waste, dissolve the this compound in water to create a dilute solution (less than 5% concentration).

    • For liquid waste, ensure the concentration is already below 5%. If not, dilute with water. This dilution step is critical to control the exothermic nature of the reaction.[5]

  • Neutralization:

    • Place the dilute hydrazine solution in a large glass beaker with a stir bar.

    • Slowly add a 5% sodium hypochlorite solution in a 2:1 molar ratio (hypochlorite to hydrazine) while stirring continuously. The reaction between sodium hypochlorite and hydrazine yields nitrogen gas, water, and sodium chloride.[5]

    • Monitor the temperature of the solution. If it begins to heat excessively, slow the rate of addition.

  • Verification:

    • After the addition is complete, continue stirring for at least one hour.

    • Test the solution for the presence of residual hydrazine using appropriate analytical methods, if available.

    • Check the pH of the final solution and neutralize it to a pH between 6 and 8 by adding a suitable acid or base (e.g., dilute hydrochloric acid or sodium bicarbonate) as needed.

  • Final Disposal:

    • Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, pending approval from your local EHS office and wastewater treatment authority.

    • If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_treatment Chemical Treatment cluster_disposal Final Disposal start Start: Have (4-Methoxybenzyl)hydrazine dihydrochloride waste assess_ppe Don appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->assess_ppe assess_hood Work in a certified chemical fume hood assess_ppe->assess_hood assess_waste_type Determine waste type assess_hood->assess_waste_type dissolve Dissolve in water to <5% concentration assess_waste_type->dissolve Solid check_conc Check concentration assess_waste_type->check_conc Liquid neutralize Slowly add 5% Sodium Hypochlorite (2:1 molar ratio) with stirring dissolve->neutralize dilute Dilute with water to <5% concentration check_conc->dilute >5% proceed_liquid Concentration is already <5% check_conc->proceed_liquid <5% dilute->neutralize proceed_liquid->neutralize verify Verify neutralization (e.g., test for residual hydrazine) neutralize->verify adjust_ph Adjust pH to 6-8 verify->adjust_ph consult_ehs Consult institutional EHS for final disposal authorization adjust_ph->consult_ehs drain_disposal Dispose down the drain with copious water consult_ehs->drain_disposal Authorized waste_pickup Collect in labeled hazardous waste container for EHS pickup consult_ehs->waste_pickup Not Authorized end End of Procedure drain_disposal->end waste_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer

This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific disposal procedures and requirements.

References

Essential Safety and Logistical Information for Handling (4-Methoxybenzyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for (4-Methoxybenzyl)hydrazine dihydrochloride, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as an acute toxic and irritant substance.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It can also cause skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][4]
Skin Protection Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[2][4][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] A full-face respirator should be used if exposure limits are exceeded.[2] In case of dust formation, a dust mask type N95 (US) is recommended.[6]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step guide ensures a safe operational workflow.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Minimize dust generation and accumulation during handling.[4]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the substance, put on all required PPE as specified in the table above.

  • Gloves must be inspected for any damage prior to use.[5]

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[4]

4. In Case of Exposure:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

  • If on skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[4]

  • If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, tightly closed container labeled for disposal.[4][5]

  • Do not mix with other waste. Leave chemicals in their original containers if possible.

2. Disposal Procedure:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7]

  • Contaminated packaging should be treated as the chemical itself. It can be triply rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[5]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Verify Engineering Controls (Fume Hood, Eyewash, Shower) B Inspect and Don PPE (Goggles, Gloves, Lab Coat) A->B C Handle Chemical (Avoid Dust, Contact) B->C D No Exposure C->D Safe E Exposure Occurs C->E Unsafe F Decontaminate Work Area D->F J Follow First-Aid Procedures (Inhalation, Skin, Eyes, Ingestion) E->J G Properly Dispose of Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Seek Immediate Medical Attention J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.